Product packaging for 2,3-Dichlorooctafluorobutane(Cat. No.:CAS No. 355-20-4)

2,3-Dichlorooctafluorobutane

Cat. No.: B1209046
CAS No.: 355-20-4
M. Wt: 270.93 g/mol
InChI Key: LXANZHXWGZWFAC-UHFFFAOYSA-N
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Description

2,3-Dichlorooctafluorobutane (C4Cl2F8) is a fully halogenated alkane that serves as a valuable intermediate in advanced chemical synthesis and materials science research. This octafluorinated compound is particularly useful in the development of specialty polymers and coatings, where its incorporation can enhance chemical resistance and thermal stability. In industrial research, it has been investigated as a potential refrigerant, propellant, and fire suppressant, though its use is governed by environmental regulations concerning fluorinated gases. Researchers also utilize this compound as a precursor in organofluorine chemistry and as a standard in analytical chemistry and environmental monitoring. The mechanism of action for many of its applications relies on its high volatility and chemical inertness. This product is provided as a high-purity compound for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4Cl2F8 B1209046 2,3-Dichlorooctafluorobutane CAS No. 355-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane
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InChI

InChI=1S/C4Cl2F8/c5-1(7,3(9,10)11)2(6,8)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LXANZHXWGZWFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(C(F)(F)F)(F)Cl)(C(F)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4Cl2F8
Source PubChem
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DSSTOX Substance ID

DTXSID90870512
Record name 2,3-Dichlorooctafluorobutane
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Molecular Weight

270.93 g/mol
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CAS No.

355-20-4
Record name 2,3-Dichloro-1,1,1,2,3,4,4,4-octafluorobutane
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorooctafluorobutane (CAS Number 355-20-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 2,3-Dichlorooctafluorobutane

This compound is a halogenated organic compound. At room temperature, it is a colorless liquid. Its high degree of fluorination contributes to its stability and low reactivity.[1] It is primarily utilized in specialized industrial applications, including as a refrigerant and a chemical intermediate.[1] As a halogenated hydrocarbon, its environmental impact, particularly concerning ozone depletion and atmospheric persistence, is a significant consideration.[1]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C4Cl2F8[1]
Molecular Weight 270.94 g/mol
CAS Number 355-20-4
Appearance Colorless liquid[1]
Boiling Point 63 °C
Melting Point -68 °C
Density 1.719 g/cm³
Refractive Index 1.313
Safety and Handling Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this substance. Work should be conducted in a well-ventilated area.

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP261: Avoid breathing fumes/mist/vapors/spray.
H319: Causes serious eye irritationP264: Wash hands thoroughly after handling.
H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of this compound are not publicly available. Therefore, a general, representative protocol for the determination of a boiling point is provided below. Additionally, a synthesis protocol for a structurally similar compound, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, is detailed to illustrate a potential synthetic route.

Determination of Boiling Point (Representative Protocol)

Objective: To determine the boiling point of a liquid organic compound using the Thiele tube method.

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat-resistant oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

  • The capillary tube is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with heat-resistant oil to a level above the side arm.

  • The thermometer and test tube assembly are clamped so that the bulb and sample are immersed in the oil in the main arm of the Thiele tube.

  • The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring even heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Synthesis of a Structurally Related Compound: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

The following is a detailed experimental protocol for the synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, which provides a plausible model for the synthesis of this compound via the chlorination of a corresponding perfluorobutene.

Reaction: (Z)-1,1,1,4,4,4-hexafluoro-2-butene + Cl₂ → 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane

Materials:

  • (Z)-1,1,1,4,4,4-hexafluoro-2-butene (starting material)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂)

  • Zeolite catalyst

  • SUS reaction tube

  • Furnace

  • Gas flow controllers

  • Abatement tower

  • Collection vessel

Procedure:

  • A zeolite catalyst is placed in a SUS reaction tube.

  • The catalyst is dried at 500°C for 3 hours under a nitrogen atmosphere.

  • The temperature of the reactor is then reduced to the desired reaction temperature (e.g., 100°C or 200°C).[2]

  • Chlorine gas, diluted with nitrogen, is passed through the reaction tube. The concentration of chlorine is gradually increased until a 100% chlorine atmosphere is achieved to treat the catalyst.[2]

  • (Z)-1,1,1,4,4,4-hexafluoro-2-butene is then introduced into the reaction tube at a controlled flow rate. The molar ratio of Cl₂ to the alkene is maintained at 2.[2]

  • The reaction is carried out as a continuous gas-phase process.[2]

  • After one hour from the start of the reaction, the product stream is passed through an abatement tower and the distillate is collected.[2]

  • The collected product is then analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.[2]

Spectroscopic Analysis

Specific spectroscopic data (Infrared and Mass Spectra) for this compound are not available in the public domain. General protocols for obtaining these spectra are provided below.

Infrared (IR) Spectroscopy (General Protocol)

Objective: To obtain the infrared spectrum of a liquid sample to identify its functional groups.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Sample of this compound

  • Pipette

Procedure:

  • Ensure the FTIR spectrometer is calibrated and a background spectrum has been run.

  • Place a drop of the liquid sample onto one salt plate.

  • Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.

  • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Process the spectrum to identify characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Mass Spectrometry (MS) (General Protocol)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Helium carrier gas

  • Sample of this compound dissolved in a suitable solvent

Procedure:

  • A dilute solution of the sample is prepared in a volatile solvent.

  • The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

  • The separated compound enters the mass spectrometer.

  • In the ion source, the molecules are ionized, typically by electron impact (EI).

  • The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

  • The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to deduce the structure from the fragmentation pattern.

Visualizations

As no information on biological signaling pathways for this compound is available, the following diagrams illustrate a representative experimental workflow for the synthesis of a related compound and a logical diagram of the potential environmental fate of short-chain chlorofluorocarbons.

G cluster_prep Catalyst Preparation cluster_reaction Gas-Phase Synthesis cluster_analysis Product Analysis catalyst Zeolite Catalyst drying Dry at 500°C (3 hours, N2 atm) catalyst->drying temp_reduction Reduce to Reaction Temp. drying->temp_reduction reactor SUS Reaction Tube reactants Reactants: (Z)-1,1,1,4,4,4-hexafluoro-2-butene Chlorine (Cl2) reactants->reactor heating Heat to 100-200°C collection Product Collection heating->collection gcms GC-MS collection->gcms nmr NMR collection->nmr

Caption: Experimental workflow for the synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.

cluster_troposphere Troposphere cluster_stratosphere Stratosphere CFC This compound (Released into atmosphere) Reaction Slow reaction with hydroxyl radicals (•OH) CFC->Reaction Long atmospheric lifetime UV UV Radiation CFC->UV Transport to Stratosphere Cl_Radical Chlorine Radicals (Cl•) UV->Cl_Radical Photodissociation Ozone_Depletion Ozone (O3) Depletion Cl_Radical->Ozone_Depletion Catalytic Cycle

Caption: Potential environmental fate and ozone depletion pathway for a short-chain chlorofluorocarbon.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichlorooctafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dichlorooctafluorobutane (CAS No. 355-20-4). The information is curated for researchers, scientists, and professionals in drug development who may encounter or utilize this halogenated organic compound in their work. This document summarizes key quantitative data, outlines relevant experimental protocols for property determination, and includes visualizations to illustrate analytical workflows.

Core Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its high degree of fluorination contributes to its chemical stability.[1] The following table summarizes the key physicochemical properties that have been identified for this compound.

PropertyValueReference
Molecular Formula C₄Cl₂F₈[1]
Molecular Weight 270.936 g/mol [2]
Density 1.719 g/cm³[2]
Boiling Point 63 °C[2]
Melting Point -68 °C[2]
Refractive Index 1.313[2]
LogP 3.92020[2]
Water Solubility Insoluble[1][2]
Organic Solvent Solubility Soluble[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public literature. However, standard methodologies for similar halogenated and fluorinated organic compounds can be readily applied.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, several methods can be employed:

  • Simple Distillation: A standard and accurate method for determining the boiling point of a purified liquid.[3] The liquid is heated in a distillation apparatus, and the temperature at which the vapor condenses and is collected is recorded as the boiling point.[3]

  • Thiele Tube Method: This microscale method is suitable for small sample volumes.[4][5] The sample is heated in a small tube along with an inverted capillary tube within a Thiele tube containing heating oil.[4][5] The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary and then, upon cooling, the liquid is drawn back into the capillary.[4][5]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

  • Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer. This method is capable of high precision.

  • Hydrometer Method: While less precise, a hydrometer can provide a quick measurement of density. The hydrometer is floated in the liquid, and the density is read from the calibrated scale at the point where the liquid surface meets the stem.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. A general protocol for the analysis of halogenated hydrocarbons like this compound would involve the following steps:

  • Sample Preparation: The sample is typically dissolved in a suitable volatile solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their different affinities for the stationary phase coating the column.

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparison to a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative.

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).[1] For quantitative ¹⁹F NMR, an internal standard may be added.[6]

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹⁹F NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the fluorine environments within the molecule.

Synthesis and Purification

  • Distillation: Fractional distillation is a common method for purifying liquids with different boiling points.[7] Given the boiling point of this compound, this would be a suitable method to separate it from reactants and byproducts.[2]

  • Chromatography: Column chromatography using a non-polar stationary phase (e.g., silica gel) and a non-polar eluent could be employed for high-purity isolation.

Visualizations

Experimental Workflow for Physicochemical Analysis

The following diagram illustrates a general workflow for the physicochemical analysis of a liquid organic compound such as this compound.

G cluster_sample Sample Acquisition cluster_physical Physical Property Determination cluster_analytical Analytical Characterization cluster_data Data Compilation & Reporting Sample This compound Sample BoilingPoint Boiling Point Determination (e.g., Distillation, Thiele Tube) Sample->BoilingPoint Density Density Measurement (e.g., Pycnometer) Sample->Density RefractiveIndex Refractive Index Measurement (Refractometer) Sample->RefractiveIndex GCMS GC-MS Analysis (Purity & Identification) Sample->GCMS NMR NMR Spectroscopy (¹⁹F, ¹³C, ¹H for Structure) Sample->NMR Solubility Solubility Assessment (Water & Organic Solvents) Sample->Solubility Report Technical Guide / Whitepaper BoilingPoint->Report Density->Report RefractiveIndex->Report GCMS->Report NMR->Report Solubility->Report

Caption: General workflow for the physicochemical analysis of this compound.

Signaling Pathways and Biological Interactions

Currently, there is no information available in the public domain regarding specific signaling pathways or biological interaction mechanisms involving this compound. Its primary applications appear to be in industrial and chemical synthesis contexts.[1] Further research would be required to elucidate any potential biological activity.

References

An In-depth Technical Guide to the Molecular Structure and Isomers of 2,3-Dichlorooctafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and isomeric forms of 2,3-dichlorooctafluorobutane (C₄Cl₂F₈). Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages established principles of stereochemistry, analogies to related halogenated alkanes, and theoretical frameworks to present a comprehensive overview. The focus is on the structural isomers, with a particular emphasis on the stereoisomers arising from the two chiral centers in the molecule. This document is intended to serve as a foundational resource for researchers and professionals working with per- and polyfluoroalkyl substances (PFAS) and related chiral molecules.

Molecular Structure

This compound is a halogenated alkane with a four-carbon backbone. The molecular formula is C₄Cl₂F₈, and the IUPAC name is 2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane. The key structural feature is the presence of two chlorine atoms and eight fluorine atoms attached to the butane chain. The chlorine atoms are located on the second and third carbon atoms, which are the chiral centers of the molecule.

The molecular weight of this compound is 270.936 g/mol .[1] The presence of a high degree of fluorination is expected to impart significant chemical and thermal stability to the molecule.

Isomerism in this compound

The presence of two chiral centers at the C2 and C3 positions of the butane chain gives rise to stereoisomerism. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2ⁿ. In the case of this compound, with n=2, a maximum of four stereoisomers would be expected. However, due to the symmetrical nature of the substitution on the C2 and C3 carbons (both are bonded to a chlorine atom, a fluorine atom, a trifluoromethyl group, and the other chiral carbon), the possibility of a meso compound arises.

The stereoisomers of this compound are:

  • (2R, 3R)-2,3-dichlorooctafluorobutane and (2S, 3S)-2,3-dichlorooctafluorobutane : This pair of enantiomers are non-superimposable mirror images of each other. They are expected to have identical physical properties (boiling point, melting point, density) but will rotate plane-polarized light in equal and opposite directions.

  • (2R, 3S)-2,3-dichlorooctafluorobutane : This is a meso compound. It possesses a plane of symmetry and is therefore achiral and will not be optically active. The (2S, 3R) configuration is identical to the (2R, 3S) configuration. Diastereomers, which are stereoisomers that are not mirror images of each other, exist between the meso form and either of the enantiomers. The meso isomer is expected to have different physical properties from the enantiomeric pair.

G Stereoisomers of this compound cluster_enantiomers Enantiomeric Pair (Chiral) cluster_meso Meso Compound (Achiral) 2R,3R (2R, 3R) 2S,3S (2S, 3S) 2R,3R->2S,3S mirror images 2R,3S (2R, 3S) / (2S, 3R) 2R,3R->2R,3S diastereomers 2S,3S->2R,3S diastereomers

Fig. 1: Relationship between the stereoisomers of this compound.

Physical and Chemical Properties

PropertyValueUnitsSource
Boiling Point336KNIST WebBook[2]

Predicted Properties of Isomers:

While quantitative data is lacking, qualitative predictions can be made based on the properties of similar halogenated alkanes.

IsomerPredicted Boiling Point TrendPredicted Polarity Trend
(2R, 3R) / (2S, 3S) pairLikely very similarHigher dipole moment
(2R, 3S) mesoMay differ slightly from the enantiomersLower or zero dipole moment due to symmetry

Experimental Protocols

Detailed experimental protocols for the synthesis, separation, and characterization of this compound isomers are not explicitly documented in readily available sources. However, a general workflow can be proposed based on standard organic chemistry techniques and methods used for related fluorinated compounds.

4.1. Synthesis

A plausible synthetic route could involve the chlorination of an octafluorobutene precursor. For example, the free-radical or catalytic chlorination of octafluoro-2-butene (CF₃CF=CFCF₃) would be a direct approach. The stereochemical outcome of this reaction would likely result in a mixture of the diastereomers.

4.2. Separation of Isomers

The separation of the enantiomeric pair from the meso compound could be achieved using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), as their different polarities and shapes should lead to different retention times. The resolution of the enantiomeric pair would require a chiral stationary phase in either GC or HPLC.

4.3. Characterization

The structural elucidation of the separated isomers would involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹³C NMR would be crucial for confirming the structure and stereochemistry. The symmetry of the meso compound should result in a simpler spectrum compared to the enantiomers.

  • Vibrational Spectroscopy (IR and Raman): These techniques would provide information about the characteristic vibrational modes of the C-F and C-Cl bonds.

  • Mass Spectrometry (MS): This would be used to confirm the molecular weight and analyze fragmentation patterns.

  • Optical Rotation: A polarimeter would be used to measure the specific rotation of the enantiomers, while the meso compound would show no optical activity.

G Generalized Experimental Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization start Octafluoro-2-butene reaction Chlorination (e.g., with Cl₂) start->reaction mixture Mixture of Stereoisomers reaction->mixture separation Diastereomer Separation (e.g., GC or HPLC) mixture->separation enantiomers Enantiomeric Pair ((2R,3R) and (2S,3S)) separation->enantiomers meso Meso Compound ((2R,3S)) separation->meso chiral_sep Chiral Resolution (e.g., Chiral HPLC) enantiomers->chiral_sep char_meso NMR, IR, MS of Meso meso->char_meso r_isomer (2R,3R) Isomer chiral_sep->r_isomer s_isomer (2S,3S) Isomer chiral_sep->s_isomer char_r NMR, IR, MS, Optical Rotation of (2R,3R) r_isomer->char_r char_s NMR, IR, MS, Optical Rotation of (2S,3S) s_isomer->char_s

Fig. 2: A generalized workflow for the synthesis, separation, and characterization of this compound isomers.

Conclusion

This compound is a chiral molecule with a pair of enantiomers and a meso diastereomer. While direct experimental data on the properties and synthesis of its isomers are scarce, this guide provides a robust theoretical framework for understanding its molecular structure and isomerism. The outlined general experimental workflow offers a strategic approach for the synthesis, separation, and characterization of these compounds. Further computational and experimental studies are warranted to fully elucidate the properties of the individual stereoisomers of this compound, which could be of interest in the fields of materials science and as chiral building blocks in pharmaceutical development.

References

Spectroscopic Profile of 2,3-Dichlorooctafluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2,3-Dichlorooctafluorobutane. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related halogenated alkanes. The content herein is intended to serve as a foundational reference for researchers, scientists, and professionals engaged in the synthesis, characterization, and application of fluorinated and chlorinated compounds.

This document details the expected characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It includes structured data tables for clarity, detailed experimental protocols for acquiring such data, and a workflow visualization to guide the analytical process.

Spectroscopic Data Summary

The following tables summarize the predicted key quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹⁹F and ¹³C NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constants (J) Hz
¹⁹F-110 to -120MultipletJFF, JFC
¹⁹F-130 to -140MultipletJFF, JFC
¹³C115 to 125Triplet of tripletsJCF
¹³C70 to 80MultipletJCF, JCC

Table 2: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
1100 - 1350C-F StretchFluoroalkane
650 - 850C-Cl StretchChloroalkane

Table 3: Predicted Key Mass Spectrometry (MS) Fragments

m/z RatioProposed Fragment IonNotes
[M]+[C₄Cl₂F₈]+Molecular ion peak, likely low in abundance. Isotopic pattern for two chlorine atoms (M, M+2, M+4 in approx. 9:6:1 ratio) would be expected.
[M-Cl]+[C₄ClF₈]+Loss of a chlorine atom.
[M-F]+[C₄Cl₂F₇]+Loss of a fluorine atom.
[C₂ClF₄]+Cleavage of the C-C bond.A common fragmentation pathway for similar structures.
[CF₂Cl]+Characteristic fragment of chlorofluorocarbons.
[CF₃]+A common and stable fluorinated fragment.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for halogenated alkanes and should be optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-fluorine framework of this compound, including the number and connectivity of unique fluorine and carbon atoms.

Protocol:

  • Sample Preparation: A sample of this compound (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. A reference standard, such as trifluorotoluene for ¹⁹F NMR or tetramethylsilane (TMS) for ¹³C NMR, may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

  • Data Acquisition:

    • ¹⁹F NMR: A standard one-dimensional ¹⁹F NMR spectrum is acquired. Key parameters include a spectral width appropriate for fluorinated compounds, a pulse angle of 30-45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically applied.

    • ¹³C NMR: A standard one-dimensional ¹³C{¹H} NMR spectrum is acquired. Due to the presence of fluorine, C-F couplings will be observed. A longer relaxation delay may be necessary for quaternary carbons.

    • 2D NMR (optional): For unambiguous assignments, two-dimensional correlation experiments such as ¹⁹F-¹³C HSQC or HMBC can be performed to establish direct and long-range C-F connectivities.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the C-F and C-Cl bonds within this compound.

Protocol:

  • Sample Preparation:

    • Liquid Sample: A drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gas Phase: For volatile samples, the spectrum can be acquired in a gas cell. The cell is first evacuated and then filled with the sample vapor to an appropriate pressure.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or air) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).[1][2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition.

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and introduction of a pure compound. For direct analysis, a volatile sample can be introduced via a heated inlet.

  • Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum. The presence of chlorine and bromine isotopes leads to characteristic isotopic patterns in the mass spectrum.[3][4][5] For a molecule with two chlorine atoms, peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1 are expected for the molecular ion cluster.[4]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized halogenated compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep IR_Acquisition IR Spectroscopy SamplePrep->IR_Acquisition NMR_Acquisition NMR Spectroscopy (¹⁹F, ¹³C) SamplePrep->NMR_Acquisition MS_Acquisition Mass Spectrometry (GC-MS) SamplePrep->MS_Acquisition IR_Data IR Data Analysis (Functional Groups) IR_Acquisition->IR_Data NMR_Data NMR Data Analysis (Structural Elucidation) NMR_Acquisition->NMR_Data MS_Data MS Data Analysis (Molecular Weight & Fragmentation) MS_Acquisition->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹⁹F NMR Spectrum of 2,3-Dichlorooctafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dichlorooctafluorobutane (C₄Cl₂F₈). Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents a detailed analysis based on established principles of ¹⁹F NMR spectroscopy, including predicted chemical shifts, coupling constants, and spectral patterns. It also includes a generalized experimental protocol for acquiring such data and a visualization of the expected spin-spin coupling network.

Introduction to ¹⁹F NMR Spectroscopy in Fluorinated Compounds

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, offering a wide spectral dispersion that often allows for the detailed analysis of complex fluorine-containing molecules.

For this compound, the presence of two chiral centers at the C2 and C3 positions results in diastereomers (the meso and the dl-pair), which are expected to be distinguishable by ¹⁹F NMR spectroscopy due to the different spatial arrangements of the fluorine atoms. The following analysis considers a generic diastereomer.

Predicted ¹⁹F NMR Spectral Data

The structure of this compound (CF₃-CFCl-CFCl-CF₃) suggests two distinct fluorine environments: the trifluoromethyl (-CF₃) groups and the single fluorine atoms on the chlorinated carbons (-CFCl). This would lead to two primary signals in the ¹⁹F NMR spectrum.

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Multiplicities for this compound

Fluorine GroupPredicted Chemical Shift (δ) ppm (vs. CFCl₃)Predicted Multiplicity
-CF₃-70 to -80Doublet of doublets
-CFCl-130 to -150Quartet of quartets

Note: These are estimated values. Actual chemical shifts can be influenced by solvent, temperature, and the specific diastereomer.

Table 2: Predicted ¹⁹F-¹⁹F Coupling Constants (J) for this compound

Coupling NucleiCoupling TypePredicted Coupling Constant (Hz)
³J(F,F)Vicinal (-CF-CF₃)5 - 15
⁴J(F,F)Long-range (-CF-CF-CF₃)1 - 5

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹⁹F NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry 5 mm NMR tube.

  • Add an internal standard if precise chemical shift referencing is required. A common standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).

2. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended. The probe should be tuned to the ¹⁹F frequency (e.g., approximately 376 MHz on a 400 MHz spectrometer).

3. Data Acquisition:

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • 1D ¹⁹F Spectrum:

    • Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., from -50 to -180 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds to ensure adequate relaxation of the fluorine nuclei.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans).

  • Proton Decoupling: For a simplified spectrum showing only ¹⁹F-¹⁹F couplings, a proton-decoupled experiment should be performed.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Reference the spectrum to the internal standard or an external reference.

  • Integrate the signals to determine the relative ratios of the different fluorine environments.

Spin-Spin Coupling Pathway

The ¹⁹F NMR spectrum of this compound will be characterized by homonuclear (¹⁹F-¹⁹F) spin-spin coupling. The primary couplings expected are:

  • Vicinal Coupling (³JFF): Coupling between the fluorine atom on a chlorinated carbon (-CFCl) and the fluorine atoms of the adjacent trifluoromethyl group (-CF₃). This will split the -CF₃ signal into a doublet and contribute to the splitting of the -CFCl signal.

  • Long-Range Coupling (⁴JFF): Weaker coupling may be observed between the fluorine atom on one chlorinated carbon and the trifluoromethyl group at the other end of the butane chain.

The logical relationship of these couplings can be visualized as follows:

G Spin-Spin Coupling Network F3C_A CF₃ (A) FClC_B CFCl (B) F3C_A->FClC_B ³J(Fₐ,Fᵦ) FClC_C CFCl (C) F3C_A->FClC_C ⁴J(Fₐ,F꜀) FClC_B->FClC_C ³J(Fᵦ,F꜀) F3C_D CF₃ (D) FClC_B->F3C_D ⁴J(Fᵦ,FᏧ) FClC_C->F3C_D ³J(F꜀,FᏧ)

Caption: Predicted spin-spin coupling in this compound.

Conclusion

This technical guide provides a foundational understanding of the expected ¹⁹F NMR spectrum of this compound for researchers and professionals in drug development and chemical sciences. While experimental data is not currently available, the principles of ¹⁹F NMR spectroscopy allow for a robust prediction of the spectral characteristics. The detailed experimental protocol provided herein offers a clear workflow for the acquisition of high-quality ¹⁹F NMR data for this and similar fluorinated compounds. The visualization of the spin-spin coupling network further aids in the interpretation of the complex splitting patterns that are anticipated in the spectrum. The differentiation of diastereomers would likely manifest as separate sets of signals for each stereoisomer, further highlighting the utility of ¹⁹F NMR in stereochemical analysis.

An In-depth Technical Guide to the Stability and Reactivity of 2,3-Dichlorooctafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 2,3-Dichlorooctafluorobutane (CFC-318mbb), a fully halogenated chlorofluorocarbon. Due to the limited availability of data for this specific compound, this guide also incorporates information from structurally related perfluorinated and chlorofluorinated alkanes to provide a broader understanding of its expected chemical behavior.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions. Its physical properties are summarized in the table below. The strong carbon-fluorine and carbon-chlorine bonds contribute to its relatively high density and low reactivity under normal conditions.

PropertyValueSource
CAS Number 355-20-4[1][2]
Molecular Formula C4Cl2F8[1]
Molecular Weight 270.93 g/mol
Appearance Colorless Liquid[2][3]
Melting Point -68 °C[2][3]
Boiling Point 62-63 °C[2][3]
Odor No information available[2][3]

Stability

Thermal Stability

The expected thermal decomposition pathway would involve the homolytic cleavage of the C-C and C-Cl bonds, which are generally weaker than the C-F bond. This would lead to the formation of various smaller halogenated radical species.

ThermalDecomposition General Thermal Decomposition Pathway CFC318mbb This compound (C4Cl2F8) Heat High Temperature CFC318mbb->Heat Radicals Halogenated Radicals (e.g., •CF3, •CFClCF3) Heat->Radicals Bond Cleavage Products Decomposition Products (e.g., Smaller CFCs, HCl, HF, Phosgene) Radicals->Products Further Reactions

A generalized pathway for the thermal decomposition of this compound.
Photochemical Stability

Chlorofluorocarbons are known to be susceptible to photochemical decomposition in the stratosphere, where they are exposed to high-energy UV radiation. This process leads to the cleavage of C-Cl bonds, generating chlorine radicals that catalytically destroy ozone. While specific data for this compound is unavailable, it is expected to exhibit similar behavior.

Reactivity

Incompatible Materials

The Safety Data Sheet for this compound lists several classes of incompatible materials[1]. Contact with these substances should be avoided to prevent vigorous or explosive reactions.

Incompatible MaterialsPotential Hazards
Alkali Metals Can react vigorously or explosively.
Finely Divided Metals (Al, Mg, Zn) May lead to violent reactions, especially under heat.
Strong Acids Potential for vigorous reaction or decomposition.
Strong Bases May cause decomposition.
Strong Oxidizing Agents Potential for vigorous reaction.
Reactivity with Metals

The reactivity of halogenated hydrocarbons with finely divided metals, particularly aluminum, is a significant concern. The protective oxide layer on aluminum can be compromised, leading to a vigorous exothermic reaction[6][7]. This reaction can generate metal halides and other decomposition products.

MetalReactivity Reactivity with Finely Divided Metals CFC318mbb This compound Reaction Vigorous Exothermic Reaction CFC318mbb->Reaction Metal Finely Divided Metal (e.g., Al, Mg, Zn) Metal->Reaction Products Metal Halides & Decomposition Products Reaction->Products

Illustrative diagram of the reactivity with finely divided metals.
Reactivity with Nucleophiles

Halogenoalkanes are known to undergo nucleophilic substitution reactions[8][9][10]. The carbon atoms bonded to the chlorine atoms in this compound are electrophilic and can be attacked by nucleophiles. The reactivity will depend on the strength of the nucleophile and the reaction conditions[10][11]. Strong nucleophiles are expected to displace the chloride ions.

Hydrolysis

While specific data on the hydrolysis of this compound is not available, fully halogenated alkanes are generally resistant to hydrolysis under normal conditions. At elevated temperatures or in the presence of catalysts, hydrolysis may occur, leading to the formation of hydrogen halides and other oxygenated products. Studies on other chlorofluorocarbons suggest that hydrolysis can be slow[12].

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, standardized methods for assessing the stability and reactivity of halogenated hydrocarbons can be adapted.

Thermal Stability Assessment

Objective: To determine the thermal decomposition temperature of this compound.

Methodology (based on methods for similar compounds):

  • A small, known quantity of this compound is placed in a sealed, inert container (e.g., a stainless steel autoclave).

  • The container is heated at a controlled rate in a furnace or a thermogravimetric analyzer (TGA).

  • The pressure inside the container is monitored continuously. A significant increase in pressure indicates decomposition.

  • Alternatively, the decomposition can be monitored by analyzing the gas phase at different temperatures using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the decomposition products[13].

  • The onset temperature of decomposition is determined as the temperature at which a significant pressure rise or the appearance of decomposition products is observed.

ThermalStabilityWorkflow Workflow for Thermal Stability Assessment start Start prepare Prepare Sample in Inert Container start->prepare heat Heat at Controlled Rate prepare->heat monitor Monitor Pressure and/or Analyze Gas Phase (GC-MS) heat->monitor detect Detect Onset of Decomposition monitor->detect detect->heat No Decomposition end End detect->end Decomposition Detected

A simplified workflow for determining thermal stability.
Reactivity with Metals

Objective: To assess the reactivity of this compound with finely divided metals.

Methodology:

  • A small amount of a finely divided metal (e.g., aluminum powder) is placed in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

  • An inert solvent may be added.

  • A controlled amount of this compound is added to the vessel.

  • The mixture is stirred, and the temperature is monitored for any exothermic reaction.

  • The reaction can be initiated by gentle heating if no immediate reaction is observed.

  • The reaction products can be analyzed using techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) to identify the products of the reaction.

Conclusion

This compound is a chemically stable compound under normal conditions. However, it poses significant reactivity hazards when in contact with alkali metals, finely divided metals, strong acids, strong bases, and strong oxidizing agents. At elevated temperatures, it is expected to decompose into smaller, potentially hazardous halogenated compounds. Due to the limited specific data on this compound, caution should be exercised, and its handling should be guided by the information available for structurally similar chlorofluorocarbons. Further research is needed to fully characterize its thermal decomposition products and reaction kinetics.

References

A Technical Guide to the Solubility of 2,3-Dichlorooctafluorobutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 2,3-dichlorooctafluorobutane, a halogenated hydrocarbon. Due to a lack of specific publicly available quantitative data, this document provides a framework for researchers to determine its solubility in various organic solvents. It outlines the general principles of solubility for fluorinated compounds, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. This guide is intended to be a practical resource for scientists working with this and similar compounds.

Introduction: Understanding the Solubility of Halogenated Hydrocarbons

The solubility of a compound is a critical physicochemical property, influencing its application in chemical synthesis, formulation, and biological systems. For halogenated hydrocarbons like this compound, solubility is governed by the principle of "like dissolves like."[1][2] The presence of both chlorine and fluorine atoms imparts a degree of polarity to the molecule, while the carbon backbone remains nonpolar.[3] Consequently, this compound is expected to be largely insoluble in polar solvents like water but exhibit greater solubility in organic solvents with similar, low-polarity characteristics.[1][3]

The extent of its solubility in a given organic solvent will depend on the balance of intermolecular forces, including London dispersion forces and dipole-dipole interactions, between the solute and solvent molecules.[2] As a general trend for halogenated hydrocarbons, increasing the carbon chain length decreases solubility in polar solvents.

Predicting Solubility

While experimental determination is essential for precise data, initial predictions can be made based on the properties of the solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is anticipated due to the prevalence of London dispersion forces, which are the primary intermolecular interactions for both the solute and the solvent.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Moderate to good solubility is likely. The polarity of this compound will allow for favorable dipole-dipole interactions with these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Lower solubility is expected compared to nonpolar and polar aprotic solvents. The strong hydrogen bonding network of protic solvents may be disrupted by the introduction of the non-hydrogen-bonding solute, making solvation less favorable.

Quantitative Solubility Data

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Observations
Nonpolar
HexaneC₆H₁₄0.1
TolueneC₇H₈2.4
Polar Aprotic
AcetoneC₃H₆O5.1
DichloromethaneCH₂Cl₂3.1
Ethyl AcetateC₄H₈O₂4.4
Polar Protic
EthanolC₂H₅OH4.3
MethanolCH₃OH5.1

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires systematic experimental procedures. Below are detailed methodologies for both qualitative and quantitative assessments.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.[4][5]

Objective: To quickly determine if this compound is soluble, partially soluble, or insoluble in a range of solvents at a specific concentration.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, acetone, dichloromethane, ethanol, methanol)

  • Small test tubes with stoppers

  • Graduated pipettes or micropipettes

  • Vortex mixer

Procedure:

  • Add 0.1 mL of this compound to a clean, dry test tube.[4]

  • Add 3 mL of the selected organic solvent to the test tube.[4]

  • Stopper the test tube and shake it vigorously for 60 seconds using a vortex mixer.[6]

  • Allow the mixture to stand and observe.

  • Record the observation as:

    • Soluble: A clear, homogeneous solution is formed.

    • Partially Soluble: The mixture is cloudy, or some undissolved droplets of the solute are visible.

    • Insoluble: Two distinct layers are present, or the solute remains as a separate phase.[7]

  • Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[8]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Glass flasks or vials with airtight seals

  • A constant temperature water bath or incubator with shaking capabilities

  • Analytical balance

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • A suitable analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector like an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy).[9]

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume or mass of the chosen organic solvent. The presence of an excess of the solute is crucial to ensure that a saturated solution is formed.

  • Seal the flask tightly to prevent solvent evaporation.

  • Place the flask in a shaker bath set to a constant temperature and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[8]

  • After the equilibration period, cease agitation and allow the mixture to stand at the same constant temperature for several hours to allow the undissolved solute to separate from the solution.

  • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved microdroplets.

  • Accurately dilute the filtered sample with a known volume of the pure solvent.

  • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-ECD, GC-MS, or NMR) to determine the concentration of this compound.[9]

  • Calculate the solubility based on the measured concentration and the dilution factor. It is advisable to repeat the measurement to ensure reproducibility.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive solubility study for a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination cluster_reporting Data Reporting prep_solute Obtain Pure This compound qual_test Perform Visual Solubility Test prep_solute->qual_test prep_solvents Select & Prepare Organic Solvents prep_solvents->qual_test qual_observe Observe & Classify (Soluble, Partially, Insoluble) qual_test->qual_observe quant_setup Prepare Supersaturated Mixture (Shake-Flask) qual_observe->quant_setup For soluble/partially soluble systems quant_equilibrate Equilibrate at Constant Temperature quant_setup->quant_equilibrate quant_sample Sample & Filter Supernatant quant_equilibrate->quant_sample quant_analyze Analyze Concentration (e.g., GC, NMR) quant_sample->quant_analyze quant_calculate Calculate Solubility quant_analyze->quant_calculate report_data Tabulate Quantitative Solubility Data quant_calculate->report_data report_analysis Analyze Trends & Conclude report_data->report_analysis

Workflow for Solubility Determination.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides the theoretical background and practical methodologies for its determination. Based on the principles of intermolecular forces, it is predicted to be most soluble in nonpolar organic solvents and progressively less soluble in more polar environments. The detailed experimental protocols and the logical workflow presented herein offer a comprehensive framework for researchers to generate reliable quantitative solubility data, which is essential for the effective application of this compound in research and development.

References

historical synthesis methods of 2,3-Dichlorooctafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Synthesis of 2,3-Dichlorooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and contemporary synthesis methods for this compound (C₄Cl₂F₈). This perhalogenated compound is of interest for various specialized applications, and understanding its synthesis is crucial for researchers in fluorine chemistry and materials science. This document details the evolution of its preparation, from earlier multi-step routes to more direct and efficient modern methods.

Historical Context and Early Synthetic Approaches

Historically, the synthesis of this compound was challenging, often involving multi-step reactions that resulted in low overall yields, reportedly around 65%.[1] These early methods were frequently plagued by the formation of multiple by-products, which complicated the purification and separation processes.[1] One of the starting materials for these less efficient routes was chlorotrifluoroethylene (CTFE). The thermal dimerization of CTFE is known to produce 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, a cyclic isomer of the target molecule.[2] While not a direct synthesis of this compound, this reaction highlights the utility of C₂ building blocks in the construction of larger perhalogenated structures. It is plausible that early attempts at synthesizing the linear C₄ backbone involved modifications of such dimerization and ring-opening strategies, or telomerization reactions, which were common for producing perhalogenated compounds.

Modern Synthesis: Liquid-Phase Photochlorination of Perfluoro-2-butene

A significant advancement in the synthesis of this compound is the direct liquid-phase photochlorination of perfluoro-2-butene. This method offers a more streamlined and efficient route to the target compound, with high yields and simpler process conditions.[1] The reaction proceeds by the direct addition of chlorine across the double bond of perfluoro-2-butene under photochemical activation.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported examples of the liquid-phase photochlorination of perfluoro-2-butene to produce this compound.[1]

ParameterExample 1Example 2Example 3
Perfluoro-2-butene (mol)200020002000
Chlorine Gas (mol)200030004000
Light Source Power (kW)123
Wavelength (nm)400315250
Reaction Temperature (°C)-10010
Reaction Pressure (kPa)2060100
Product Yield (mol)199219961974
Yield (%) 99.6 99.8 98.7
Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via liquid-phase photochlorination, based on published examples.[1]

General Procedure:

Perfluoro-2-butene is charged into a suitable reaction vessel equipped with a light source irradiation port. Under irradiation from a light source, chlorine gas is continuously introduced into the reactor. The reaction temperature and pressure are carefully controlled. Upon completion of the reaction, the crude product is discharged, washed with an alkaline solution, dried, and purified by rectification to yield this compound.

Example 1 Protocol:

  • Charge 2000 mol of perfluoro-2-butene into a 500L enamel reactor equipped with a light source irradiation port.

  • Irradiate the reactor with a 1 kW light source with a wavelength of 400 nm.

  • Continuously feed 2000 mol of chlorine gas into the reactor.

  • Maintain the reaction temperature at -10°C and the reaction pressure at 20 kPa.

  • After the reaction is complete, discharge the material.

  • Wash the product with an alkali solution, followed by drying.

  • Purify the final product by rectification to obtain 1992 mol of this compound (99.6% yield).

Example 2 Protocol:

  • Charge 2000 mol of perfluoro-2-butene into a 500L enamel reaction tower with a light source irradiation port.

  • Irradiate the reactor with a 2 kW light source with a wavelength of 315 nm.

  • Continuously introduce 3000 mol of chlorine gas into the reactor.

  • Control the reaction temperature at 0°C and the pressure at 60 kPa.

  • Upon completion, the material is discharged, washed with alkali, dried, and purified by rectification to yield 1996 mol of this compound (99.8% yield).

Example 3 Protocol:

  • Place 2000 mol of perfluoro-2-butene into a 500L enamel reaction tower equipped with a light source irradiation port.

  • Under the irradiation of a 3 kW light source with a wavelength of 250 nm, continuously introduce 4000 mol of chlorine gas.

  • Maintain the reaction temperature at 10°C and the pressure at 100 kPa.

  • After the reaction is complete, the product is worked up by alkali washing, drying, and purification by rectification to give 1974 mol of this compound (98.7% yield).

Visualizations

The following diagrams illustrate the key synthesis pathway and a general experimental workflow.

Synthesis_Pathway Synthesis Pathway for this compound Perfluoro_2_butene Perfluoro-2-butene (C4F8) Product This compound (C4Cl2F8) Perfluoro_2_butene->Product Liquid-Phase Photochlorination Chlorine Chlorine (Cl2) Chlorine->Product Light Photocatalysis (hν) Light->Product

Caption: Synthesis of this compound via photochlorination.

Experimental_Workflow General Experimental Workflow start Start charge_reactants Charge Perfluoro-2-butene into Reactor start->charge_reactants introduce_chlorine Continuously Introduce Chlorine Gas charge_reactants->introduce_chlorine reaction Controlled Temperature and Pressure Reaction introduce_chlorine->reaction irradiate Irradiate with Light Source irradiate->reaction workup Product Work-up: Alkali Wash and Drying reaction->workup purification Purification by Rectification workup->purification end Final Product purification->end

Caption: General workflow for the synthesis and purification.

References

Methodological & Application

Synthesis of 2,3-Dichlorooctafluorobutane from Perfluoro-2-butene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dichlorooctafluorobutane from perfluoro-2-butene. The primary method described is the free-radical addition of chlorine, a robust and well-established reaction for the halogenation of perfluoroalkenes. This synthesis is of significant interest as the resulting this compound can serve as a valuable building block in the development of novel fluorinated molecules for pharmaceutical and agrochemical applications. The protocol herein is based on established methodologies for the photochemical chlorination of fluorinated olefins.

Introduction

Perfluorinated compounds are of immense importance in medicinal chemistry and materials science due to their unique properties, including high thermal stability, chemical inertness, and lipophilicity. The introduction of chlorine atoms into a perfluorinated backbone, as in this compound, provides reactive handles for further chemical transformations, enabling the synthesis of a diverse range of complex molecules. The synthesis from perfluoro-2-butene proceeds via a free-radical chain mechanism initiated by the photolytic cleavage of molecular chlorine.

Reaction and Mechanism

The overall reaction involves the addition of a molecule of chlorine across the double bond of perfluoro-2-butene:

CF₃CF=CFCF₃ + Cl₂ → CF₃CFClCFClCF₃

The reaction proceeds through a standard free-radical chain mechanism, which can be broken down into three key stages:

  • Initiation: Ultraviolet (UV) light provides the energy to homolytically cleave the Cl-Cl bond, generating two highly reactive chlorine radicals (Cl•).

  • Propagation: A chlorine radical attacks the electron-rich double bond of perfluoro-2-butene to form a stable β-chloro-perfluorobutyl radical. This radical then reacts with another molecule of chlorine to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine. This can occur through the combination of two chlorine radicals, two perfluorocarbon radicals, or a chlorine radical and a perfluorocarbon radical.

Experimental Protocol

This protocol is adapted from the general procedures for the photochemical addition of halogens to fluoro-olefins.

Materials and Equipment:

  • Perfluoro-2-butene (can be a mixture of cis- and trans-isomers)

  • Chlorine gas (Cl₂)

  • A suitable inert solvent (e.g., carbon tetrachloride, though safer alternatives should be considered)

  • Quartz reaction vessel

  • UV lamp (mercury arc lamp is suitable)

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Low-temperature condenser (e.g., dry ice/acetone)

  • Apparatus for fractional distillation

  • Standard laboratory glassware

  • Appropriate personal protective equipment (fume hood, safety glasses, gloves)

Procedure:

  • Reaction Setup: Assemble the quartz reaction vessel equipped with a magnetic stir bar, a gas inlet tube, and a low-temperature condenser in a well-ventilated fume hood. The use of a quartz vessel is crucial as it is transparent to the UV radiation required to initiate the reaction.

  • Charging the Reactor: Introduce the perfluoro-2-butene into the reaction vessel. If it is a gas at room temperature, it can be condensed into the cooled vessel.

  • Initiation of Reaction: Begin stirring the perfluoro-2-butene and start the UV irradiation.

  • Addition of Chlorine: Slowly bubble chlorine gas through the stirred solution via the gas inlet tube. The rate of chlorine addition should be carefully controlled. An excess of chlorine can lead to the formation of polychlorinated byproducts. The reaction is typically exothermic, and the temperature should be monitored and controlled if necessary, although many photochemical additions of this type are performed at or below room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the yellow-green color of the chlorine gas. The reaction is generally allowed to proceed for several hours to ensure complete conversion.

  • Work-up and Purification: Once the reaction is complete, stop the flow of chlorine and turn off the UV lamp. Any unreacted chlorine and perfluoro-2-butene can be removed by purging with an inert gas (e.g., nitrogen) and passing the effluent through a scrubber containing a solution of sodium thiosulfate to neutralize any excess chlorine. The crude product is then purified by fractional distillation to isolate the this compound.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Perfluoro-2-buteneC₄F₈200.03~1-2
This compoundC₄Cl₂F₈270.94Estimated 70-75

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

SynthesisWorkflow Synthesis of this compound Workflow reagents Prepare Reagents: - Perfluoro-2-butene - Chlorine Gas setup Assemble Quartz Reactor with UV Lamp and Condenser reagents->setup charge Charge Reactor with Perfluoro-2-butene initiate Start UV Irradiation and Stirring charge->initiate add_cl2 Introduce Chlorine Gas initiate->add_cl2 monitor Monitor Reaction Progress add_cl2->monitor quench Stop Reaction and Remove Excess Chlorine distill Fractional Distillation of Crude Product quench->distill analyze Characterize Product (GC-MS, NMR) distill->analyze ReactionMechanism Free-Radical Chlorination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light (hν) PFB CF₃CF=CFCF₃ Intermediate CF₃CF(•)CFClCF₃ PFB->Intermediate + Cl• Cl_rad2 Cl• Product CF₃CFClCFClCF₃ Intermediate->Product + Cl₂ Cl_rad3 Cl• Intermediate->Cl_rad3 generates Cl2_2 Cl₂ Cl_rad4 2 Cl• Cl2_term Cl₂ Cl_rad4->Cl2_term Rad_comb 2 CF₃CF(•)CFClCF₃ Dimer Dimer Rad_comb->Dimer Cross_comb Cl• + CF₃CF(•)CFClCF₃ Product_term CF₃CFClCFClCF₃ Cross_comb->Product_term

Application Notes and Protocols for Liquid-Phase Photochlorination of Perfluorobutene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine and chlorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Perfluorinated and chlorinated compounds often exhibit increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[1] This document provides detailed application notes and protocols for the liquid-phase photochlorination of perfluorobutene, a process that yields dichlorooctafluorobutane. This product serves as a valuable fluorinated building block for the synthesis of novel therapeutic agents.[2][3]

The photochlorination of alkenes proceeds via a free-radical chain mechanism initiated by the homolytic cleavage of molecular chlorine upon exposure to ultraviolet (UV) light.[4] This method is particularly suitable for the chlorination of perfluoroalkenes, as the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the double bond.

Reaction and Mechanism

The overall reaction involves the addition of chlorine across the double bond of perfluorobutene to form dichlorooctafluorobutane. The reaction is initiated by UV light, which provides the energy to break the Cl-Cl bond, generating highly reactive chlorine radicals.

Reaction Scheme:

CF₃-CF=CF-CF₃ + Cl₂ --(UV light)--> CF₃-CFCl-CFCl-CF₃

(Perfluoro-2-butene + Chlorine --(UV light)--> 2,3-Dichlorooctafluorobutane)

The reaction proceeds through a standard free-radical chain mechanism:

  • Initiation: UV light initiates the homolytic cleavage of a chlorine molecule into two chlorine radicals.

  • Propagation:

    • A chlorine radical adds to the perfluorobutene double bond, forming a chloro-perfluorobutyl radical intermediate.

    • This radical intermediate then reacts with a molecule of chlorine to yield the dichlorooctafluorobutane product and a new chlorine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Data Presentation

The following tables summarize typical, illustrative data for the liquid-phase photochlorination of perfluoro-2-butene. Note: Actual results may vary depending on the specific experimental conditions and equipment used.

Table 1: Reaction Parameters and Yields

ParameterValue
ReactantPerfluoro-2-butene (cis/trans mixture)
ReagentChlorine (gas)
SolventCarbon tetrachloride (CCl₄) or Perfluorohexane
Light SourceMedium-pressure mercury vapor lamp (e.g., 450W)[5]
WavelengthBroad UV spectrum
Temperature10-20 °C
Reaction Time4-8 hours
Molar Ratio (Perfluorobutene:Cl₂)1 : 1.1
Illustrative Yield 85-95%

Table 2: Illustrative Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals (Illustrative)
¹⁹F NMR (CFCl₃ ref.)Multiplets in the range of -70 to -150 ppm, corresponding to the different fluorine environments in the molecule.
¹³C NMR Signals corresponding to the CF₃ and CFCl carbons.
Infrared (IR) Strong C-F stretching bands (around 1100-1300 cm⁻¹). C-Cl stretching bands (around 650-850 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak (M⁺) and characteristic fragmentation pattern showing loss of Cl and CF₃ groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable.

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Photochlorination of Perfluoro-2-butene

Materials:

  • Perfluoro-2-butene

  • Chlorine gas

  • Anhydrous inert solvent (e.g., carbon tetrachloride or perfluorohexane)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp), a gas inlet, a condenser, and a magnetic stirrer.[5][6]

Procedure:

  • Reactor Setup: Assemble the photochemical reactor in a well-ventilated fume hood.[7] Ensure all glassware is dry and the system is sealed to prevent the escape of chlorine gas.

  • Reactant Preparation: Dissolve perfluoro-2-butene in the anhydrous inert solvent in the reaction vessel. The concentration will depend on the scale of the reaction.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit radical reactions.

  • Chlorine Introduction: While stirring the solution, slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. The flow rate should be controlled to ensure a slight excess of chlorine.

  • Photochemical Reaction: Turn on the UV lamp to initiate the reaction. Maintain the reaction temperature between 10-20 °C using a cooling bath.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the yellow-green color of the chlorine gas. Alternatively, small aliquots can be withdrawn periodically and analyzed by GC-MS.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), turn off the UV lamp and stop the chlorine flow. Purge the system with an inert gas to remove any residual chlorine.

  • Purification: The solvent can be removed by distillation. The crude product can be purified by fractional distillation under reduced pressure to yield pure dichlorooctafluorobutane.

Visualizations

Reaction Pathway

G Reaction Pathway of Photochlorination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light (Initiation) Perfluorobutene CF₃-CF=CF-CF₃ Intermediate CF₃-CF(•)-CFCl-CF₃ Perfluorobutene->Intermediate + Cl• (Propagation) Product CF₃-CFCl-CFCl-CF₃ Intermediate->Product + Cl₂ (Propagation)

Caption: Free-radical chain mechanism of perfluorobutene photochlorination.

Experimental Workflow

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Setup Assemble Photoreactor Prepare Prepare Reactant Solution Setup->Prepare Purge Purge with Inert Gas Prepare->Purge Chlorinate Introduce Chlorine Gas Purge->Chlorinate Irradiate Initiate with UV Light Chlorinate->Irradiate Monitor Monitor Reaction Progress Irradiate->Monitor Workup Reaction Work-up Monitor->Workup Purify Purify Product Workup->Purify Analyze Characterize Product Purify->Analyze

Caption: Step-by-step workflow for liquid-phase photochlorination.

Applications in Drug Development

Dichlorooctafluorobutane is a versatile building block for the synthesis of more complex fluorinated molecules.[8] The presence of both chlorine and fluorine atoms provides multiple sites for further chemical modification.

  • Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, increasing the in vivo half-life of a drug molecule.[1]

  • Lipophilicity and Permeability: The introduction of fluoroalkyl chains can modulate the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. This can enhance the ability of a drug to cross cell membranes.

  • Conformational Control: The steric and electronic properties of the dichlorooctafluorobutyl moiety can be used to control the conformation of a molecule, potentially leading to a better fit with its biological target.

  • Bioisosteric Replacement: The dichlorooctafluorobutane group can be used as a bioisostere for other chemical groups to fine-tune the biological activity and physicochemical properties of a lead compound.

Safety Precautions

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[9] All manipulations involving chlorine must be carried out in a well-ventilated fume hood. A chlorine gas detector should be in place. Personal protective equipment (PPE), including safety goggles, a face shield, and chlorine-resistant gloves, is mandatory.[10] An emergency plan for chlorine leaks should be established.[11]

  • Perfluorinated Compounds: While generally considered to have low toxicity, some perfluorinated compounds can be persistent in the environment.[12][13] Appropriate measures should be taken to avoid their release.

  • UV Radiation: Direct exposure to UV radiation can be harmful to the eyes and skin. The photochemical reactor should be operated in a light-tight enclosure or with appropriate UV shielding.

  • Solvents: Carbon tetrachloride is a known carcinogen and is hazardous to the environment. If used, it must be handled with extreme care and disposed of as hazardous waste. Perfluorohexane is a safer alternative.

  • Exothermic Reaction: Photochlorination reactions can be exothermic. The reaction temperature should be carefully monitored and controlled with an adequate cooling system to prevent runaway reactions.[14]

References

Application Notes and Protocols for the Catalytic Fluorination of Halogenated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The catalytic fluorination of halogenated hydrocarbons represents a powerful and versatile strategy for the synthesis of fluorinated compounds, offering advantages in terms of efficiency, selectivity, and functional group tolerance over classical stoichiometric methods. This document provides detailed application notes and experimental protocols for key catalytic fluorination reactions of various halogenated hydrocarbons, including aryl and alkyl halides.

Palladium-Catalyzed Nucleophilic Fluorination of Aryl Halides

Palladium catalysis is a robust method for the fluorination of aryl bromides and iodides, and with appropriately designed ligand systems, can also be applied to aryl chlorides. These reactions typically employ a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in the presence of a palladium catalyst and a specialized ligand.

Data Presentation: Palladium-Catalyzed Fluorination of Aryl Bromides and Iodides
EntryAryl HalideCatalyst (mol%)Ligand (mol%)Fluoride Source (equiv)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePd₂(dba)₃ (1.5)AdBrettPhos (3.0)AgF (2.0)KF (0.5)Cyclohexane1301485[1]
23-Bromo-N,N-dimethylaniline[(cinnamyl)PdCl]₂ (1.0)AdBrettPhos (2.0)AgF (2.0)KF (0.5)Cyclohexane1301471[1]
32-IodobenzonitrilePd(OAc)₂ (5.0)BrettPhos (7.5)CsF (2.0)---Toluene1102478[2]
41-Bromo-4-(trifluoromethoxy)benzenePd₂(dba)₃ (1.5)AdBrettPhos (3.0)AgF (2.0)KF (0.5)Cyclohexane1301481[1]
53-Bromo-5-cyanopyridine[(cinnamyl)PdCl]₂ (1.5)P3 ligand (3.0)AgF (2.0)KF (0.5)2-MeTHF1301472[1]

dba = dibenzylideneacetone; AdBrettPhos = Di(1-adamantyl)-[3,5-(bis-trifluoromethyl)phenyl]phosphine; BrettPhos = Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine; P3 = a specific biaryl monophosphine ligand.

Experimental Protocol: Palladium-Catalyzed Fluorination of 3-Bromo-N,N-dimethylaniline

Materials:

  • 3-Bromo-N,N-dimethylaniline

  • [(cinnamyl)PdCl]₂

  • AdBrettPhos

  • Silver fluoride (AgF)

  • Potassium fluoride (KF), spray-dried

  • Cyclohexane, anhydrous

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add [(cinnamyl)PdCl]₂ (0.010 mmol, 1.0 mol%), AdBrettPhos (0.020 mmol, 2.0 mol%), AgF (2.0 mmol, 2.0 equiv), and spray-dried KF (0.50 mmol, 0.5 equiv).

  • Add 3-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv).

  • Add anhydrous cyclohexane (10 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 130 °C with vigorous stirring for 14 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-N,N-dimethylaniline.

  • Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Signaling Pathway and Experimental Workflow

G Palladium-Catalyzed Aryl Fluorination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Pd Precatalyst - Ligand - AgF, KF - Aryl Halide vessel Add to Schlenk Tube under Inert Atmosphere reagents->vessel solvent Add Anhydrous Solvent vessel->solvent heat Heat to 130°C with Stirring solvent->heat monitor Monitor Reaction (e.g., TLC, GC-MS) heat->monitor cool Cool to Room Temp. monitor->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product: - NMR (1H, 13C, 19F) - MS purify->characterize G Proposed Cu(I)/Cu(III) Catalytic Cycle CuI Cu(I)L_n CuIII [Ar-Cu(III)(I)L_n] CuI->CuIII Oxidative Addition ArI Ar-I ArI->CuIII CuIIIF [Ar-Cu(III)(F)L_n] CuIII->CuIIIF Anion Exchange Fluoride F⁻ Fluoride->CuIIIF CuIIIF->CuI Reductive Elimination ArF Ar-F CuIIIF->ArF G Mechanism of Phase-Transfer Catalysis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase KF KF (solid) Q_F Q⁺F⁻ (active catalyst) KF->Q_F Anion Exchange Q_X Q⁺X⁻ (catalyst) Q_X->Q_F RX R-X (substrate) RF R-F (product) RX->RF RF->Q_X Catalyst Regeneration Q_F->RF SN2 Reaction G Photoredox Catalytic Cycle for Alkyl Halide Fluorination PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_reduced PC⁻ PC_excited->PC_reduced SET PC_reduced->PC RX R-X PC_reduced->RX PC_oxidized PC⁺ R_radical R• RX->R_radical Dissociative Electron Transfer RF R-F R_radical->RF Fluorine Atom Transfer X_anion X⁻ F_source Fluoride Source (e.g., AgF) F_source->RF

References

Application Notes and Protocols for 2,3-Dichlorooctafluorobutane as a Nonanesthetic Convulsant Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorooctafluorobutane is a halogenated alkane that serves as a valuable tool in neuroscience research. Unlike structurally related compounds that are potent anesthetics, this compound is classified as a nonanesthetic or a "nonimmobilizer". Instead of producing anesthesia, it reliably induces convulsions, making it a useful model for studying the mechanisms of seizure generation (epileptogenesis) and for the preclinical screening of potential anticonvulsant therapies. Its volatility allows for controlled administration via inhalation, providing a non-invasive method for inducing seizure activity in laboratory animals.

These application notes provide a comprehensive overview of the use of this compound as a nonanesthetic convulsant model, including detailed experimental protocols, quantitative data, and visualizations of relevant workflows and potential mechanisms of action.

Quantitative Data

The primary quantitative measure for the convulsant activity of this compound is the partial pressure at which it induces seizures. This data is summarized in the table below, alongside data for other nonanesthetic and transitional compounds for comparative purposes.

CompoundTypeConvulsant Partial Pressure (atm, Mean ± SD)
This compound Nonanesthetic 0.085 ± 0.007 [1]
FlurothylNonanesthetic0.00156 ± 0.00039[1]
1,2-DichlorohexafluorocyclobutaneNonanesthetic0.055 ± 0.007[1]
PerfluorocyclobutaneNonanesthetic0.976 ± 0.002[1]
1,2-DichlorotetrafluoroethaneTransitional0.358 ± 0.011[1]
PerfluoropropaneNonanesthetic7.5 ± 0.7[1]

Experimental Protocols

The following protocols are adapted from established methods for administering volatile convulsants, such as flurothyl, to rodents.[1][2][3] These should be optimized for this compound in your specific laboratory setting.

Protocol 1: Induction of Tonic-Clonic Seizures in Mice

Objective: To induce a single generalized tonic-clonic seizure in mice for the purpose of screening anticonvulsant compounds or studying acute seizure phenomena.

Materials:

  • This compound

  • Airtight inhalation chamber (e.g., 1.5 L Plexiglas chamber)[2]

  • Syringe pump and gas-tight syringe

  • Gauze pad or filter paper

  • Animal monitoring equipment (video camera, stopwatch)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation: Acclimatize adult male C57BL/6J mice (or other appropriate strain) to the laboratory environment for at least 3 days. Ensure animals are healthy and within a consistent weight range.

  • Chamber Setup: Place a fresh gauze pad suspended at the top of the inhalation chamber.[2] The chamber should be placed within a certified chemical fume hood.

  • Compound Administration:

    • Place a single mouse into the inhalation chamber and seal it.

    • Using a syringe pump, infuse a 10% solution of this compound in a suitable volatile solvent (e.g., 95% ethanol) onto the gauze pad at a constant rate (e.g., 5-6 ml/h).[2] The high volatility of the compound will ensure rapid vaporization and inhalation by the animal.

  • Observation and Seizure Staging:

    • Continuously observe the animal from the start of the infusion.

    • Record the latency to the first sign of seizure activity (e.g., facial clonus, myoclonic jerks).

    • The primary endpoint is the onset of a generalized tonic-clonic seizure, often characterized by the loss of postural control.[2]

    • Seizures can be scored using a graded scale (e.g., a modified Racine scale) to quantify severity.[4]

  • Termination of Exposure:

    • Immediately upon the onset of the generalized seizure, stop the infusion and open the chamber to fresh air to allow for rapid elimination of the convulsant.[2]

    • Remove the animal from the chamber and place it in a clean recovery cage.

  • Post-Seizure Monitoring: Monitor the animal until it has fully recovered normal posture and exploratory behavior. Record the duration of the seizure and any post-ictal behavioral changes.

  • Data Analysis: The primary outcome measure is the latency from the start of infusion to the generalized seizure. This is considered the generalized seizure threshold (GST).[2] Anticonvulsant compounds are expected to significantly increase this latency.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for testing the convulsant properties of this compound and screening for anticonvulsant efficacy.

G Experimental Workflow for Convulsant Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimatization compound_prep Test Compound/ Vehicle Administration (for anticonvulsant screening) animal_prep->compound_prep placement Place Animal in Inhalation Chamber compound_prep->placement infusion Start this compound Infusion placement->infusion observation Observe Seizure Progression (Latency, Severity) infusion->observation termination Terminate Exposure at Generalized Seizure Onset observation->termination recovery Post-Seizure Monitoring and Recovery termination->recovery data_analysis Data Analysis (Seizure Threshold, Duration) recovery->data_analysis

Caption: Workflow for convulsant testing using this compound.

Potential Mechanism of Action: Signaling Pathway

The precise molecular targets of this compound have not been fully elucidated. However, many volatile convulsants and nonanesthetics are known to act as antagonists of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. Blockade of GABA-A receptor function leads to a reduction in neuronal inhibition and a state of hyperexcitability, culminating in seizure activity.

The following diagram illustrates this hypothetical signaling pathway.

G Hypothetical Mechanism of Action of this compound cluster_synapse Inhibitory Synapse GABA GABA (Neurotransmitter) GABA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_Receptor Binds Chloride Cl- Influx GABA_Receptor->Chloride Opens Reduced_Inhibition Reduced Inhibition/ Hyperexcitability GABA_Receptor->Reduced_Inhibition Leads to Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Leads to Convulsant This compound Convulsant->GABA_Receptor Block Blockade Seizure Seizure Activity Reduced_Inhibition->Seizure

Caption: Hypothetical antagonism of the GABA-A receptor by this compound.

References

Application Notes and Protocols: 2,3-Dichlorooctafluorobutane in Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Tool for Covalent Protein Labeling and Interaction Analysis

Introduction

2,3-Dichlorooctafluorobutane is an emerging chemical probe for the investigation of protein binding and interactions. Its unique chemical structure, featuring both chlorine and fluorine substituents, allows for specific covalent modification of certain amino acid residues under controlled conditions. This property makes it a valuable tool for researchers in proteomics, drug discovery, and chemical biology to capture and identify protein binding partners, map interaction sites, and stabilize transient protein complexes for further analysis.

These application notes provide an overview of the utility of this compound in protein binding studies and offer detailed protocols for its application in protein labeling, mass spectrometry-based identification of modified sites, and the characterization of protein-protein interactions.

Principle of Action

The reactivity of this compound towards proteins is predicated on the nucleophilic substitution of its chlorine atoms by specific amino acid side chains. The highly fluorinated backbone of the molecule influences the reactivity of the C-Cl bonds, making them susceptible to attack by strong nucleophiles found in proteins, such as the thiol group of cysteine residues. Upon reaction, a stable covalent bond is formed between the protein and the octafluorobutane moiety. This covalent modification can be used to "tag" proteins that come into close proximity with a bait molecule functionalized with this compound, or to generally label accessible and reactive sites on a protein surface.

The workflow for using this compound in protein binding studies typically involves several key stages, from initial protein labeling to the final identification of binding partners and modification sites.

G cluster_0 Experimental Workflow A Protein Incubation with This compound B Covalent Labeling Reaction A->B Initiate Reaction C Quenching of Reaction B->C Stop Reaction D Sample Preparation for Analysis (e.g., SDS-PAGE, In-gel Digestion) C->D E Mass Spectrometry Analysis (LC-MS/MS) D->E F Data Analysis and Identification of Labeled Proteins and Peptides E->F

Caption: General experimental workflow for protein labeling.

Applications in Protein Binding Studies

  • Identification of Drug Targets: By attaching this compound to a drug molecule, it can be used as a chemical probe to covalently label its protein targets in a complex biological sample. Subsequent proteomic analysis can then identify these labeled proteins, thus elucidating the drug's mechanism of action.

  • Mapping Protein-Protein Interaction Interfaces: When used in cross-linking experiments, derivatives of this compound can capture interacting proteins. The sites of modification identified by mass spectrometry can provide spatial constraints to map the protein-protein interaction interface.

  • Probing Protein Conformation and Accessibility: The pattern of labeling on a protein's surface can provide information about the accessibility of different regions. Changes in this pattern upon ligand binding or protein-protein interaction can reveal conformational changes.

Experimental Protocols

Protocol 1: Covalent Labeling of a Purified Protein

This protocol describes the general procedure for labeling a purified protein with this compound to assess its reactivity and optimize labeling conditions.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • This compound stock solution (100 mM in DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents

  • Coomassie stain or Western blot reagents

Procedure:

  • Prepare the protein solution at a final concentration of 1-5 mg/mL.

  • Add this compound from the stock solution to the protein solution to achieve a final concentration range of 1-10 mM. It is recommended to test a range of concentrations to optimize the labeling efficiency.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The optimal incubation time may vary depending on the protein and should be determined empirically.

  • Quench the reaction by adding the quenching solution to a final concentration of 100 mM.

  • Analyze the labeled protein by SDS-PAGE to observe any shifts in molecular weight. The labeled protein can be visualized by Coomassie staining or by Western blot if an antibody against the protein of interest is available.

Protocol 2: Identification of Labeled Peptides by Mass Spectrometry

This protocol outlines the steps for identifying the specific sites of modification on a protein after labeling with this compound.

Materials:

  • Labeled protein sample from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (proteomics grade)

  • Formic acid

  • C18 desalting spin columns

  • LC-MS/MS instrument

Procedure:

  • The labeled protein band is excised from the Coomassie-stained SDS-PAGE gel.

  • In-gel Reduction and Alkylation:

    • Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.

    • Reduce the protein by incubating with 10 mM DTT at 56°C for 1 hour.

    • Alkylate the cysteine residues by incubating with 55 mM IAM in the dark at room temperature for 45 minutes.

  • In-gel Digestion:

    • Wash the gel piece with 50 mM ammonium bicarbonate and then with acetonitrile.

    • Dry the gel piece completely in a vacuum centrifuge.

    • Rehydrate the gel piece with a solution of trypsin (10-20 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel piece using a series of washes with solutions of increasing acetonitrile concentration and 0.1% formic acid.

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Reconstitute the desalted peptides in 0.1% formic acid.

    • Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the protein of interest.

    • The search parameters should include a variable modification corresponding to the mass of the octafluorobutane moiety on relevant amino acid residues (e.g., cysteine).

Data Presentation

Quantitative data from mass spectrometry analysis can be summarized to highlight the identified modification sites and the relative abundance of labeled peptides.

Protein NamePeptide SequenceModified ResidueMass Shift (Da)Spectral Count
Example Protein AVTLACGHTYUIKCys-123+232.9615
Example Protein AFGHYCPLKMNOCys-245+232.968

Note: The mass shift corresponds to the addition of a C4F8Cl moiety.

Signaling Pathway and Interaction Mapping

The application of this compound can be pivotal in elucidating protein interactions within a signaling pathway. For instance, a kinase inhibitor functionalized with this probe could be used to identify its direct substrates and downstream effectors.

G cluster_0 Kinase Signaling Pathway Investigation A Kinase Inhibitor- Probe Conjugate B Target Kinase A->B Binds and Covalently Labels C Substrate Protein B->C Phosphorylates D Downstream Effector C->D Activates

Caption: Probing a kinase signaling pathway.

By identifying proteins covalently labeled by the inhibitor-probe conjugate, researchers can confirm direct binding to the target kinase and potentially discover novel interacting proteins or substrates that are in close proximity. This information is crucial for understanding the biological effects of the inhibitor and for the development of more specific therapeutics.

Application of 2,3-Dichlorooctafluorobutane in ¹⁹F NMR Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique widely employed in the pharmaceutical, agrochemical, and materials science industries. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance and high gyromagnetic ratio, result in high sensitivity and a wide chemical shift range, making it an excellent probe for molecular structure, dynamics, and binding interactions.[1][2][3]

2,3-Dichlorooctafluorobutane (C₄Cl₂F₈) is a perhalogenated compound that can serve as a useful reference standard and a tool in ¹⁹F NMR studies. Its chemical inertness and distinct NMR signal can be leveraged for various applications, from chemical shift referencing to quantitative analysis. This document provides detailed application notes and protocols for the use of this compound in ¹⁹F NMR spectroscopy.

Key Applications

The primary applications of this compound in ¹⁹F NMR studies are:

  • Internal Chemical Shift Referencing: Due to its expected sharp and well-defined signals, it can be used as an internal standard to reference the ¹⁹F chemical shifts of other fluorinated compounds in a sample.

  • Quantitative NMR (qNMR): With a known concentration, it can serve as an internal standard for the quantitative determination of other fluorinated analytes.

  • Solvent for Specific Applications: Its non-protic and fluorinated nature might make it a suitable solvent for certain fluorinated compounds, although its physical properties at room temperature would need to be considered.

  • Probe for Environmental and Materials Science Studies: As a stable fluorinated molecule, it could be used as a tracer or a model compound in studies involving per- and polyfluoroalkyl substances (PFAS).

Physicochemical and Spectroscopic Properties (Theoretical and Estimated)

As precise experimental data for this compound is not available, the following table summarizes the expected properties based on its structure and general knowledge of fluorinated compounds.

PropertyExpected Value/Characteristic
Molecular FormulaC₄Cl₂F₈
Molecular Weight270.93 g/mol
AppearanceLikely a colorless liquid at room temperature
Boiling PointEstimated to be in the range of 50-70 °C
SolubilityMiscible with many organic solvents, immiscible with water
¹⁹F NMR SpectrumExpected to show two primary signals for the -CF₂- and -CFCl- groups. The chemical shifts will be relative to a standard reference like CFCl₃.

Experimental Protocols

Protocol 1: Use of this compound as an Internal Chemical Shift Reference

This protocol describes the procedure for using this compound as an internal standard to accurately determine the chemical shifts of a fluorinated analyte.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • Fluorinated analyte of interest

  • This compound

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the fluorinated analyte in a known volume of the chosen deuterated solvent in a clean, dry vial.

    • Add a small, accurately measured amount of this compound to the solution. A typical concentration for an internal standard is 1-5 mol% relative to the analyte.

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire a ¹⁹F NMR spectrum. Typical acquisition parameters may include:

      • Pulse angle: 30-45°

      • Relaxation delay (d1): 1-5 seconds (should be at least 5 times the longest T₁ of interest for quantitative accuracy)[4]

      • Acquisition time: 1-2 seconds

      • Number of scans: Dependent on the concentration of the analyte.

  • Data Processing and Referencing:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform a Fourier transform.

    • Phase the spectrum carefully.

    • Calibrate the chemical shift axis by setting the signal of this compound to its known chemical shift value (which would need to be predetermined against a primary standard like CFCl₃).

Logical Workflow for Using an Internal Standard

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing Analyte Weigh Analyte Solvent Dissolve in Deuterated Solvent Analyte->Solvent Standard Add this compound Solvent->Standard Mix Vortex to Homogenize Standard->Mix Transfer Transfer to NMR Tube Mix->Transfer Lock Lock Transfer->Lock Shim Shim Lock->Shim Acquire Acquire ¹⁹F Spectrum Shim->Acquire Process Process FID Acquire->Process Phase Phase Spectrum Process->Phase Reference Reference to Standard's Signal Phase->Reference Analyze Analyze Analyte Signals Reference->Analyze

Caption: Workflow for ¹⁹F NMR with an internal standard.

Protocol 2: Quantitative ¹⁹F NMR (qNMR) using this compound

This protocol outlines the use of this compound as an internal standard for determining the concentration of a fluorinated analyte.

Principle:

The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of the analyte's signal to the integral of a known amount of an internal standard, the concentration of the analyte can be calculated using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of fluorine atoms giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • V = Volume of the solvent

Procedure:

  • Standard Preparation:

    • Accurately weigh a precise amount of this compound (mstd).

    • Dissolve it in a precise volume (V) of the deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh the sample containing the fluorinated analyte.

    • Dissolve the sample in a known volume of the deuterated solvent.

    • Add a precise volume of the this compound stock solution.

  • NMR Data Acquisition:

    • Follow the data acquisition steps outlined in Protocol 1.

    • Crucially for qNMR: Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of both the analyte and the standard to allow for full relaxation and accurate integration.[4]

  • Data Processing and Analysis:

    • Process the spectrum as described in Protocol 1.

    • Integrate the well-resolved signals of both the analyte and this compound.

    • Use the qNMR equation to calculate the concentration or purity of the analyte.

Signaling Pathway for qNMR Analysis

G Start Start qNMR Experiment Prep Prepare Sample with Analyte and Standard Start->Prep Acquire Acquire ¹⁹F NMR Spectrum Prep->Acquire Process Process Spectrum (FT, Phasing) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Concentration using qNMR Formula Integrate->Calculate Result Obtain Analyte Concentration Calculate->Result

Caption: Logical flow for quantitative ¹⁹F NMR analysis.

Data Presentation

Since experimental data for this compound is not available, the following table provides a template for how such data, once obtained, should be structured for easy comparison with other common ¹⁹F NMR standards.

CompoundMolecular FormulaChemical Shift (δ, ppm vs. CFCl₃)MultiplicityJ-Coupling (Hz)
This compound C₄Cl₂F₈ (To be determined) (To be determined) (To be determined)
Trifluoroacetic acid (TFA)C₂HF₃O₂-76.55Singlet-
Hexafluorobenzene (C₆F₆)C₆F₆-164.9Singlet-
FluorobenzeneC₆H₅F-113.15Multiplet-

Conclusion

This compound has the potential to be a valuable tool in ¹⁹F NMR studies, particularly as an internal reference standard for both chemical shift determination and quantitative analysis. The protocols provided herein offer a framework for its application. It is crucial for researchers to first characterize the ¹⁹F NMR spectrum of a pure sample of this compound against a primary standard to establish its precise chemical shift values before using it as a secondary standard in their experiments. The inert nature and expected simple spectrum of this compound make it a promising candidate for routine use in laboratories conducting research with fluorinated molecules.

References

Application Notes and Protocols for the Evaluation of 2,3-Dichlorooctafluorobutane as a Potential Refrigerant Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the application of 2,3-dichloroctafluorobutane as a refrigerant is not widely available in published literature. While its use as a refrigerant has been noted by some chemical suppliers, comprehensive performance data and established protocols are lacking. The following application notes and protocols are therefore provided as a general framework for the evaluation of a novel refrigerant candidate, using the known properties of 2,3-dichloroctafluorobutane as a reference point.

Introduction

The selection of a suitable refrigerant is a critical step in the design and optimization of cooling systems. Ideal refrigerants possess a specific set of thermodynamic and safety characteristics. This document outlines the fundamental properties of 2,3-dichloroctafluorobutane and provides a general methodology for its evaluation as a potential refrigerant fluid.

Physicochemical Properties of 2,3-Dichlorooctafluorobutane

A summary of the known physical and chemical properties of 2,3-dichloroctafluorobutane (CAS No. 355-20-4) is presented below. This data is primarily sourced from safety data sheets and chemical suppliers.[1][2]

PropertyValue
Molecular Formula C4Cl2F8
Molecular Weight 270.94 g/mol [1]
Melting Point -68 °C[1][2]
Boiling Point 62 - 63 °C[1][2]
Density (Specific Gravity) 1.719 g/cm³[2]
Flash Point 62-63°C[2]
Vapor Pressure No information available[1][3]
Enthalpy of Vaporization No information available
Solubility in Water No information available[1]
Autoignition Temperature No information available[1]

General Application Notes for a Novel Refrigerant

The suitability of a compound as a refrigerant is determined by its thermodynamic properties, safety, environmental impact, and compatibility with system materials.

3.1. Thermodynamic Considerations

  • Vapor Pressure: The vapor pressure of a refrigerant at different temperatures dictates the operating pressures of the refrigeration cycle. A suitable refrigerant should have a vapor pressure that is above atmospheric pressure at the evaporator temperature to prevent air ingress, but not excessively high at the condenser temperature to avoid the need for high-pressure equipment.

  • Enthalpy of Vaporization: A high latent heat of vaporization is desirable as it indicates that a large amount of heat can be absorbed for a given mass flow rate of the refrigerant, leading to a higher refrigerating effect.

  • Critical Temperature and Pressure: The critical temperature should be well above the expected condensing temperature to ensure that the refrigerant can be condensed with available cooling media (e.g., air or water).

  • Heat Capacity: The specific heat capacity of the liquid and vapor phases influences the degree of subcooling and superheating, which can affect the overall efficiency of the refrigeration cycle.

3.2. Safety and Environmental Considerations

  • Toxicity: Refrigerants should have low toxicity. An ASHRAE Standard 34 safety classification for toxicity (Class A or B) would need to be determined through toxicological studies.[4][5]

  • Flammability: Non-flammable refrigerants are generally preferred. Flammability is also classified under ASHRAE Standard 34 (Class 1, 2L, 2, or 3).[5][6] Given its flash point of 62-63°C, 2,3-dichloroctafluorobutane is a combustible liquid.

  • Ozone Depletion Potential (ODP): As 2,3-dichloroctafluorobutane contains chlorine, it is expected to have a non-zero ODP. The presence of chlorine atoms means it would likely be classified as a hydrochlorofluorocarbon (HCFC), which are being phased out under the Montreal Protocol.

  • Global Warming Potential (GWP): The GWP of the compound would need to be determined to assess its impact on climate change.

3.3. Material Compatibility

The refrigerant must be compatible with the materials commonly used in refrigeration systems, including metals, elastomers (seals and gaskets), and lubricants. Compatibility studies are essential to ensure the long-term reliability of the system.

General Experimental Protocols for Refrigerant Evaluation

The following protocols outline a general approach to characterizing a new refrigerant.

4.1. Protocol for Determination of Vapor Pressure

This protocol describes the measurement of the vapor pressure of a refrigerant at various temperatures.

Objective: To establish the pressure-temperature (P-T) relationship for the candidate refrigerant in its saturation state.

Materials:

  • High-pressure view cell or autoclave

  • Pressure transducer

  • Temperature sensor (e.g., platinum resistance thermometer)

  • Thermostatic bath or environmental chamber

  • Vacuum pump

  • Sample of 2,3-dichloroctafluorobutane (high purity)

Procedure:

  • Clean and evacuate the high-pressure cell to remove any residual air and moisture.

  • Introduce a known amount of the refrigerant sample into the cell. The amount should be sufficient to ensure a two-phase (liquid-vapor) equilibrium is maintained throughout the experiment.

  • Place the cell in the thermostatic bath and allow it to reach thermal equilibrium at the desired temperature.

  • Record the stabilized pressure and temperature readings.

  • Incrementally increase the temperature of the bath and repeat the pressure and temperature measurements at each new equilibrium point.

  • Collect data over the desired temperature range relevant to refrigeration applications (e.g., -40°C to 100°C).

  • Plot the vapor pressure as a function of temperature.

4.2. Protocol for Calorimetric Measurement of Enthalpy of Vaporization

This protocol outlines the determination of the latent heat of vaporization.

Objective: To measure the energy required to vaporize a known mass of the refrigerant at a constant temperature and pressure.

Materials:

  • Differential Scanning Calorimeter (DSC) or a specialized calorimeter

  • Hermetically sealed sample pans

  • Microbalance

  • Sample of 2,3-dichloroctafluorobutane

Procedure:

  • Accurately weigh an empty hermetically sealed sample pan.

  • Introduce a small amount of the liquid refrigerant into the pan and seal it hermetically.

  • Reweigh the sealed pan to determine the exact mass of the sample.

  • Place the sample pan and an empty reference pan into the calorimeter.

  • Heat the sample at a constant rate through its boiling point.

  • The calorimeter will measure the heat flow into the sample. The enthalpy of vaporization is determined from the area of the endothermic peak corresponding to the phase change.

  • Repeat the measurement at different pressures if the pressure-dependence of the enthalpy of vaporization is required.

4.3. Protocol for Refrigeration System Performance Evaluation

This protocol describes the testing of the refrigerant in a standardized vapor-compression refrigeration cycle.

Objective: To determine the Coefficient of Performance (COP) and refrigerating capacity of the candidate refrigerant.

Materials:

  • Vapor-compression refrigeration test rig equipped with:

    • Compressor

    • Condenser

    • Expansion valve

    • Evaporator

    • Instrumentation to measure temperature, pressure, and mass flow rate at key points in the cycle.

    • Power meter for the compressor.

  • Sample of 2,3-dichloroctafluorobutane

  • Appropriate lubricating oil

Procedure:

  • Evacuate the refrigeration test rig to remove air and moisture.

  • Charge the system with the appropriate amount of 2,3-dichloroctafluorobutane and a compatible lubricant.

  • Set the desired operating conditions (e.g., evaporator and condenser temperatures) by controlling the heat loads and cooling medium flow rates.

  • Allow the system to reach a steady state.

  • Record the following data:

    • Temperatures and pressures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.

    • Mass flow rate of the refrigerant.

    • Power consumption of the compressor.

  • Calculate the refrigerating effect (heat absorbed in the evaporator) and the work of compression.

  • Determine the Coefficient of Performance (COP = Refrigerating Effect / Work of Compression).

  • Repeat the experiment under various operating conditions to map the performance of the refrigerant.

Visualizations

Experimental_Workflow_Vapor_Pressure cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis prep1 Clean & Evacuate Cell prep2 Introduce Sample prep1->prep2 meas1 Set Temperature prep2->meas1 meas2 Achieve Equilibrium meas1->meas2 meas3 Record P & T meas2->meas3 meas4 Increment Temperature meas3->meas4 analysis1 Plot P vs. T meas3->analysis1 meas4->meas1

Workflow for Vapor Pressure Determination.

Refrigerant_Performance_Evaluation cluster_setup System Setup cluster_operation Operation & Data Collection cluster_calculation Performance Calculation setup1 Evacuate System setup2 Charge with Refrigerant & Oil setup1->setup2 op1 Set Operating Conditions setup2->op1 op2 Reach Steady State op1->op2 op3 Record T, P, Mass Flow, Power op2->op3 calc1 Calculate Refrigerating Effect op3->calc1 calc2 Calculate Work of Compression op3->calc2 calc3 Determine COP calc1->calc3 calc2->calc3

References

Application Notes and Protocols: 2,3-Dichlorooctafluorobutane in Specialty Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,3-Dichlorooctafluorobutane, a key intermediate in the synthesis of specialty fluorochemicals. This document details its synthesis, primary applications, and relevant safety and handling protocols.

Introduction

This compound is a chlorinated fluorocarbon that serves as a crucial precursor in the production of valuable fluorinated monomers. Its primary utility lies in its role as a stable, transportable source for perfluoro-2-butene, a key building block in the synthesis of fluoropolymers and other specialty chemicals. The controlled dehalogenation of this compound provides a reliable route to this important monomer.

Physicochemical and Safety Data

PropertyValue / InformationSource / Analogy
Chemical Formula C₄Cl₂F₈-
Molecular Weight 270.93 g/mol -
CAS Number 355-20-4[1]
Appearance Likely a colorless liquid or gas at room temperatureAnalogy to similar fluorocarbons[2][3][4]
Boiling Point Not specified. Likely similar to related C4 fluorocarbons.Analogy
Density Not specified.Analogy
Solubility Expected to be insoluble in water and soluble in organic solvents.Analogy to dichlorodifluoromethane[4]
Hazards As a chlorinated fluorocarbon, it may have ozone-depleting potential and should be handled with care to avoid release into the atmosphere. Thermal decomposition may produce toxic fumes such as hydrogen chloride and hydrogen fluoride.General knowledge of fluorocarbons[3][4]
Handling Precautions Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses). Avoid contact with strong reducing agents.General laboratory safety

Key Applications in Specialty Chemical Manufacturing

The principal application of this compound in specialty chemical manufacturing is its function as a precursor to perfluoro-2-butene .

Synthesis of Perfluoro-2-butene via Dehalogenation

Perfluoro-2-butene is a valuable fluorinated alkene used as a monomer in the synthesis of specialty fluoropolymers and as a building block in organic synthesis. The dehalogenation of this compound provides a direct and efficient route to this monomer. The reaction typically involves the removal of the two chlorine atoms using a reducing agent, such as zinc.

Dehalogenation This compound This compound Perfluoro-2-butene Perfluoro-2-butene This compound->Perfluoro-2-butene  Dehalogenation (e.g., with Zinc) Fluoropolymers Fluoropolymers Perfluoro-2-butene->Fluoropolymers  Polymerization Specialty Chemicals Specialty Chemicals Perfluoro-2-butene->Specialty Chemicals  Organic Synthesis

Dehalogenation of this compound.
Potential Applications of Perfluoro-2-butene

The perfluoro-2-butene generated from this compound has several downstream applications relevant to researchers and drug development professionals:

  • Fluoropolymer Synthesis: Perfluoro-2-butene can be polymerized or copolymerized to create fluoropolymers with unique properties, such as high thermal stability, chemical resistance, and low surface energy. These polymers find applications in advanced materials, coatings, and seals.

  • Building Block in Organic Synthesis: The double bond in perfluoro-2-butene is reactive and can participate in various organic reactions, such as cycloadditions, making it a useful building block for the synthesis of complex fluorinated molecules.[5] The introduction of fluorinated moieties can significantly alter the biological activity and pharmacokinetic properties of drug candidates.[6][7]

Experimental Protocols

The following protocols are based on methodologies described in the scientific and patent literature for the synthesis of this compound.

Synthesis of this compound via Liquid-Phase Photochlorination

This protocol describes the synthesis of this compound from perfluoro-2-butene.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge reactor with perfluoro-2-butene B Initiate UV irradiation A->B C Continuously introduce chlorine gas B->C D Control temperature and pressure C->D E Alkali wash D->E After reaction completion F Drying E->F G Rectification (Distillation) F->G H This compound (Product) G->H

Workflow for the synthesis of this compound.

Materials:

  • Perfluoro-2-butene

  • Chlorine gas

  • Enamel reaction tower with a light source irradiation port

  • UV light source (e.g., 2kW, 315nm or 3kW, 250nm)

  • Alkali solution for washing (e.g., sodium hydroxide solution)

  • Drying agent (e.g., anhydrous calcium chloride)

  • Rectification column

Procedure:

  • Charge the enamel reaction tower with a known quantity of perfluoro-2-butene.

  • Initiate irradiation with the UV light source.

  • Continuously introduce chlorine gas into the reactor.

  • Maintain the reaction temperature and pressure at the desired setpoints (see table below for examples).

  • After the reaction is complete (as determined by monitoring the consumption of starting material), stop the flow of chlorine and turn off the UV lamp.

  • Transfer the crude product to a separate vessel for work-up.

  • Wash the crude product with an alkali solution to neutralize any acidic byproducts.

  • Separate the organic layer and dry it over a suitable drying agent.

  • Purify the product by rectification (distillation) to obtain pure this compound.

Example Reaction Conditions and Yields:

ParameterExample 1Example 2
Starting Material 2000 mol perfluoro-2-butene2000 mol perfluoro-2-butene
Chlorine Gas 3000 mol4000 mol
UV Light Source 2 kW, 315 nm3 kW, 250 nm
Temperature 0 °C10 °C
Pressure 60 kPa100 kPa
Product Yield 99.8% (1996 mol)98.7% (1974 mol)

Conclusion

This compound is a specialty chemical whose primary value lies in its role as a stable and convenient precursor to perfluoro-2-butene. While direct applications in areas such as drug development are not widely documented, its utility in providing access to a key fluorinated monomer makes it an important compound in the broader field of fluorochemistry. The protocols provided herein offer a basis for the synthesis of this intermediate, enabling further research into the applications of its derivatives. As with all halogenated compounds, appropriate safety precautions should be taken during handling and use to minimize environmental release.

References

Application Notes and Protocols for the Dechlorination of 2,3-Dichlorooctafluorobutane to Perfluoro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of perfluoro-2-butene, a valuable fluorinated building block, through the dechlorination of 2,3-dichlorooctafluorobutane. The primary method described utilizes activated zinc dust, a common and effective reagent for the dehalogenation of vicinal dihalides.

Introduction

Perfluoro-2-butene is a key intermediate in the synthesis of various fluorinated compounds with applications in materials science, agrochemicals, and pharmaceuticals. The introduction of the rigid and electronically distinct perfluoro-2-butenyl moiety can significantly influence the biological activity and physicochemical properties of molecules. This protocol details a laboratory-scale procedure for the preparation of perfluoro-2-butene from the readily available starting material, this compound. The reaction proceeds via a zinc-mediated reductive elimination mechanism.

Reaction Principle

The dechlorination of vicinal dihalides, such as this compound, using zinc metal is a well-established method for the formation of alkenes. The reaction involves the transfer of electrons from the zinc surface to the carbon-chlorine bonds, leading to the formation of a transient organozinc intermediate which then eliminates to form the alkene and zinc chloride. The reaction is typically carried out in a polar aprotic solvent to facilitate the reaction.

G cluster_reactants Reactants cluster_products Products 2_3_dichlorooctafluorobutane This compound (CF3-CHCl-CHCl-CF3) Perfluoro_2_butene Perfluoro-2-butene (CF3-CH=CH-CF3) 2_3_dichlorooctafluorobutane->Perfluoro_2_butene Dechlorination Zinc Zinc Dust (Zn) Zinc_Chloride Zinc Chloride (ZnCl2) Zinc->Zinc_Chloride Oxidation

Caption: Overall reaction scheme for the dechlorination.

Experimental Protocol

This protocol is based on established procedures for zinc-mediated dehalogenation of vicinal dihalides and has been adapted for the specific substrate, this compound.

Materials:

  • This compound

  • Zinc dust (<10 µm, 98+%)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Hydrochloric acid (HCl), 20% aqueous solution

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Deionized water

  • Acetone

  • Inert gas (Argon or Nitrogen)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert gas supply line with bubbler

  • Schlenk line or similar inert atmosphere setup

  • Sintered glass funnel

  • Distillation apparatus

  • Standard laboratory glassware

Part 1: Activation of Zinc Dust

Activation of zinc is crucial for removing the passivating oxide layer and enhancing its reactivity.

  • Acid Wash: In a beaker, stir 20 g of zinc dust in 100 mL of 20% hydrochloric acid for 15 minutes.

  • Filtration and Washing: Filter the activated zinc dust using a sintered glass funnel. Wash the zinc dust sequentially with 50 mL of deionized water, 50 mL of acetone, and finally 50 mL of anhydrous diethyl ether.

  • Drying: Dry the activated zinc dust under vacuum to remove all residual solvents. The activated zinc should be used immediately or stored under an inert atmosphere.

Part 2: Preparation of Zinc-Copper Couple

The use of a zinc-copper couple can further enhance the reactivity of the zinc.

  • Suspension: In a flask, suspend 10 g of activated zinc in 40 mL of deionized water.

  • Degassing: Degas the suspension by bubbling a gentle stream of inert gas (argon or nitrogen) through it for at least 1 hour.

  • Copper Sulfate Addition: While maintaining the inert atmosphere, add a solution of 1.18 g of CuSO₄·5H₂O in 20 mL of deionized water to the stirred zinc suspension.

  • Stirring: Continue stirring the black suspension under an inert atmosphere for an additional 3 hours.

  • Isolation and Washing: Collect the zinc-copper couple by filtration through a sintered funnel under an inert atmosphere. Wash the solid with 100 mL of deionized water, followed by 100 mL of acetone, and finally with 100 mL of anhydrous diethyl ether.

  • Drying and Storage: Dry the zinc-copper couple under vacuum and store it in a desiccator over a suitable drying agent under an inert atmosphere.

Part 3: Dechlorination Reaction
  • Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inlet for inert gas.

  • Reagent Addition: Under a positive pressure of inert gas, add the freshly prepared zinc-copper couple (10.5 mmol) to the flask. Add 20 mL of anhydrous DMF.

  • Substrate Addition: In the dropping funnel, prepare a solution of this compound (9.6 mmol) in 20 mL of anhydrous DMF.

  • Reaction Initiation: Add the solution of this compound dropwise to the stirred suspension of the zinc-copper couple in DMF over a period of 1 hour.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (the boiling point of DMF is 153 °C, but the reaction may proceed at a lower temperature depending on the desired rate). Monitor the reaction progress by gas chromatography (GC) or other suitable analytical techniques. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the zinc salts. Wash the filter cake with anhydrous diethyl ether.

  • Extraction: Combine the filtrate and the washings. Wash the organic solution sequentially with 100 mL of water, 50 mL of saturated sodium bicarbonate solution, 50 mL of brine, and finally with 50 mL of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • Purification: The crude perfluoro-2-butene can be purified by fractional distillation to yield the desired product.

G cluster_prep Zinc Activation & Couple Formation cluster_reaction Dechlorination Reaction A Zinc Dust B 20% HCl Wash A->B C Water/Acetone/Ether Wash B->C D Dry Activated Zinc C->D E Suspend in Water D->E F Degas with Inert Gas E->F G Add CuSO4 Solution F->G H Stir for 3h G->H I Filter, Wash & Dry H->I J Zn-Cu Couple I->J K Add Zn-Cu Couple & DMF to Flask J->K L Add this compound in DMF Dropwise K->L M Reflux for 4-6h L->M N Cool to RT M->N O Filter through Celite N->O P Aqueous Work-up O->P Q Dry & Concentrate P->Q R Fractional Distillation Q->R S Pure Perfluoro-2-butene R->S

Caption: Experimental workflow for the synthesis of perfluoro-2-butene.

Data Presentation

ParameterValue
Starting Material
This compound (mass)g
This compound (moles)mol
Reagents
Zinc Dust (mass)g
Zinc Dust (moles)mol
Copper(II) Sulfate Pentahydrate (mass)g
Copper(II) Sulfate Pentahydrate (moles)mol
Reaction Conditions
SolventAnhydrous DMF
Solvent VolumemL
Reaction Temperature°C
Reaction Timeh
Product
Perfluoro-2-butene (mass)g
Perfluoro-2-butene (moles)mol
Yield
Theoretical Yieldg
Actual Yield%
Purity (by GC) %

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Zinc dust is flammable and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

  • This compound and perfluoro-2-butene are fluorinated compounds. Handle with care and avoid inhalation or skin contact.

  • Anhydrous solvents are required for this reaction. Ensure that all glassware and reagents are properly dried.

  • The reaction is performed under an inert atmosphere to prevent the reaction of zinc with atmospheric oxygen and moisture.

Conclusion

This protocol provides a comprehensive guide for the laboratory synthesis of perfluoro-2-butene via the dechlorination of this compound using an activated zinc-copper couple. By following this procedure, researchers can reliably produce this valuable fluorinated building block for further applications in chemical synthesis and drug discovery. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for maximizing the yield and purity of the desired product.

Application Notes and Protocols for Dichlorinated Perfluorinated Alkanes: A General Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Comprehensive literature searches for specific experimental protocols and application data for 2,3-Dichlorooctafluorobutane did not yield specific results. The following application notes and protocols have been compiled based on the established uses of structurally similar dichlorinated and perfluorinated alkanes. These are intended to serve as a general guide and a starting point for experimental design. Researchers should exercise standard laboratory safety precautions and conduct small-scale preliminary experiments to determine the optimal conditions for their specific applications.

Introduction to Dichlorinated Perfluorinated Alkanes

Dichlorinated perfluorinated alkanes are a class of organic compounds characterized by a fully fluorinated carbon backbone with two chlorine substituents. These compounds share many properties with other chlorofluorocarbons (CFCs) and perfluorinated alkanes, including high density, low surface tension, and chemical inertness.[1] Historically, related compounds have been used as refrigerants, solvents, and blowing agents.[2][3] In a research context, their unique physical properties make them potential candidates for use as inert reaction media, particularly for reactions involving highly reactive reagents or for creating biphasic reaction systems.[4]

Potential Applications in Research and Development

Based on the properties of analogous compounds, dichlorinated perfluorinated alkanes such as this compound could be investigated for the following applications:

  • Inert Reaction Solvents: Due to their high thermal and chemical stability, these compounds can be suitable solvents for reactions that are sensitive to protic or reactive solvents. Their immiscibility with many organic solvents allows for their use in biphasic catalysis, simplifying product separation and catalyst recycling.[4]

  • Synthesis of Fluorinated Molecules: While not a direct precursor in most cases, the unique solvent properties can facilitate the synthesis of complex fluorinated molecules, including pharmaceuticals and advanced materials. The judicious use of fluorine in drug design can enhance properties like metabolic stability and bioavailability.[2][5]

  • Polymer Synthesis: Perfluorinated liquids have been used as solvents in dispersion polymerization to create cross-linked polymers.[6]

  • Toxicological and Environmental Research: As with other CFCs, understanding the toxicological profile and environmental fate of dichlorinated perfluorinated alkanes is crucial.[7] Standard toxicological assessment protocols would be applicable for evaluating their safety.

Experimental Protocols (Representative Examples)

The following protocols are generalized examples based on the use of similar perfluorinated compounds as solvents.

General Protocol for Use as an Inert Solvent in a Biphasic Reaction

This protocol describes a general workflow for utilizing a dichlorinated perfluorinated alkane as the inert phase in a biphasic organic reaction.

Materials:

  • Reactant A

  • Reactant B

  • Catalyst (soluble in the organic phase)

  • Organic solvent (e.g., toluene, hexane)

  • Dichlorinated perfluorinated alkane (e.g., this compound)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

  • Analytical equipment (GC-MS, NMR)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dichlorinated perfluorinated alkane and the organic solvent. The two solvents will form distinct layers.

  • Addition of Reactants: Dissolve Reactant A, Reactant B, and the catalyst in the organic solvent layer.

  • Reaction: Heat the biphasic mixture to the desired reaction temperature with vigorous stirring to ensure sufficient interfacial contact between the two phases.

  • Monitoring: Monitor the progress of the reaction by taking aliquots from the organic layer and analyzing them using appropriate techniques (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The two layers will separate.

  • Product Isolation: Carefully separate the organic layer containing the product from the perfluorinated solvent layer using a separatory funnel.

  • Purification: The product can be isolated from the organic solvent by standard methods such as evaporation, distillation, or chromatography. The perfluorinated solvent can often be recovered and reused.

Workflow Diagram:

G setup Reaction Setup: - Add perfluorinated solvent - Add organic solvent add_reagents Add Reactants: - Dissolve A, B, and catalyst in organic phase setup->add_reagents react Reaction: - Heat and stir vigorously add_reagents->react monitor Monitor Reaction: - Analyze aliquots of organic layer react->monitor monitor->react Continue reaction workup Work-up: - Cool and separate layers monitor->workup Reaction complete isolate Isolate Product: - Separate organic layer workup->isolate purify Purify Product: - Standard purification methods isolate->purify recover Recover Solvent: - Recover perfluorinated solvent isolate->recover

Biphasic Reaction Workflow.

Quantitative Data

PropertyValue (for CFC-114)
Molecular FormulaC₂Cl₂F₄
Molecular Weight170.9 g/mol
Boiling Point3.8 °C
Density (liquid)1.455 g/cm³ at 25 °C
Vapor Pressure23.9 psia at 21.1 °C
Solubility in WaterLow

Data sourced from publicly available chemical databases.

Signaling Pathways and Logical Relationships

The primary role of dichlorinated perfluorinated alkanes in the context of research and drug development is as a tool (e.g., a solvent) rather than a bioactive molecule that would be part of a signaling pathway. The logical relationship in its application is straightforward, as depicted in the workflow diagram above. The key principle is the chemical inertness and unique phase behavior of the perfluorinated compound enabling a specific reaction environment.

Logical Relationship Diagram:

G compound Dichlorinated Perfluorinated Alkane properties Unique Properties: - Chemical Inertness - High Density - Immiscibility compound->properties application Application: - Biphasic Reaction Medium properties->application outcome Desired Outcome: - Simplified Product Isolation - Catalyst Recycling - Controlled Reaction Environment application->outcome

Logical Application Pathway.

Conclusion

While specific experimental data for this compound remains elusive in the current scientific literature, the known properties and applications of similar dichlorinated and perfluorinated alkanes suggest its potential utility as a specialized solvent in organic synthesis and materials science. The provided general protocols and conceptual frameworks are intended to guide researchers in the potential application of this and related compounds. Further empirical investigation is necessary to establish specific experimental parameters and to fully characterize its behavior in various chemical systems.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dichlorooctafluorobutane by Rectification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3-dichlorooctafluorobutane via rectification. It is intended for researchers, scientists, and professionals in drug development and related fields.

Troubleshooting Guide

This guide addresses common issues encountered during the rectification of this compound.

Issue Potential Cause Recommended Solution
Poor Separation (Product purity is low) 1. Inadequate Reflux Ratio: A low reflux ratio may not provide sufficient contact time between vapor and liquid phases for effective separation. 2. Incorrect Column Packing: The type or height of the packing material may not be suitable for separating this compound from its impurities. 3. Flooding: Excessive vapor flow can cause liquid to be carried up the column, hindering separation.1. Increase the reflux ratio. Start with a ratio of 5:1 (reflux:distillate) and gradually increase. 2. Ensure the use of appropriate packing material, such as stainless steel structured packing, which offers good efficiency for halogenated hydrocarbons. Verify that the packed column height is sufficient for the required number of theoretical plates. 3. Reduce the heating rate to decrease the vapor velocity. Ensure the column is not flooded; the packing should be wetted but not filled with liquid.
Product Contamination 1. System Leak: Air or other contaminants may be entering the system through loose connections. 2. Contaminated Glassware or Packing: Residual impurities from previous distillations can contaminate the product.1. Check all joints and connections for leaks using a suitable leak detection method. 2. Thoroughly clean and dry all glassware and the distillation column before use. If possible, dedicate a column for the purification of halogenated compounds.
Pressure Fluctuations 1. Inconsistent Heating: Fluctuations in the heating mantle temperature can cause variable boiling rates. 2. Unstable Vacuum (if applicable): Leaks in the vacuum system or an inadequate vacuum pump can lead to pressure instability.1. Ensure the heating mantle is properly sized for the flask and provides consistent heat. Use a temperature controller for precise regulation. 2. If performing vacuum rectification, inspect the vacuum lines and connections for leaks. Ensure the vacuum pump is in good working order and appropriately sized for the system.
Temperature Fluctuations at Thermometer 1. Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor entering the condenser. 2. Inconsistent Boiling: See "Pressure Fluctuations" above.1. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. 2. Stabilize the heating to achieve a steady boiling rate.
No Distillate Collection 1. Insufficient Heating: The boiling point of the mixture has not been reached. 2. Excessive Heat Loss: The column may be losing too much heat to the surroundings, preventing the vapor from reaching the condenser. 3. Condenser Temperature Too Low: Overly aggressive cooling can cause the vapor to condense and fall back into the column before reaching the collection flask.1. Gradually increase the heating mantle temperature. 2. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss. 3. Adjust the coolant flow rate or temperature in the condenser to ensure efficient condensation without premature reflux.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification by rectification?

A1: The essential physical properties are summarized in the table below. Understanding these properties is crucial for setting the correct parameters for rectification.

PropertyValue
CAS Number 355-20-4[1][2][3]
Molecular Formula C₄Cl₂F₈[1][2]
Molecular Weight 270.94 g/mol [2]
Boiling Point 62-63 °C[2][3][4][5]
Melting Point -68 °C[2]
Density 1.719 g/cm³[2][3]
Vapor Pressure Data not readily available.

Q2: What are the likely impurities in a crude sample of this compound?

A2: While specific impurities depend on the synthetic route, potential contaminants could include unreacted starting materials (e.g., 2,3-dichlorohexafluoro-2-butene), isomers, and byproducts from chlorination or fluorination steps.

Q3: What type of column packing is recommended for the rectification of this compound?

A3: For the distillation of halogenated hydrocarbons like this compound, stainless steel structured packing is a suitable choice. It offers a good balance of efficiency (high number of theoretical plates per unit height) and low pressure drop, which is particularly beneficial if vacuum rectification is required.

Q4: Can 2,3-dichlorooftafluorobutane form azeotropes with common impurities?

A4: Halogenated hydrocarbons can form azeotropes, which are mixtures that boil at a constant temperature, making separation by conventional distillation difficult. If an azeotrope is suspected (e.g., a constant boiling plateau is reached but the product is still impure), techniques like azeotropic or extractive distillation with an appropriate entrainer may be necessary.

Q5: What analytical methods are suitable for determining the purity of this compound?

A5: Gas chromatography (GC) with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a sensitive detector such as an electron capture detector (ECD) or a mass spectrometer (MS) is the preferred method for assessing the purity of volatile halogenated compounds.

Experimental Protocol: Rectification of this compound

This protocol outlines a general procedure for the laboratory-scale purification of this compound by fractional distillation at atmospheric pressure.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Fractional distillation column (packed with stainless steel structured packing)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Joint clips

  • Insulating material (glass wool or aluminum foil)

  • Cooling water source

  • Laboratory stand and clamps

Procedure:

  • Setup:

    • Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place a stir bar in the round-bottom flask and charge it with the crude this compound (do not fill more than two-thirds full).

    • Connect the packed fractional distillation column to the flask.

    • Place the distillation head on top of the column and insert a thermometer, ensuring the bulb is correctly positioned.

    • Attach the condenser to the side arm of the distillation head and connect the cooling water lines (water in at the bottom, out at the top).

    • Place a receiving flask at the outlet of the condenser.

    • Secure all joints with clips.

    • Wrap the distillation column with insulating material.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude mixture in the round-bottom flask.

    • Gradually heat the flask using the heating mantle.

    • Observe the mixture as it begins to boil and the vapor rises through the packing in the column.

    • Adjust the heating rate to establish a steady reflux within the column.

    • Monitor the temperature at the distillation head. It should gradually rise and then stabilize at the boiling point of the first fraction (likely a lower-boiling impurity).

    • Collect this initial fraction in a separate receiving flask.

    • As the lower-boiling impurities are removed, the temperature at the distillation head will rise again and then stabilize at the boiling point of this compound (approximately 62-63 °C).

    • Change the receiving flask to collect the pure this compound fraction.

    • Maintain a slow and steady distillation rate for optimal separation.

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of liquid remains in the distillation flask.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Turn off the cooling water.

    • Disassemble the apparatus carefully.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may be harmful if inhaled or in contact with skin.[2] Handle with care.

Diagrams

TroubleshootingWorkflow start Start Purification issue Problem Encountered? start->issue poor_separation Poor Separation? issue->poor_separation Yes contamination Product Contamination? issue->contamination fluctuations Pressure/Temp. Fluctuations? issue->fluctuations no_distillate No Distillate? issue->no_distillate check_thermometer Check Thermometer Placement issue->check_thermometer end Successful Purification issue->end No check_reflux Increase Reflux Ratio poor_separation->check_reflux Yes check_packing Verify Column Packing poor_separation->check_packing No check_leaks Check for System Leaks contamination->check_leaks Yes clean_glassware Clean Glassware & Packing contamination->clean_glassware No stabilize_heat Stabilize Heating fluctuations->stabilize_heat Yes check_vacuum Check Vacuum System fluctuations->check_vacuum No increase_heat Increase Heating no_distillate->increase_heat Yes insulate_column Insulate Column no_distillate->insulate_column No check_reflux->issue check_packing->issue check_flooding Reduce Heating (Check for Flooding) check_leaks->issue clean_glassware->issue stabilize_heat->issue check_vacuum->issue check_thermometer->issue increase_heat->issue insulate_column->issue

Caption: Troubleshooting workflow for the rectification of this compound.

References

Technical Support Center: 2,3-Dichlorooctafluorobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichlorooctafluorobutane.

Frequently Asked Questions (FAQs)

Q1: What is a common byproduct observed during the synthesis of this compound?

A1: A potential byproduct in syntheses of similar chlorinated and fluorinated butanes is the over-chlorinated product, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane. This can occur if the reaction conditions are not carefully controlled, leading to the substitution of additional chlorine atoms.

Q2: How can I minimize the formation of this tetrachloro byproduct?

A2: To minimize the formation of 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane, it is crucial to control the stoichiometry of the chlorinating agent. Using a precise molar ratio of the chlorinating agent to the starting material can help prevent over-chlorination. Reaction temperature and time are also critical parameters to monitor and optimize.

Q3: My final product shows an unexpected peak in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis. How can I identify if it is the tetrachloro byproduct?

A3: You can tentatively identify the byproduct by comparing the mass spectrum of the unknown peak with the expected fragmentation pattern of 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane. The molecular ion peak and isotopic pattern for four chlorine atoms would be key indicators. For confirmation, comparison with a certified reference standard of the suspected byproduct is recommended.

Q4: What are the key physical property differences between this compound and the potential tetrachloro byproduct?

A4: The primary differences are in their molecular weight, boiling point, and density. These differences can be exploited for purification. Please refer to the data table below for a detailed comparison.

Troubleshooting Guide

Issue: Low yield of this compound with a significant amount of a higher boiling point impurity.

Possible Cause Suggested Solution
Excess chlorinating agent Carefully control the stoichiometry of your reactants. Perform a titration of your chlorinating agent if its concentration is not precisely known.
Reaction temperature too high Optimize the reaction temperature. A lower temperature may favor the desired dichlorinated product over the tetrachlorinated byproduct.
Prolonged reaction time Monitor the reaction progress using an appropriate analytical technique (e.g., GC-FID) and quench the reaction once the desired conversion is achieved.

Issue: Difficulty in separating the byproduct from the desired product by distillation.

Possible Cause Suggested Solution
Close boiling points While there is a significant difference in the boiling points of this compound and 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane, efficient fractional distillation with a high-efficiency column is recommended.
Azeotrope formation Although less common for this specific pair, consider the possibility of azeotrope formation. If suspected, alternative purification techniques like preparative chromatography may be necessary.

Data Presentation

Table 1: Physical Properties of this compound and a Potential Byproduct.

PropertyThis compound2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane
Molecular Formula C₄Cl₂F₈C₄Cl₄F₆
Molecular Weight ( g/mol ) 270.94[1]303.845
Boiling Point (°C) 63[1][2]131
Melting Point (°C) -68[1][2]83-84
Density (g/cm³) 1.719[1][2]1.76

Experimental Protocols

Protocol: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of the reaction mixture to identify the presence of this compound and potential byproducts.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., hexane or dichloromethane).

    • Vortex the sample until fully dissolved.

    • If necessary, dilute the sample further to be within the linear range of the instrument.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating halogenated hydrocarbons.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum for each peak.

    • For the main product peak, confirm the presence of the molecular ion peak for this compound (m/z 270) and its characteristic isotopic pattern for two chlorine atoms.

    • For any significant impurity peaks, examine the mass spectrum for the molecular ion peak of the suspected byproduct, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane (m/z 302), and its characteristic isotopic pattern for four chlorine atoms.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.

Visualization

Byproduct_Identification_Workflow Byproduct Identification Workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Data Analysis & Hypothesis cluster_confirmation Confirmation & Resolution Start This compound Synthesis Observation Unexpected Peak in GC-MS Start->Observation MS_Analysis Analyze Mass Spectrum of Unknown Peak Observation->MS_Analysis Hypothesis Hypothesize Structure (e.g., Over-chlorination Product) MS_Analysis->Hypothesis Compare_Standard Compare with Reference Standard Hypothesis->Compare_Standard Confirmed Byproduct Identified Compare_Standard->Confirmed Match Not_Confirmed Further Investigation Needed Compare_Standard->Not_Confirmed No Match Optimize Optimize Reaction Conditions Confirmed->Optimize Purify Purify Product Confirmed->Purify

Caption: Workflow for identifying an unknown byproduct.

References

Optimizing Photochemical Synthesis of 2,3,5,6-Tetrachlorooctafluorobutane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the yield of 2,3,5,6-tetrachlorooctafluorobutane through the photochlorination of 2,3-dichlorooctafluorobutane. This resource is designed to address specific experimental challenges and provide actionable solutions to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the photochlorination of this compound?

A1: The photochlorination of this compound is a free-radical chain reaction initiated by ultraviolet (UV) light. The process involves the homolytic cleavage of molecular chlorine (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals then abstract a chlorine atom from this compound, which subsequently reacts with another molecule of Cl₂ to form the desired product and another chlorine radical, thus propagating the chain reaction.

Q2: Which bond is preferentially cleaved in this compound during photochlorination?

A2: The carbon-chlorine (C-Cl) bond is preferentially cleaved over the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds. This is due to the significantly lower bond dissociation energy of the C-Cl bond compared to the C-F bond.

Q3: What is the optimal wavelength of UV light for this reaction?

Q4: What are the potential major byproducts of this reaction?

A4: The primary byproduct is hydrogen chloride (HCl), formed if any residual hydrogen is present in the reactants or system. Other potential byproducts can include under-chlorinated starting material and over-chlorinated products. Additionally, radical combination reactions can lead to the formation of dimers.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inadequate UV Light Penetration: The light source may be too weak, or the reactor material may be absorbing the UV radiation.Ensure the use of a high-intensity UV lamp appropriate for the reactor volume. The reactor should be constructed from a UV-transparent material like quartz.
Insufficient Initiator: The concentration of chlorine radicals may be too low to sustain the chain reaction.Increase the molar ratio of chlorine to the starting material. Ensure a consistent and controlled flow of chlorine gas into the reactor.
Presence of Radical Inhibitors: Oxygen is a known inhibitor of free-radical chain reactions.The reaction system must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove any traces of oxygen.
Low Yield of Desired Product Suboptimal Reaction Temperature: The temperature can affect the rate of reaction and the stability of the desired product.For gas-phase reactions, temperature control is crucial. Start with ambient temperature and optimize by incrementally increasing it, monitoring for any product decomposition.
Incorrect Residence Time in Flow Reactor: If the residence time is too short, the reaction may not go to completion. If it is too long, side reactions may occur.Adjust the flow rates of the reactants to optimize the residence time. This is a critical parameter in continuous flow photochemical reactors.
Formation of Multiple Byproducts Over-chlorination: A high concentration of chlorine can lead to the formation of higher chlorinated butanes.Carefully control the stoichiometry of the reactants. A slight excess of the this compound may favor the desired mono-substitution product.
Reactor Fouling: Deposition of polymeric or solid byproducts on the reactor walls can interfere with light penetration and flow.If fouling is observed, the reactor should be cleaned. Consider adjusting the reaction temperature or reactant concentrations to minimize byproduct formation.
Inconsistent Results Fluctuations in Reactant Flow Rates: Inconsistent delivery of the gaseous reactants will lead to variable stoichiometry and yields.Utilize high-precision mass flow controllers to ensure stable and reproducible flow rates of both this compound and chlorine gas.
Inconsistent Light Source Intensity: The output of UV lamps can decrease over time, affecting the rate of initiation.Regularly check the intensity of the UV lamp and replace it as needed. Ensure the lamp is properly cooled to maintain a stable output.

Quantitative Data Summary

ParameterValueSignificance
Bond Dissociation Energy (C-Cl) ~327 kJ/molThe relatively low energy required to break this bond makes it the primary target for radical abstraction.
Bond Dissociation Energy (C-F) ~485 kJ/molThe high strength of this bond makes it resistant to cleavage under typical photochlorination conditions.
Recommended UV Wavelength 190 - 250 nmThis energy range is effective for the photolysis of the C-Cl bond in chlorofluorocarbons.
Typical Reactant Molar Ratio (Substrate:Cl₂) 1:1 to 1:1.2A slight excess of chlorine is often used to ensure complete conversion of the starting material.

Experimental Protocols

Detailed Methodology for Gas-Phase Photochlorination in a Photoflow Reactor

This protocol describes a general procedure for the continuous-flow gas-phase photochlorination of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Chlorine gas (anhydrous)

  • Nitrogen or Argon gas (high purity, for purging)

  • Photoflow reactor with a quartz reaction coil

  • High-intensity UV lamp (e.g., low-pressure mercury lamp, 254 nm)

  • Mass flow controllers for all gas lines

  • Temperature-controlled heating unit for the reactor

  • Back pressure regulator

  • Cold trap (e.g., dry ice/acetone bath) for product collection

  • Scrubber system for unreacted chlorine and HCl (e.g., sodium hydroxide solution)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

2. Experimental Setup:

  • Assemble the photoflow reactor system in a well-ventilated fume hood.

  • Connect the gas cylinders (substrate, chlorine, inert gas) to the reactor via their respective mass flow controllers.

  • Place the quartz reaction coil within the UV lamp housing.

  • Connect the reactor outlet to the back pressure regulator, followed by the cold trap and then the scrubber system.

3. Reaction Procedure:

  • System Purge: Purge the entire system with nitrogen or argon for at least 30 minutes to remove all traces of oxygen and moisture.

  • Reactant Flow: Set the desired flow rates for this compound and chlorine gas using the mass flow controllers. A typical starting point would be a molar ratio of 1:1.1 (substrate:chlorine).

  • Temperature and Pressure: Set the reactor temperature (start at ambient) and system pressure (using the back pressure regulator).

  • Initiation: Once the gas flows are stable, turn on the UV lamp to initiate the reaction.

  • Product Collection: The product mixture will condense in the cold trap.

  • Monitoring: Periodically sample the product from the cold trap for GC-MS analysis to monitor the conversion and selectivity.

  • Optimization: Adjust the flow rates (residence time), temperature, and reactant ratio to optimize the yield of the desired product.

  • Shutdown: At the end of the experiment, turn off the UV lamp and then the reactant gas flows. Purge the system with inert gas until all residual chlorine is removed.

4. Safety Precautions:

  • All operations must be conducted in a well-ventilated fume hood.

  • Chlorine gas is highly toxic and corrosive. Ensure all connections are leak-proof. A chlorine gas detector should be in place.

  • UV radiation is harmful to the eyes and skin. The photoreactor must be properly shielded.

  • Handle all chlorinated and fluorinated compounds with appropriate personal protective equipment (gloves, safety glasses).

Visualizations

Photochlorination_Mechanism Photochlorination Radical Chain Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad1 2 Cl• Cl2->Cl_rad1 UV Light (hν) R_Cl C₄F₈Cl₂ R_rad C₄F₈Cl• R_Cl->R_rad + Cl• Product C₄F₈Cl₃ R_rad->Product + Cl₂ Cl_rad3 Cl• R_rad->Cl_rad3 generates Cl_rad2 Cl• Cl_rad4 2 Cl• Cl2_term Cl₂ Cl_rad4->Cl2_term R_rad2 2 C₄F₈Cl• Dimer C₈F₁₆Cl₂ R_rad2->Dimer Cl_rad_R_rad Cl• + C₄F₈Cl• Product_term C₄F₈Cl₂ Cl_rad_R_rad->Product_term

Caption: Free-radical chain mechanism for photochlorination.

Experimental_Workflow Gas-Phase Photoflow Reactor Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_downstream Product Collection & Analysis Substrate This compound Cylinder MFC1 Mass Flow Controller 1 Substrate->MFC1 Chlorine Chlorine Cylinder MFC2 Mass Flow Controller 2 Chlorine->MFC2 Inert Inert Gas Cylinder MFC3 Mass Flow Controller 3 Inert->MFC3 Mixing Gas Mixing Point MFC1->Mixing MFC2->Mixing MFC3->Mixing Purge Reactor Photoflow Reactor (Quartz Coil + UV Lamp) Mixing->Reactor BPR Back Pressure Regulator Reactor->BPR ColdTrap Cold Trap BPR->ColdTrap Scrubber Scrubber ColdTrap->Scrubber GCMS GC-MS Analysis ColdTrap->GCMS Sampling Vent Vent Scrubber->Vent

Caption: Experimental workflow for a photoflow reactor setup.

Technical Support Center: Synthesis of Dichlorooctafluorobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is intended for experienced researchers and professionals in organic synthesis. The synthesis of dichlorooctafluorobutanes involves potentially hazardous materials and reactions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The information provided is based on general principles of halogenation chemistry and available literature on related compounds, as specific experimental data for dichlorooctafluorobutanes is limited in the public domain.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges that may be encountered during the synthesis of dichlorooctafluorobutanes. The proposed synthesis route involves the chlorination of a suitable fluorinated precursor, such as a perfluorobutene or a partially chlorinated fluorobutane.

Q1: I am getting a very low yield of the desired dichlorooctafluorobutane. What are the possible reasons and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure the chlorinating agent (e.g., Cl₂) is used in the correct stoichiometric amount or in slight excess.

    • Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress using Gas Chromatography (GC).

    • Temperature: The reaction temperature might be too low. Gradually increase the temperature while monitoring for side product formation. For free-radical halogenation, initiation with UV light or a radical initiator might be necessary.[1][2]

  • Side Reactions:

    • Over-chlorination: Excessive reaction time or a large excess of the chlorinating agent can lead to the formation of trichloro- or tetrachlorooctafluorobutanes.

    • Degradation: Highly fluorinated compounds can be susceptible to degradation under harsh reaction conditions.

  • Catalyst Issues (if applicable):

    • If a catalyst is used, ensure it is fresh and active. Deactivated or poisoned catalysts will lead to poor conversion.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Product Yield check_conversion Check Conversion (GC/NMR) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction side_reactions Side Reactions Observed check_conversion->side_reactions incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes modify_conditions Modify Conditions to Minimize Side Products side_reactions->modify_conditions Yes increase_reagent Increase Chlorinating Agent optimize_conditions->increase_reagent increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature optimize_conditions->increase_temp check_catalyst Check Catalyst Activity optimize_conditions->check_catalyst end Improved Yield increase_reagent->end increase_time->end increase_temp->end check_catalyst->end lower_temp Lower Temperature modify_conditions->lower_temp reduce_time Reduce Reaction Time modify_conditions->reduce_time adjust_stoichiometry Adjust Stoichiometry modify_conditions->adjust_stoichiometry lower_temp->end reduce_time->end adjust_stoichiometry->end

Caption: A logical workflow for troubleshooting low product yield.

Q2: My reaction produces a mixture of dichlorooctafluorobutane isomers. How can I control the isomer distribution?

A2: Controlling isomer distribution in halogenation reactions is a significant challenge.[1] The product ratio is often determined by the stability of the radical or carbocation intermediate formed during the reaction.

  • Reaction Conditions: The choice of solvent and temperature can influence the selectivity of the reaction.

  • Starting Material: The structure of the starting material will dictate the possible isomers that can be formed.

  • Catalyst: In some cases, specific catalysts can direct the halogenation to a particular position.

Q3: I am having difficulty separating the different dichlorooctafluorobutane isomers. What purification techniques are recommended?

A3: The separation of isomers with similar physical properties can be challenging.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective method.

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications, Prep-GC is a powerful technique for separating isomers with very close boiling points.

  • Crystallization: If one isomer is a solid and has a significantly different solubility profile from the others, fractional crystallization can be employed.[3]

Hypothetical Synthesis of 1,2-Dichlorooctafluorobutane

The following is a hypothetical protocol for the synthesis of 1,2-dichlorooctafluorobutane, based on the chlorination of octafluoro-1-butene.

Reaction Scheme:

CF₂=CF-CF₂-CF₃ + Cl₂ → CF₂Cl-CFCl-CF₂-CF₃

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet connected to a trap containing a suitable quenching solution (e.g., sodium thiosulfate solution) to neutralize unreacted chlorine.

  • Reactant Charging: Charge the flask with octafluoro-1-butene.

  • Chlorination: While stirring, bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction can be initiated by UV light or a radical initiator.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

  • Purification: The crude product, which may contain a mixture of isomers and unreacted starting material, can be purified by fractional distillation or preparative GC.

Experimental Workflow

ExperimentalWorkflow A Reaction Setup (Flask, Stirrer, Condenser, Gas Inlet/Outlet) B Charge Reactants (Octafluoro-1-butene) A->B C Chlorination (Bubble Cl2 gas, UV initiation) B->C D Monitor Reaction (Gas Chromatography) C->D E Reaction Work-up (Stop Cl2, Purge with N2) D->E F Purification (Fractional Distillation or Prep-GC) E->F G Characterization (NMR, GC-MS, IR) F->G

Caption: A typical experimental workflow for the synthesis and purification of dichlorooctafluorobutane.

Quantitative Data (Illustrative)

Table 1: Effect of Temperature on Product Yield

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Dichlorooctafluorobutanes (%)
25244540
50127568
7569585 (with increased side products)

Table 2: Isomer Distribution at 50°C

IsomerBoiling Point (°C) (Estimated)Percentage in Product Mixture (%)
1,2-Dichlorooctafluorobutane75-7860
1,3-Dichlorooctafluorobutane78-8125
2,3-Dichlorooctafluorobutane77-8015

Signaling Pathways and Logical Relationships

The synthesis of dichlorooctafluorobutanes via radical chlorination involves a chain reaction mechanism.

Radical Chain Mechanism

RadicalMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2 Cl• 2 Cl• Cl2->2 Cl• UV light C4F8Cl2 Dichlorooctafluorobutane Cl2->C4F8Cl2 + Cl• C4F8 Octafluoro-1-butene C4F8Cl• Chlorofluorobutyl Radical C4F8->C4F8Cl• C4F8Cl•->Cl2 + Cl• Cl•_new Cl• C4F8Cl2->Cl•_new + Cl• Cl• Cl• Cl•->C4F8 Cl•_term Cl• Cl•_term2 Cl• Cl•_term->Cl•_term2 Cl2 C4F8Cl•_term C4F8Cl• Cl•_term->C4F8Cl•_term C4F8Cl2 Cl2_term Cl2_term Cl•_term2->Cl2_term Cl2 C4F8Cl•_term->C4F8Cl•_term C4F8Cl2_term C4F8Cl2_term C4F8Cl•_term->C4F8Cl2_term C4F8Cl2 Dimer Dimer C4F8Cl•_term->Dimer

Caption: A simplified representation of the radical chain mechanism for the chlorination of octafluoro-1-butene.

References

Technical Support Center: Purification of 2,3-Dichlorooctafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3-Dichlorooctafluorobutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective method for purifying this compound is fractional distillation.[1][2][3] This technique separates compounds based on differences in their boiling points. For high-purity requirements, preparative gas chromatography may also be employed, although it is less common for larger quantities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from the synthesis process and may include unreacted starting materials, byproducts of side reactions, and isomers of the target compound. Common types of impurities in the synthesis of chlorofluorocarbons can include other halogenated hydrocarbons with similar carbon skeletons, as well as residual solvents used in the reaction or initial purification steps.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: Gas chromatography (GC) is the primary analytical method for determining the purity of volatile compounds like this compound.[6][7][8][9] A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) detector is invaluable for identifying unknown impurities.[10][11][12]

Q4: What safety precautions should I take when handling this compound?

A4: this compound, like other chlorofluorocarbons, should be handled in a well-ventilated area, preferably within a fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.

Troubleshooting Guides

Fractional Distillation Issues

Q5: My fractional distillation is not effectively separating this compound from its impurities. What could be the problem?

A5: Ineffective separation during fractional distillation can be due to several factors:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.

  • Incorrect Reflux Ratio: A reflux ratio that is too low will not allow for adequate equilibration between the liquid and vapor phases in the column.

  • Heating Rate Too High: Rapid heating can lead to "flooding" of the column, where the vapor flow prevents the proper downward flow of the condensate.

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient separation.

Q6: I am observing a fluctuating temperature at the head of the distillation column. What does this indicate?

A6: A fluctuating temperature at the distillation head, also known as "bumping," can be caused by uneven boiling of the liquid in the distillation flask. This can be resolved by adding boiling chips or using a magnetic stirrer to ensure smooth boiling. It can also indicate the presence of azeotropes or multiple components boiling off at similar temperatures.

Gas Chromatography Analysis Issues

Q7: I am seeing broad or tailing peaks for this compound in my GC analysis. How can I improve the peak shape?

A7: Poor peak shape in gas chromatography can be attributed to several factors:

  • Improper Injection Technique: Injecting the sample too slowly can cause the sample to vaporize inefficiently, leading to broad peaks.

  • Column Overload: Injecting too much sample can saturate the column, resulting in tailing peaks. Try diluting your sample.

  • Column Contamination: Residual non-volatile compounds on the column can interact with the analyte, causing peak tailing. Bake out the column according to the manufacturer's instructions.

  • Incorrect Flow Rate: An inappropriate carrier gas flow rate can lead to poor separation and peak broadening.

Q8: I am detecting unexpected peaks in my GC-MS analysis. How do I identify them?

A8: The mass spectrometer is a powerful tool for identifying unknown compounds. When you observe an unexpected peak:

  • Analyze the Mass Spectrum: The fragmentation pattern of the unknown peak can provide clues about its structure.

  • Library Search: Use the mass spectral library (e.g., NIST) to search for matches to the obtained spectrum.

  • Consider Potential Byproducts: Based on the synthetic route used to produce this compound, hypothesize potential side products and compare their expected mass spectra to the observed one.

Data Presentation

Table 1: Hypothetical Purity of this compound After Different Purification Methods

Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)
Single Simple Distillation85.292.588
Fractional Distillation85.299.175
Preparative GC99.1>99.960

Table 2: Common Impurities and their Removal by Fractional Distillation

Impurity IDBoiling Point (°C)Initial Concentration (%)Final Concentration (%)
Isomer A1155.80.4
Unreacted Precursor984.5<0.1
Solvent (Toluene)1113.00.2
Byproduct X1251.50.3

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)
  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for halogenated compounds (e.g., DB-1ms).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain 150°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Split ratio: 50:1.

    • Injection volume: 1 µL.

  • Detector (FID):

    • Temperature: 280°C.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the prepared sample and record the chromatogram. Calculate the purity based on the relative peak areas.

Protocol 2: Purification by Fractional Distillation
  • Apparatus: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Sample Charging: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that a steady reflux is established.

  • Fraction Collection: Slowly begin to collect the distillate. Monitor the temperature at the distillation head.

    • Forerun: Collect the initial fraction that distills at a lower temperature. This will contain more volatile impurities.

    • Main Fraction: When the temperature stabilizes at the boiling point of this compound, switch to a new receiving flask to collect the purified product.

    • Tailings: As the distillation proceeds, if the temperature starts to rise or fluctuate, switch to a third receiving flask to collect the higher-boiling impurities.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Visualizations

experimental_workflow cluster_analysis Purity Analysis cluster_purification Purification cluster_final_analysis Final Purity Assessment crude_sample Crude this compound gc_analysis_initial GC-MS Analysis (Initial Purity) crude_sample->gc_analysis_initial distillation Fractional Distillation crude_sample->distillation fractions Collect Fractions (Forerun, Main, Tailings) distillation->fractions gc_analysis_final GC-MS Analysis (Final Purity) fractions->gc_analysis_final purified_product Purified Product (>99% Purity) gc_analysis_final->purified_product troubleshooting_distillation cluster_checks Initial Checks cluster_solutions Potential Solutions start Poor Separation in Fractional Distillation check_column Is the column efficiency sufficient? start->check_column check_reflux Is the reflux ratio appropriate? start->check_reflux check_heating Is the heating rate slow and steady? start->check_heating insulate_column Insulate the column start->insulate_column Check Insulation increase_efficiency Use a longer or packed column check_column->increase_efficiency No adjust_reflux Increase the reflux ratio check_reflux->adjust_reflux No reduce_heating Decrease the heating rate check_heating->reduce_heating No

References

managing reaction conditions for 2,3-Dichlorooctafluorobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichlorooctafluorobutane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The recommended and most direct starting material is perfluoro-2-butene. The synthesis involves the liquid-phase photochlorination of perfluoro-2-butene.[1]

Q2: I am experiencing low yields in my reaction. What are the potential causes?

Low yields can stem from several factors:

  • Inadequate Light Source: The photochlorination reaction is initiated by UV light. Ensure your light source has the appropriate wavelength (250-400 nm) and power (1-3 kW) as specified in the protocol.[1]

  • Improper Temperature Control: The reaction is typically carried out at low temperatures (-10°C to 10°C) to minimize side reactions.[1] Poor temperature control can lead to the formation of byproducts.

  • Insufficient Chlorine Supply: Ensure a continuous and sufficient supply of chlorine gas is being introduced into the reaction mixture.

  • Leaks in the System: Check your reaction setup for any leaks, which could allow the escape of gaseous reactants.

Q3: What are the likely side products in this synthesis, and how can I minimize them?

The primary potential side reaction is the polymerization of perfluoro-2-butene, especially at higher temperatures. Gas-phase chlorination methods are more prone to this issue, which is why a liquid-phase approach is recommended.[1] To minimize polymerization, maintain the recommended low reaction temperature.

Q4: How can I effectively purify the final product?

A multi-step purification process is recommended:

  • Alkali Washing: This step removes any acidic impurities.

  • Drying: Use a suitable drying agent to remove any residual water.

  • Rectification (Distillation): This is the final and crucial step to obtain high-purity this compound.[1]

Q5: What safety precautions should I take during this synthesis?

  • Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including a gas mask with an appropriate filter.

  • UV Light: Protect your eyes and skin from exposure to the UV light source.

  • Pressure: The reaction should be conducted in a pressure-rated reactor.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction does not initiate or proceeds very slowly. Inadequate UV light intensity or incorrect wavelength.Check the specifications and functionality of your UV lamp. Ensure it is positioned for optimal irradiation of the reaction mixture.
Low reaction temperature, slowing down the kinetics.While low temperatures are generally favored, if the reaction is too slow, consider a slight, controlled increase in temperature within the recommended range (-10°C to 10°C).[1]
Formation of a viscous or solid byproduct (polymer). Reaction temperature is too high.Immediately cool the reactor and ensure your cooling system is functioning efficiently. Maintain the temperature strictly within the recommended range.
Product is contaminated with acidic impurities after reaction. Incomplete alkali washing.Increase the volume or concentration of the alkali solution used for washing. Ensure thorough mixing during the washing step.
Product contains residual water after drying. Inefficient drying agent or insufficient drying time.Use a fresh, high-capacity drying agent. Allow for sufficient contact time with the drying agent, with agitation.
Poor separation during rectification. Inefficient distillation column or incorrect distillation parameters.Use a fractional distillation column with sufficient theoretical plates. Optimize the distillation temperature and pressure to achieve a clean separation of the product from any impurities.

Experimental Protocol: Liquid-Phase Photochlorination of Perfluoro-2-butene

This protocol is based on the successful synthesis of this compound via liquid-phase photochlorination.[1]

Materials:

  • Perfluoro-2-butene

  • Chlorine gas

  • 500L enamel reaction tower (or appropriately scaled reactor) equipped with a light source irradiation port

  • UV lamp (1-3 kW, 250-400 nm wavelength)

  • Alkali solution (for washing)

  • Drying agent

  • Rectification apparatus

Procedure:

  • Charge the enamel reaction tower with perfluoro-2-butene.

  • Initiate cooling to bring the reactor temperature to the desired setpoint (between -10°C and 10°C).

  • Turn on the UV light source to irradiate the reactor contents.

  • Continuously introduce chlorine gas into the reactor. The molar ratio of chlorine to perfluoro-2-butene should be approximately 1.5:1 to 2:1.

  • Maintain the reaction temperature and pressure (20-100 kPa) for the duration of the reaction.

  • Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS) until completion.

  • Once the reaction is complete, discharge the crude product.

  • Wash the crude product with an alkali solution to neutralize any acidic byproducts.

  • Dry the washed product using a suitable drying agent.

  • Purify the dried product by rectification to obtain this compound.

Data Presentation

The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound as described in the cited literature.[1]

Parameter Example 1 Example 2 Example 3
Perfluoro-2-butene (mol) 200020002000
Chlorine Gas (mol) 200030004000
Light Source Power (kW) 123
Light Source Wavelength (nm) 400315250
Reaction Temperature (°C) -10010
Reaction Pressure (kPa) 2060100
Product Yield (mol) 199219961974
Yield (%) 99.699.898.7

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Photochlorination cluster_workup Purification start Charge Reactor with Perfluoro-2-butene cool Cool Reactor to -10°C to 10°C start->cool uv Initiate UV Irradiation cool->uv cl2 Introduce Chlorine Gas uv->cl2 react Maintain Temperature and Pressure cl2->react monitor Monitor Reaction (e.g., GC-MS) react->monitor wash Alkali Washing monitor->wash dry Drying wash->dry distill Rectification dry->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Fluorination of Butane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of butane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the fluorination of butane?

A1: The fluorination of butane and its derivatives is susceptible to several side reactions, primarily:

  • Lack of Regioselectivity: Free-radical fluorination is highly exothermic and non-selective, leading to a mixture of constitutional isomers. For n-butane, this results in the formation of both 1-fluorobutane and 2-fluorobutane.

  • Over-fluorination: The high reactivity of many fluorinating agents can lead to the substitution of multiple hydrogen atoms, resulting in di-, tri-, and poly-fluorinated butanes. This is particularly prevalent when using highly reactive reagents like elemental fluorine.

  • Elimination Reactions: When using nucleophilic fluorinating agents that also possess basic properties (e.g., tetralkylammonium fluorides), elimination of a hydrogen and a leaving group from adjacent carbons can occur, leading to the formation of butene isomers (e.g., 1-butene, cis/trans-2-butene). This is a common competing pathway in the fluorination of butyl halides or sulfonates.

  • Skeletal Rearrangements: Although less common, the formation of carbocation intermediates, particularly in reactions involving secondary or tertiary butyl derivatives, can lead to rearrangements of the carbon skeleton.

Q2: How does the choice of fluorinating agent impact the reaction outcome?

A2: The choice of fluorinating agent is critical in controlling selectivity and minimizing side reactions.

  • Elemental Fluorine (F₂): Direct fluorination with fluorine gas is extremely reactive and difficult to control, often leading to a mixture of over-fluorinated products and even C-C bond cleavage.[1] It is generally not recommended for selective monofluorination on a laboratory scale.[2]

  • Electrophilic Fluorinating Agents (e.g., Selectfluor®): These reagents are generally milder and more selective than F₂.[1][3] They are often used for the fluorination of electron-rich centers but can also be employed in radical C-H fluorination, sometimes with the aid of a photocatalyst.[4][5]

  • Nucleophilic Fluorinating Agents (e.g., DAST, Deoxo-Fluor, TBAF): These are commonly used to convert alcohols and alkyl halides (or sulfonates) to alkyl fluorides. Reagents like DAST and Deoxo-Fluor are effective for converting alcohols to fluorides, while fluoride salts like TBAF are used for substituting halides. The basicity of the fluoride source is a key consideration, as stronger bases can promote elimination side reactions.[6][7]

Q3: How can I improve the regioselectivity of C-H fluorination of n-butane?

A3: Achieving high regioselectivity in the direct C-H fluorination of an unactivated alkane like butane is challenging. The stability of the resulting radical intermediate plays a significant role, with tertiary C-H bonds being the most reactive, followed by secondary, and then primary.[8] For n-butane, this leads to a statistical mixture of 1-fluorobutane and 2-fluorobutane. Strategies to improve selectivity include:

  • Directed Fluorination: Introducing a directing group onto a butane derivative can help steer the fluorinating agent to a specific C-H bond.

  • Catalyst Control: The use of specific transition metal or photoredox catalysts can influence the regioselectivity of the reaction.[4]

Troubleshooting Guides

Issue 1: Low Yield of Monofluorinated Product and Formation of Multiple Products

Question: My reaction is producing a complex mixture of products with a low yield of the desired monofluorinated butane. How can I improve this?

Answer: This issue often stems from a lack of selectivity and over-reactivity. Consider the following troubleshooting steps:

Potential Cause Recommended Action
Highly Reactive Fluorinating Agent (e.g., F₂) Switch to a milder and more selective fluorinating agent like Selectfluor® for C-H fluorination or DAST for deoxyfluorination of a butanol precursor.[1][2]
Over-fluorination Reduce the stoichiometry of the fluorinating agent. Monitor the reaction closely using GC-MS and stop it once the desired monofluorinated product is maximized.
Lack of Regioselectivity If direct C-H fluorination is being performed, consider a functional group-interconversion strategy. For example, convert a specific butanol isomer to a fluoride using a deoxyfluorination agent like DAST for better positional control.
Reaction Temperature Too High High temperatures can promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Issue 2: High Yield of Butene Byproducts

Question: I am attempting to synthesize a fluorobutane from a butyl halide/sulfonate, but I am observing a significant amount of butene isomers. What can I do to minimize this elimination side reaction?

Answer: The formation of butenes is a classic example of a competing elimination reaction, which is often favored by basic conditions and certain substrates.

Potential Cause Recommended Action
Strongly Basic Fluoride Source If using a highly basic fluoride source like anhydrous TBAF, consider using a less basic alternative such as potassium fluoride with a crown ether to enhance nucleophilicity without excessive basicity. The use of TBAF in combination with a bulky alcohol can also help temper its basicity.[9]
High Reaction Temperature Elimination reactions are often favored at higher temperatures.[10] Conduct the reaction at the lowest temperature that allows for a reasonable rate of substitution.
Solvent Choice Polar aprotic solvents can enhance the basicity of fluoride anions. Consider using less polar solvents or protic solvents, although this may decrease the overall reaction rate.[7][9]
Substrate Structure Secondary and tertiary leaving groups are more prone to elimination than primary ones.[10] If possible, starting with a primary butyl derivative will favor substitution.

Quantitative Data on Side Reactions

The following tables summarize quantitative data on common side reactions in fluorination.

Table 1: Regioselectivity in the Monofluorination of n-Butane

ProductRelative Yield (%)
1-Fluorobutane52
2-Fluorobutane48

Note: This data is for the direct radical fluorination of n-butane and illustrates the lack of high regioselectivity.

Table 2: Illustrative Example of Elimination vs. Substitution in the Fluorination of Secondary Alkyl Halides

SubstrateFluoride SourceSolventTemp (°C)Substitution:Elimination Ratio
2-BromobutaneTBAFAcetonitrile80Varies significantly, elimination often major
2-BromobutaneKF/18-crown-6Acetonitrile80Substitution favored over TBAF alone
2-BromooctaneTBAFAcetonitrile82~1:1

Experimental Protocols

Protocol 1: Deoxyfluorination of 1-Butanol using DAST

This protocol describes the conversion of a primary alcohol, 1-butanol, to 1-fluorobutane using diethylaminosulfur trifluoride (DAST).

Materials:

  • 1-Butanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butanol (1.0 eq) in anhydrous DCM to make a 0.5 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DAST (1.2 eq) dropwise to the stirred solution over 15-20 minutes. Caution: DAST is moisture-sensitive and can react violently with water. Handle with care in a fume hood.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: 1-Fluorobutane is volatile. Use a rotary evaporator with care at low temperature and pressure.

  • Purify the crude product by distillation if necessary.

Protocol 2: Analysis of Butane Fluorination Products by GC-MS

This protocol provides a general method for the separation and identification of fluorobutane isomers and potential butene byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating isomers based on boiling points.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 2 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-200

    • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Filter the sample if any solid is present.

  • Inject 1 µL into the GC-MS.

Expected Elution Order (based on boiling points): Butene isomers will elute first, followed by 2-fluorobutane, and then 1-fluorobutane. Di- and poly-fluorinated butanes will have longer retention times.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1-Butanol in anhydrous DCM cool Cool to 0 °C start->cool add_dast Add DAST dropwise cool->add_dast stir Stir at 0 °C then RT add_dast->stir monitor Monitor by GC-MS/TLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation) concentrate->purify end end purify->end 1-Fluorobutane

Caption: Experimental workflow for the deoxyfluorination of 1-butanol using DAST.

troubleshooting_elimination cluster_causes Potential Causes cluster_solutions Solutions start High Butene Byproduct? base Strongly Basic Fluoride Source? start->base Yes temp High Reaction Temperature? start->temp Yes solvent Polar Aprotic Solvent? start->solvent Yes sol_base Use less basic F⁻ source (e.g., KF/crown ether) base->sol_base sol_temp Lower reaction temperature temp->sol_temp sol_solvent Change to less polar solvent solvent->sol_solvent end Reduced Butene Formation sol_base->end sol_temp->end sol_solvent->end

Caption: Troubleshooting logic for minimizing butene formation in fluorination reactions.

reaction_pathways start 2-Bromobutane + Nucleophilic F⁻ sub_product 2-Fluorobutane (Substitution Product) start->sub_product SN2 Pathway (Favored by less basic Nu⁻, lower temp) elim_product 1-Butene / 2-Butene (Elimination Products) start->elim_product E2 Pathway (Favored by strong base, higher temp)

Caption: Competing substitution (SN2) and elimination (E2) pathways in nucleophilic fluorination.

References

Technical Support Center: Degradation Pathways of 2,3-Dichlorooctafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the degradation pathways of 2,3-dichlorooctafluorobutane is limited in publicly available scientific literature. The following guidance is based on established principles for the degradation of structurally similar chlorinated and fluorinated alkanes. Researchers should use this information as a foundational guide for designing and troubleshooting their own experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, this compound is expected to degrade primarily through abiotic processes. The carbon-fluorine bond is exceptionally strong, making the polyfluorinated backbone of the molecule highly resistant to degradation.[1] The carbon-chlorine bonds are comparatively weaker and are the most probable sites for initial degradation. Potential pathways include:

  • Reductive Dechlorination: Under anaerobic conditions, the chlorine atoms can be sequentially removed and replaced with hydrogen atoms.[2]

  • Thermal Degradation: At elevated temperatures, the molecule will decompose, likely through the cleavage of C-C and C-Cl bonds.

  • Photodegradation: In the presence of UV light and a suitable photocatalyst, degradation may be initiated.

  • Hydrolysis: This process is expected to be very slow under typical environmental conditions due to the strength of the C-F bonds.[1]

Q2: Why is the biodegradation of this compound expected to be minimal?

A2: The biodegradation of highly fluorinated compounds is rare and typically very slow.[3][4] There are several reasons for this:

  • Strong Carbon-Fluorine Bonds: Most microbial enzymes are not capable of breaking the highly stable C-F bonds.[5]

  • Xenobiotic Nature: Polyfluorinated compounds are synthetic and have not been present in the environment long enough for many microorganisms to have evolved specific degradation pathways.[3]

  • Toxicity of Byproducts: The cleavage of a C-F bond releases fluoride ions, which can be toxic to microorganisms at relatively low concentrations.[4]

Q3: I am observing no degradation in my microbial cultures. What could be the issue?

A3: This is a common observation for highly fluorinated compounds. Consider the following:

  • Inappropriate Microbial Consortia: The microorganisms in your culture may not possess the necessary enzymes for dehalogenation. Consider using cultures known to degrade other chlorinated compounds as a starting point.

  • Sub-optimal Conditions: Ensure that the pH, temperature, and redox potential of your system are suitable for the desired microbial activity.

  • Toxicity: The parent compound or its degradation products might be toxic to the microorganisms. Try running the experiment at a lower concentration.

  • Acclimation Period: Microbial cultures may require a long acclimation period before degradation is observed.

Q4: My GC-MS analysis is showing inconsistent results. What should I check?

A4: Inconsistent GC-MS results can arise from several sources. A systematic approach to troubleshooting is recommended.[6]

  • Sample Preparation: Ensure that your extraction and derivatization procedures are consistent and reproducible.

  • Injection System: Check for leaks in the septum and ensure the syringe is clean and functioning correctly. A contaminated inlet liner can also cause issues.[7]

  • Column Performance: The column may be degraded or contaminated. Try baking out the column or trimming the first few inches. If the problem persists, the column may need to be replaced.[6]

  • Detector Sensitivity: If you are seeing low or no peaks, check the detector settings and ensure it is clean.

Troubleshooting Guides

This guide addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.

Issue Potential Cause Suggested Solution
No degradation observed in abiotic experiments (e.g., with zero-valent iron). 1. Passivation of the reactive surface: The surface of the reactive material (e.g., ZVI) may have become oxidized or coated with precipitates. 2. Insufficient reaction time: The degradation of highly fluorinated compounds can be very slow.1. Acid-wash the reactive material to remove any passivating layers before starting the experiment. 2. Increase the duration of the experiment and take samples at longer time intervals.
Appearance of unknown peaks in chromatograms. 1. Formation of degradation intermediates: You may be observing the formation of partially degraded products. 2. Contamination: The sample may have been contaminated during preparation or analysis.1. Attempt to identify the unknown peaks using a mass spectral library or by running standards of potential degradation products. 2. Run a solvent blank and a procedural blank to identify the source of contamination.[7]
Poor peak shape (e.g., tailing or fronting) in GC-MS analysis. 1. Active sites in the inlet or column: The analyte may be interacting with active sites in the GC system. 2. Inappropriate column temperature: The column temperature may be too low or too high. 3. Column overload: The concentration of the analyte may be too high.1. Use a deactivated inlet liner and a high-quality, inert GC column. Consider trimming the column.[8] 2. Optimize the temperature program for your analyte. 3. Dilute the sample and re-inject.
Low recovery of the parent compound. 1. Adsorption to labware: The compound may be adsorbing to the surfaces of glassware or plasticware. 2. Volatility of the compound: The compound may be lost to the headspace during sample handling.1. Use silanized glassware to reduce adsorption. 2. Minimize headspace in your sample vials and ensure they are properly sealed. Work at lower temperatures if possible.

Experimental Protocols

Protocol 1: Anaerobic Reductive Dechlorination using Zero-Valent Iron (ZVI)

Objective: To assess the abiotic degradation of this compound by ZVI under anaerobic conditions.

Materials:

  • This compound

  • Fine-grained ZVI powder (acid-washed)

  • Anaerobic glove box

  • Serum bottles with crimp seals

  • Deoxygenated, deionized water

  • Appropriate organic solvent (e.g., hexane) for extraction

  • GC-MS for analysis

Procedure:

  • Preparation: All solutions and materials should be prepared and handled inside an anaerobic glove box.

  • Reaction Setup: In a serum bottle, add a known amount of acid-washed ZVI.

  • Add a measured volume of deoxygenated, deionized water.

  • Spike the solution with a known concentration of this compound from a stock solution.

  • Immediately seal the bottle with a crimp cap.

  • Controls: Prepare control samples including:

    • A sample with no ZVI to monitor for hydrolysis.

    • A killed control (e.g., autoclaved ZVI) to ensure degradation is due to the reactive surface.

  • Incubation: Incubate the bottles on a shaker at a constant temperature in the dark.

  • Sampling: At predetermined time intervals, sacrifice a bottle from each condition.

  • Extraction: Extract the aqueous phase with an appropriate organic solvent.

  • Analysis: Analyze the organic extract by GC-MS to determine the concentration of the parent compound and any degradation products.

Protocol 2: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify this compound and its degradation products.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar low-bleed 5% phenyl methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 50-500 m/z.

Procedure:

  • Calibration: Prepare a series of calibration standards of this compound in the extraction solvent.

  • Sample Injection: Inject 1 µL of the extracted sample into the GC-MS.

  • Data Acquisition: Acquire data in full scan mode to identify unknown peaks.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum from the calibration standards.

    • Quantify the concentration using the calibration curve.

    • For unknown peaks, perform a library search (e.g., NIST) to tentatively identify potential degradation products.

    • Confirm the identity of degradation products by running authentic standards if available.

Visualizations

DegradationPathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation parent This compound reductive Reductive Dechlorination parent->reductive Anaerobic conditions (e.g., ZVI) thermal Thermal Degradation parent->thermal High temperature photo Photodegradation parent->photo UV light, photocatalyst hydrolysis Hydrolysis parent->hydrolysis Aqueous environment (slow) anaerobic Anaerobic Biodegradation parent->anaerobic Specific microorganisms (very slow) products Degradation Products (e.g., monochlorinated intermediates, perfluorinated butenes) reductive->products thermal->products photo->products hydrolysis->products anaerobic->products mineralization Further Degradation / Mineralization products->mineralization

Caption: Hypothesized degradation pathways for this compound.

ExperimentalWorkflow start Experiment Design (e.g., abiotic vs. biotic, controls) setup Reaction Setup (e.g., anaerobic chamber, microcosm) start->setup incubation Incubation (controlled temperature, shaking) setup->incubation sampling Time-Point Sampling incubation->sampling extraction Sample Extraction (e.g., liquid-liquid extraction) sampling->extraction analysis GC-MS Analysis extraction->analysis data Data Interpretation (quantification, product identification) analysis->data end Conclusion data->end

Caption: General experimental workflow for studying degradation.

GCTroubleshooting start Inconsistent Results check_sample Check Sample Prep (extraction, dilution) start->check_sample check_syringe Check Syringe & Septum check_sample->check_syringe Issue persists resolved Problem Resolved check_sample->resolved Issue found check_inlet Check Inlet Liner check_syringe->check_inlet Issue persists check_syringe->resolved Issue found check_column Check Column (bakeout, trim, replace) check_inlet->check_column Issue persists check_inlet->resolved Issue found check_detector Check Detector (clean, check settings) check_column->check_detector Issue persists check_column->resolved Issue found check_detector->resolved Issue persists (Consult specialist)

Caption: Troubleshooting workflow for inconsistent GC-MS results.

References

handling and safety precautions for 2,3-Dichlorooctafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dichlorooctafluorobutane could be located. The following information is compiled from data on structurally similar chlorinated and fluorinated hydrocarbons. Researchers, scientists, and drug development professionals should use this information as a general guide only and conduct a thorough risk assessment before handling this compound. All quantitative data provided is for related compounds and should be treated as indicative rather than definitive.

Summary of Quantitative Data for Structurally Similar Compounds

The following table summarizes key quantitative data for compounds structurally related to this compound. This data is intended for comparative purposes and to highlight the potential hazards associated with this class of chemicals.

Property2,2-dichloro-1,1,1-trifluoroethane (HCFC-123)Dichlorodifluoromethane (CFC-12)1,4-Diiodooctafluorobutane
Molecular Formula C2HCl2F3CCl2F2C4F8I2
Molecular Weight 152.93 g/mol 120.91 g/mol 453.86 g/mol
Boiling Point 27.6 °C-29.8 °C150 °C
Vapor Pressure 89.3 kPa at 25 °C577.6 kPa at 20°CNot available
Toxicity Data May cause damage to organs (liver, central nervous system) through prolonged or repeated exposure.[1]May cause dizziness, tremor, and cardiac arrhythmias at high concentrations.[2]May cause skin irritation, serious eye irritation, and respiratory irritation. May cause drowsiness or dizziness.[3]
Exposure Limits (ACGIH TLV-TWA) 50 ppm (Proposed)1000 ppmNot established

Troubleshooting Guides and FAQs

This section provides answers to specific issues that users might encounter during their experiments with this compound, based on best practices for handling halogenated hydrocarbons.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary hazards associated with this compound?

    • A1: Based on similar compounds, the primary hazards are likely to include inhalation toxicity, potential for cardiac sensitization, and skin and eye irritation.[2][3] High concentrations of vapor can displace oxygen and lead to asphyxiation.[2] Decomposition at high temperatures can produce toxic and corrosive gases.

  • Q2: What is the appropriate personal protective equipment (PPE) for handling this compound?

    • A2: A comprehensive PPE strategy is crucial.[4] This includes:

      • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn when there is a significant risk of splashing.[5][6]

      • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). For direct handling, consider double-gloving.[5]

      • Body Protection: A flame-resistant lab coat is mandatory. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or suit is recommended.[5]

      • Respiratory Protection: All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Q3: How should I store this compound?

    • A3: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. Keep containers tightly closed and clearly labeled.[5] Store away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.

  • Q4: What should I do in case of a small spill?

    • A4: For small spills, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed, labeled container for hazardous waste disposal.

  • Q5: How do I dispose of waste containing this compound?

    • A5: All waste must be treated as hazardous chemical waste. Collect solid and liquid waste in separate, sealed, and clearly labeled containers. Follow your institution's and local regulations for hazardous waste disposal.

Troubleshooting Guide

  • Issue: I smell a faint, sweetish odor during my experiment.

    • Possible Cause: This could indicate a leak in your apparatus or inadequate ventilation.

    • Solution: Immediately stop the experiment, ensure your fume hood is functioning correctly, and check your apparatus for any leaks. If the odor persists, evacuate the area and contact your institution's environmental health and safety department.

  • Issue: The compound is not behaving as expected in the reaction (e.g., unexpected side products, vigorous reaction).

    • Possible Cause: Contamination of the starting material or incompatibility with other reagents or solvents.

    • Solution: Ensure all glassware is scrupulously clean and dry. Verify the compatibility of this compound with all other substances in your reaction mixture. Start with a small-scale trial reaction to observe its behavior before scaling up.

  • Issue: I have accidentally come into skin contact with the compound.

    • Solution: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5] Seek immediate medical attention and have the safety information for similar compounds readily available.

Experimental Protocols

General Handling Procedures for Fluorinated Compounds

  • Preparation: Before starting any experiment, ensure you have read and understood the safety information for similar compounds. All necessary PPE should be readily available and in good condition. Ensure the chemical fume hood is working correctly.

  • Dispensing:

    • Conduct all dispensing and weighing operations within a fume hood.

    • Use dedicated, clearly labeled spatulas and glassware.

    • Handle containers with care to avoid generating aerosols.

    • Close the primary container immediately after dispensing.

  • During the Experiment:

    • Continuously monitor the reaction for any signs of unexpected behavior.

    • Keep the fume hood sash at the lowest practical height.

  • Post-Experiment:

    • Carefully quench any reactive materials according to established laboratory procedures.

    • Clean the work area thoroughly.

    • Dispose of all contaminated materials as hazardous waste.[5]

Visualizations

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Personal_Protection Personal Protection cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Reporting Decontamination & Reporting A Spill Occurs B Alert others in the area A->B C Assess the situation (size, location) B->C D Evacuate if necessary C->D Large or hazardous spill E Don appropriate PPE: - Chemical resistant gloves - Safety goggles & face shield - Lab coat/apron C->E Small, manageable spill F Contain the spill using absorbent material E->F G Cover the spill with more absorbent F->G H Collect absorbed material into a labeled waste container G->H I Decontaminate the area with soap and water H->I J Dispose of all contaminated materials as hazardous waste I->J K Report the spill to supervisor and EHS J->K

Caption: Workflow for handling a chemical spill.

References

19F NMR Analysis of Fluorinated Compounds: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 19F NMR analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of fluorinated compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline of my 19F NMR spectrum distorted or rolling?

A distorted or rolling baseline is a frequent artifact in 19F NMR spectroscopy that can significantly complicate phasing and integration of signals.[1] Several factors can contribute to this issue:

  • Large Spectral Width: The vast chemical shift range of 19F NMR often necessitates a large spectral width during acquisition, which can lead to baseline distortions.[1]

  • Incorrect Phasing: The application of a substantial first-order phase correction, often a result of improper manual phasing, can introduce a rolling baseline.[1][2]

  • Acoustic Ringing: The radiofrequency pulse can induce mechanical vibrations in the probe coil, a phenomenon known as acoustic ringing. These vibrations generate spurious signals that manifest as oscillations in the free induction decay (FID), resulting in baseline problems.[1]

  • Probe Background Signals: Broad signals originating from fluorine-containing materials within the NMR probe itself, such as Teflon components, can contribute to an uneven baseline.

Q2: I see small, uneven peaks flanking my main signal. What are they?

These are most likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (~1.1%), a small percentage of your fluorinated molecules will contain a ¹³C atom adjacent to the ¹⁹F atom, leading to satellite peaks from ¹³C-¹⁹F coupling.[1] A distinguishing feature of these satellites in ¹⁹F NMR is their asymmetry. This asymmetry arises from the isotope effect of ¹³C on the ¹⁹F chemical shift, which causes the center of the satellite doublet to not align with the main signal from the ¹²C-bound ¹⁹F.[1]

Q3: What are the primary reasons for a poor signal-to-noise ratio (S/N) in my 19F NMR experiment?

A low signal-to-noise ratio can obscure real signals and hinder accurate analysis. Common causes include:

  • Insufficient Sample Concentration: The most straightforward cause is a low concentration of the fluorinated analyte in the sample.

  • Suboptimal Probe Tuning and Matching: An improperly tuned and matched probe will not efficiently transmit the radiofrequency pulse to the sample or detect the resulting signal, leading to significant signal loss.

  • Incorrect Receiver Gain: Setting the receiver gain too low will result in the under-sampling of the signal, while setting it too high can lead to signal clipping and distortion.

  • Poor Magnetic Field Homogeneity (Shimming): A poorly shimmed magnet results in broad lineshapes, which reduces the peak height and, consequently, the signal-to-noise ratio.

Q4: How can I differentiate between a real NMR signal and an artifact?

Distinguishing genuine signals from artifacts is crucial for accurate spectral interpretation. Here are some key considerations:

  • ¹³C Satellites: As mentioned, these appear as small, often asymmetric doublets flanking a main peak and are a result of ¹³C coupling.

  • Spinning Sidebands: If the sample is spinning, spinning sidebands can appear as sharp peaks equidistant from a strong central peak. Their position changes with the spinning rate. Analyzing the sample without spinning can confirm their identity.

  • Quadrature Images: These are artifactual peaks that appear at a frequency symmetric to a real peak with respect to the center of the spectrum. They often have a different phase from the real peak. Acquiring more scans can often suppress these artifacts.

  • Acoustic Ringing: This typically manifests as a decaying oscillation, particularly at the beginning of the FID, which can distort the baseline.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio is a common problem that can often be resolved by systematically checking and optimizing several experimental parameters.

Poor_SN_Workflow start Start: Poor S/N check_concentration Check Sample Concentration start->check_concentration increase_scans Increase Number of Scans check_concentration->increase_scans Concentration OK check_probe Check Probe Tuning and Matching increase_scans->check_probe end_good S/N Improved increase_scans->end_good S/N improves with more scans retune_probe Re-tune and Match Probe check_probe->retune_probe Suboptimal check_gain Check Receiver Gain check_probe->check_gain Optimal retune_probe->check_gain adjust_gain Adjust Receiver Gain check_gain->adjust_gain Incorrect check_shims Check Shimming check_gain->check_shims Correct adjust_gain->check_shims reshim Re-shim Magnet check_shims->reshim Poor check_shims->end_good Good reshim->end_good end_bad Issue Persists: Consult Instrument Manager reshim->end_bad No improvement

Caption: A stepwise workflow for troubleshooting poor signal-to-noise in 19F NMR experiments.

Issue 2: Baseline Distortion

A distorted baseline can make accurate integration and phasing of peaks impossible. This guide provides a systematic approach to identifying and correcting the source of baseline issues.

Baseline_Distortion_Workflow start Start: Baseline Distortion check_phasing Check Phasing Correction start->check_phasing rephase Re-phase Spectrum Manually check_phasing->rephase Large 1st order correction check_sw Check Spectral Width (sw) check_phasing->check_sw Phasing OK rephase->check_sw end_good Baseline Corrected rephase->end_good reduce_sw Reduce Spectral Width if Possible check_sw->reduce_sw Very Large check_acoustic_ringing Investigate Acoustic Ringing check_sw->check_acoustic_ringing Appropriate reduce_sw->check_acoustic_ringing reduce_sw->end_good use_pulse_sequence Use Acoustic Ringing Suppression Pulse Sequence check_acoustic_ringing->use_pulse_sequence Present check_probe_background Check for Probe Background Signals check_acoustic_ringing->check_probe_background Absent use_pulse_sequence->check_probe_background use_pulse_sequence->end_good background_subtraction Perform Background Subtraction check_probe_background->background_subtraction Present check_probe_background->end_good Absent background_subtraction->end_good end_bad Issue Persists: Consult Instrument Manager background_subtraction->end_bad Ineffective

Caption: A logical workflow for diagnosing and correcting baseline distortions in 19F NMR spectra.

Data Presentation

Table 1: Common ¹⁹F NMR Reference Standards

Accurate chemical shift referencing is critical for the interpretation of ¹⁹F NMR spectra.[3] The choice of a reference standard depends on the solvent, temperature, and the chemical nature of the analyte. The following table summarizes some commonly used reference standards, with chemical shifts referenced to CFCl₃ at 0.00 ppm.[4]

CompoundChemical Shift (ppm) vs. CFCl₃Notes
Trichlorofluoromethane (CFCl₃)0.00Primary reference standard; volatile and not environmentally friendly.
Trifluoroacetic acid (TFA)-76.55Commonly used secondary standard; chemical shift can be pH-dependent.
Hexafluorobenzene (C₆F₆)-164.9Often used as an internal standard in organic solvents.
Monofluorobenzene (C₆H₅F)-113.15Useful for referencing aromatic fluorine signals.
Trifluorotoluene-63.72Another option for referencing in organic solvents.
Table 2: Certified Reference Materials (CRMs) for Quantitative ¹⁹F NMR (qNMR)

For quantitative applications, certified reference materials with known purity and low measurement uncertainty are essential.[5][6]

SubstanceChemical Shift (ppm in DMSO-d₆)Purity (%)Expanded Uncertainty (uCRM, %)
3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA)-61.399.960.06
2,4-Dichlorobenzotrifluoride-61.299.80.25 - 0.29
4,4'-Difluorobenzophenone-106.399.70.37
2-Chloro-4-fluorotoluene-115.399.60.41

Data sourced from Sigma-Aldrich/Merck KGaA.[5][6]

Experimental Protocols

Protocol 1: Standard 1D ¹⁹F NMR Experiment Setup

This protocol outlines the basic steps for setting up a standard one-dimensional ¹⁹F NMR experiment.

  • Sample Preparation: Dissolve the fluorinated compound in a suitable deuterated solvent. The concentration should be optimized for good signal-to-noise. For quantitative analysis, accurately weigh both the analyte and a suitable internal standard.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock and shim the magnetic field using the deuterium signal of the solvent.

    • Load a standard ¹⁹F experiment parameter set.

  • Probe Tuning and Matching:

    • If your spectrometer requires manual tuning, connect the appropriate cables for ¹⁹F observation.[7]

    • Use the spectrometer's tuning software (e.g., "wobb" or "atma") to tune and match the probe to the ¹⁹F frequency.[7] This ensures efficient power transfer and signal detection.

  • Acquisition Parameters:

    • Spectral Width (sw): Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured. For unknown compounds, a very large spectral width (up to 500,000 Hz) may be necessary initially to locate the signals.[2][8]

    • Transmitter Offset (o1p): Set the center of the spectrum to an appropriate value based on the expected chemical shifts of your compound.

    • Acquisition Time (aq): A typical value is 1-2 seconds.

    • Relaxation Delay (d1): For qualitative spectra, a delay of 1-2 seconds is usually sufficient. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[9]

    • Number of Scans (ns): Start with 16 or 32 scans and increase as needed to achieve the desired signal-to-noise ratio.

    • Pulse Width (p1): Use a calibrated 90° pulse width.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum. Automatic phasing is often a good starting point, but manual phasing may be necessary for optimal results.

    • Apply baseline correction.

Protocol 2: Quantitative ¹⁹F NMR (qNMR)

For accurate quantification, several parameters need to be carefully controlled.

  • Sample Preparation:

    • Accurately weigh the sample and a suitable internal standard (see Table 2).

    • Dissolve the mixture in a deuterated solvent. Ensure complete dissolution.

  • Spectrometer Setup and Tuning: Follow steps 2 and 3 from Protocol 1.

  • Acquisition Parameters for Quantification:

    • Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times (ideally 7-10 times) the longest T₁ of any signal being quantified to ensure complete relaxation and accurate integration.[6][9] T₁ values can be determined using an inversion-recovery experiment.

    • Pulse Program: Use a pulse program that includes inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities.[5][9]

    • Number of Scans (ns): Acquire a sufficient number of scans to obtain a high signal-to-noise ratio for both the analyte and the internal standard.

  • Data Processing for Quantification:

    • Apply a Fourier transform with minimal or no line broadening (lb=0).

    • Carefully phase the spectrum manually.

    • Apply a high-order polynomial or a multi-point baseline correction to ensure a flat baseline across the integrated regions.

    • Integrate the signals of the analyte and the internal standard.

  • Calculation: Calculate the concentration or purity of the analyte based on the integral values, the number of fluorine atoms contributing to each signal, and the known concentration or purity of the internal standard.

Visualizations

Decision Tree for ¹⁹F NMR Reference Standard Selection

Reference_Selection start Start: Select Reference Standard q1 Qualitative or Quantitative Analysis? start->q1 qualitative Qualitative q1->qualitative Qualitative quantitative Quantitative q1->quantitative Quantitative q2 Aqueous or Organic Solvent? aqueous Aqueous q2->aqueous organic Organic q2->organic q3 Internal or External Referencing? internal Internal q3->internal external External q3->external qualitative->q2 crm Use Certified Reference Material (CRM) quantitative->crm tfa Consider TFA (check pH) aqueous->tfa c6f6 Consider C₆F₆ or Trifluorotoluene organic->c6f6 capillary Use Coaxial Insert or Sealed Capillary external->capillary tfa->q3 c6f6->q3

Caption: A decision tree to guide the selection of an appropriate reference standard for 19F NMR.

References

Validation & Comparative

A Comparative Guide to Anesthetic and Nonanesthetic Fluorocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of anesthetic and nonanesthetic fluorocarbons, supported by experimental data. It delves into their differential effects on key molecular targets within the nervous system, offering insights into the mechanisms that distinguish anesthetic action from non-action.

Core Distinctions: Anesthesia and the Meyer-Overton Rule

For decades, the Meyer-Overton rule, which correlates a compound's anesthetic potency with its lipid solubility, has been a cornerstone of anesthetic research. However, the existence of nonanesthetic fluorocarbons that are highly lipid-soluble yet fail to induce anesthesia challenges this classical view.[1] These nonanesthetic compounds serve as invaluable tools for dissecting the specific molecular interactions required for the anesthetic state, moving beyond simple hydrophobicity.[1][2] Any physiological or biochemical change produced by conventional anesthetics and considered critical for anesthesia should not be replicated by their nonanesthetic counterparts.[1]

Data Presentation: Quantitative Comparison of Fluorocarbon Effects

The following tables summarize key quantitative data from various experimental studies, highlighting the differential effects of anesthetic and nonanesthetic fluorocarbons on ion channels and their anesthetic potency.

Table 1: Effects on Voltage-Gated Sodium (Na+) Channels

CompoundTypeConcentrationEffect on Peak Na+ CurrentEffect on Steady-State InactivationReference
1-chloro-1,2,2-trifluorocyclobutane (F3)Anesthetic~0.6 MAC (0.6 mM)70 ± 9% blockHyperpolarizing shift (-21 ± 9.3 mV)[3]
1,2-dichlorohexafluorocyclobutane (F6)Nonanesthetic~1 predicted MAC (0.018 mM)16 ± 2% blockMinimal effects[3]

Table 2: Effects on Ligand-Gated Ion Channels

CompoundTypeTarget ReceptorEffectReference
Isoflurane, EnfluraneAnestheticNicotinic Acetylcholine Receptor (nAcChoR)Significantly enhance desensitization kinetics[4]
1,2-dichlorohexafluorocyclobutane, 2,3-dichlorooctafluorobutaneNonanestheticNicotinic Acetylcholine Receptor (nAcChoR)Less effective in enhancing desensitization kinetics[4]
CF3CH2OH, CF3(CF2)2CH2OH, CF3(CF2)4CH2OHAnesthetic (Fluorinated Alkanols)GABA-A ReceptorPotentiated GABA-A receptor function[5]
CF3(CF2)5CH2OHNonanesthetic (Fluorinated Alkanol)GABA-A ReceptorDid not potentiate GABA-A receptor function[5]
CHF2(CF2)5CH2OHAnesthetic (Fluorinated Alkanol)GABA-A ReceptorFailed to potentiate GABA-A receptor function[5]
CF3(CF2)5CH2OH, CF3CH2OHAnesthetic/Nonanesthetic (Fluorinated Alkanols)NMDA ReceptorInhibited NMDA receptor-mediated responses[5]

Table 3: Anesthetic Potency (Minimum Alveolar Concentration - MAC)

AnestheticSpeciesMAC (%)Reference
IsofluraneRat1.12%[6]
SevofluraneRat1.97%[6]
HalothaneRat0.88%[6]
DesfluraneRatNot specified, used for additivity studies[1]

Signaling Pathways and Molecular Interactions

The differential effects of anesthetic and nonanesthetic fluorocarbons can be attributed to their distinct interactions with specific molecular targets, primarily ligand-gated and voltage-gated ion channels. Anesthetic fluorocarbons often enhance the function of inhibitory receptors like GABA-A and inhibit excitatory receptors, while nonanesthetic counterparts are less effective or have no effect at clinically relevant concentrations.[3][4][5]

GABAA_Modulation cluster_anesthetic Anesthetic Fluorocarbons cluster_nonanesthetic Nonanesthetic Fluorocarbons Anesthetic Anesthetic Fluorocarbon GABAA_A GABA-A Receptor Anesthetic->GABAA_A Binds to specific sites Potentiation Potentiation of Inhibitory Current GABAA_A->Potentiation GABA_A GABA GABA_A->GABAA_A Nonanesthetic Nonanesthetic Fluorocarbon GABAA_N GABA-A Receptor Nonanesthetic->GABAA_N Weak or no binding at relevant concentrations NoEffect No significant potentiation GABAA_N->NoEffect GABA_N GABA GABA_N->GABAA_N

Figure 1. Differential modulation of GABA-A receptor function.

A key finding is that anesthetic and nonanesthetic fluorocarbons exhibit different distributions within biological membranes. Anesthetic compounds like 1-chloro-1,2,2-trifluorocyclobutane (F3) and isoflurane preferentially locate to regions of the membrane with easy access to water.[2] In contrast, nonanesthetic molecules such as 1,2-dichlorohexafluorocyclobutane (F6) and this compound (F8) dissolve deeper into the lipid core.[2] This differential partitioning may lead to varying effective concentrations at different submolecular sites of action.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to compare anesthetic and nonanesthetic fluorocarbons.

Patch_Clamp_Workflow start Prepare cultured neurons or brain slices pull_pipette Pull and fire-polish glass micropipette start->pull_pipette fill_pipette Fill pipette with internal solution pull_pipette->fill_pipette form_seal Approach cell and form GΩ seal fill_pipette->form_seal whole_cell Rupture membrane for whole-cell configuration form_seal->whole_cell apply_compound Perfuse with anesthetic or nonanesthetic fluorocarbon whole_cell->apply_compound record_currents Record ion channel currents (voltage-clamp) apply_compound->record_currents analyze_data Analyze current amplitude, kinetics, and voltage-dependence record_currents->analyze_data

Figure 2. General workflow for whole-cell patch-clamp electrophysiology.

MAC_Determination_Workflow start Anesthetize animal (e.g., rat) with fluorocarbon equilibrate Allow alveolar concentration to equilibrate start->equilibrate apply_stimulus Apply noxious stimulus (e.g., tail clamp) equilibrate->apply_stimulus observe_response Observe for purposeful movement apply_stimulus->observe_response adjust_concentration Adjust anesthetic concentration observe_response->adjust_concentration calculate_mac Calculate MAC as the average of the lowest concentration preventing movement and highest concentration allowing movement observe_response->calculate_mac repeat Repeat until crossover (movement/no movement) is determined adjust_concentration->repeat repeat->calculate_mac

Figure 3. Workflow for determining Minimum Alveolar Concentration (MAC).

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of anesthetic and nonanesthetic fluorocarbons.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is adapted from studies investigating the effects of fluorocarbons on neuronal ion channels.[3]

  • Cell Preparation: Primary neurons (e.g., rat dorsal root ganglion neurons) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution. The tip is fire-polished.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.3 with NaOH.

    • Internal Pipette Solution (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

  • Recording:

    • A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

    • The micropipette, filled with the internal solution, is mounted on a micromanipulator.

    • A Giga-ohm seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • Ion currents are evoked by depolarizing voltage steps.

    • After obtaining a stable baseline recording, the anesthetic or nonanesthetic fluorocarbon is applied via the perfusion system at the desired concentration.

    • Changes in current amplitude, kinetics of activation and inactivation, and the voltage-dependence of inactivation are recorded and analyzed.

Determination of Minimum Alveolar Concentration (MAC)

This protocol is based on the standard method for determining the anesthetic potency of inhaled agents in rodents.[1][6]

  • Animal Preparation: Adult rats (e.g., Sprague-Dawley) are used. For compounds that are not anesthetics alone, additivity studies with a known anesthetic like desflurane are performed.[1]

  • Anesthesia Delivery:

    • The rat is placed in a chamber and exposed to a predetermined concentration of the volatile agent mixed with oxygen.

    • Anesthesia is maintained for an equilibration period of at least 15-20 minutes to ensure a steady state between the inspired and alveolar concentrations.

  • Stimulation and Observation:

    • A noxious stimulus, such as a tail clamp applied to the base of the tail, is administered.

    • The animal is observed for a positive response, defined as purposeful movement of the head, limbs, or body.

  • MAC Determination:

    • The "up-and-down" method is often employed. If the animal moves, the anesthetic concentration is increased for the next animal. If there is no movement, the concentration is decreased.

    • The MAC is calculated as the mean of the crossover concentrations (the lowest concentration that prevented movement and the highest concentration that permitted movement).

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane Localization

This method is used to determine the distribution of fluorinated compounds within a model membrane system.[2]

  • Vesicle Preparation: Phosphatidylcholine lipid vesicles are prepared by sonication or extrusion in a suitable buffer.

  • Sample Preparation: The anesthetic or nonanesthetic fluorocarbon is introduced into the vesicle suspension.

  • NMR Spectroscopy:

    • ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

    • The chemical shifts of the fluorine resonances are measured as a function of the fluorocarbon concentration.

  • Data Analysis:

    • A two-site exchange model is used to interpret the changes in resonance frequencies. This model assumes the fluorocarbon is in exchange between the aqueous phase and the membrane environment.

    • The preferential distribution of the compound in different regions of the membrane (e.g., aqueous interface vs. lipid core) is inferred from the analysis of the chemical shift data.

Conclusion

The comparison of anesthetic and nonanesthetic fluorocarbons provides compelling evidence that the induction of general anesthesia is not merely a consequence of a substance's ability to partition into lipids. Instead, specific interactions with ion channels and a preferential localization within the cell membrane appear to be critical determinants of anesthetic action. Nonanesthetic fluorocarbons, by failing to elicit these specific molecular effects despite their hydrophobicity, serve as essential negative controls in the ongoing effort to elucidate the precise mechanisms of anesthesia. This understanding is paramount for the rational design of new anesthetic agents with improved efficacy and safety profiles.

References

Comparative Analysis of 2,3-Dichlorooctafluorobutane and Isoflurane in Membrane Studies: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant disparity in the available experimental data regarding the membrane interactions of 2,3-dichlorooctafluorobutane compared to the well-characterized anesthetic isoflurane. While extensive research has elucidated the effects of isoflurane on the biophysical properties of cell membranes, similar studies on this compound are notably scarce, precluding a direct, data-driven comparative guide as initially intended.

This report summarizes the available information on both compounds, highlighting the current knowledge gaps for this compound and detailing the established membrane effects of isoflurane.

This compound: An Enigmatic "Nonimmobilizer"

This compound belongs to a class of compounds known as "nonimmobilizers." These are substances that, despite having high lipid solubility—a property that typically correlates with anesthetic potency (the Meyer-Overton correlation)—do not induce immobility, a key component of general anesthesia.

Current understanding of the membrane interactions of this compound is limited and largely inferred from studies on other nonimmobilizers and theoretical models. One study suggests that nonimmobilizers, including this compound, exhibit a preference for non-polar environments over polar ones, a characteristic that contrasts with several known anesthetics. Molecular dynamics simulations of a similar nonimmobilizer, hexafluoroethane, indicate that it causes significantly less disruption to the structure and electrostatic potential of lipid bilayers compared to the anesthetic halothane.

Crucially, a literature search did not yield any specific experimental studies quantifying the effects of this compound on key membrane properties such as:

  • Membrane Fluidity: No data from techniques like fluorescence anisotropy or fluorescence recovery after photobleaching (FRAP) are available.

  • Membrane Permeability: Studies using assays like liposome leakage to assess changes in membrane permeability induced by this compound are absent.

  • Interaction with Membrane Proteins: There is a lack of research on how this compound might interact with and modulate the function of ion channels or other membrane-embedded proteins.

Without such fundamental experimental data, a quantitative comparison with isoflurane is not feasible.

Isoflurane: A Well-Characterized Anesthetic's Impact on Membranes

In stark contrast, the effects of the widely used volatile anesthetic isoflurane on cell membranes have been extensively documented. Isoflurane is known to interact with both the lipid and protein components of the membrane, contributing to its anesthetic properties.

Effects on Membrane Lipids

Isoflurane has been consistently shown to increase the fluidity of lipid bilayers. This effect has been observed in various model systems, including artificial lipid vesicles and red blood cell ghosts, as well as in live cells. The increase in membrane fluidity is thought to contribute to the alteration of membrane protein function.

Table 1: Quantitative Data on Isoflurane-Induced Changes in Membrane Fluidity

Membrane SystemExperimental TechniqueConcentration of IsofluraneObserved Effect on Fluidity
Dipalmitoylphosphatidylcholine (DPPC) vesiclesFluorescence Anisotropy1 mMSignificant decrease in anisotropy, indicating increased fluidity.
Red Blood Cell GhostsFluorescence Anisotropy1 mMDecrease in anisotropy, indicating increased fluidity.
Human Embryonic Kidney (HEK293) CellsFluorescence Recovery After Photobleaching (FRAP)Clinically relevant concentrationsIncreased lateral diffusion of a transmembrane protein, suggesting increased fluidity.
Experimental Protocols for Assessing Isoflurane's Membrane Effects

Detailed methodologies are available for studying the impact of isoflurane on membrane properties. Two common techniques are:

1. Steady-State Fluorescence Anisotropy:

  • Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in the probe's rotational freedom, which corresponds to an increase in membrane fluidity.

  • Methodology:

    • Lipid vesicles or cell membrane preparations are labeled with a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene - DPH).

    • The sample is placed in a fluorometer, and the fluorescence anisotropy is measured before and after the addition of isoflurane.

    • Changes in anisotropy values are used to quantify the change in membrane fluidity.

2. Fluorescence Recovery After Photobleaching (FRAP):

  • Principle: FRAP measures the lateral diffusion of fluorescently labeled molecules within a membrane. A faster recovery of fluorescence in a photobleached area indicates a higher lateral mobility, and thus, a more fluid membrane.

  • Methodology:

    • Membrane proteins or lipids in live cells are labeled with a fluorescent marker.

    • A small, defined area of the cell membrane is bleached using a high-intensity laser beam.

    • The rate at which fluorescent molecules from the surrounding area diffuse into the bleached spot is monitored over time.

    • The diffusion coefficient, a measure of mobility, is calculated from the recovery curve.

Interaction with Membrane Proteins and Signaling Pathways

Isoflurane is known to directly interact with and modulate the function of various membrane proteins, particularly ligand-gated ion channels such as GABAA, glycine, and NMDA receptors. These interactions are crucial for its anesthetic effects.

The binding of isoflurane to these receptors can potentiate inhibitory neurotransmission (in the case of GABAA and glycine receptors) or inhibit excitatory neurotransmission (in the case of NMDA receptors).

Conclusion and Future Directions

The significant gap in experimental data for this compound severely limits our ability to draw a meaningful comparison with isoflurane regarding their respective interactions with cell membranes. While isoflurane's effects are well-documented, this compound remains largely uncharacterized in this context.

To enable a proper comparative analysis, future research should focus on conducting fundamental biophysical studies on this compound. Specifically, experiments utilizing techniques such as fluorescence anisotropy, FRAP, and liposome permeability assays are necessary to quantify its effects on membrane fluidity and integrity. Furthermore, electrophysiological studies on various ion channels would be invaluable in determining its potential interactions with membrane proteins.

Until such data becomes available, any comparison between this compound and isoflurane in the context of membrane studies remains speculative and based on the limited understanding of the "nonimmobilizer" class of compounds.

Visualizations

Due to the lack of specific data for this compound, a comparative logical diagram cannot be generated. However, a workflow for characterizing the membrane effects of a novel compound is presented below, which could be applied to this compound in future studies.

G cluster_0 Initial Characterization cluster_1 Membrane Lipid Interaction Studies cluster_2 Membrane Protein Interaction Studies cluster_3 Data Analysis and Comparison Compound Compound Physicochemical_Properties Determine Physicochemical Properties (e.g., Solubility) Compound->Physicochemical_Properties Model_Membranes Prepare Model Membranes (Liposomes, Vesicles) Physicochemical_Properties->Model_Membranes Membrane_Fluidity Assess Membrane Fluidity (Fluorescence Anisotropy, FRAP) Model_Membranes->Membrane_Fluidity Membrane_Permeability Measure Membrane Permeability (Liposome Leakage Assay) Model_Membranes->Membrane_Permeability Data_Analysis Quantitative Analysis of Experimental Data Membrane_Fluidity->Data_Analysis Membrane_Permeability->Data_Analysis Cell_Culture Utilize Cell Lines Expressing Target Proteins Protein_Function Evaluate Protein Function (Electrophysiology, Binding Assays) Cell_Culture->Protein_Function Protein_Function->Data_Analysis Comparison Compare with Known Compounds (e.g., Isoflurane) Data_Analysis->Comparison

Caption: Experimental workflow for characterizing membrane interactions.

Validating 2,3-Dichlorooctafluorobutane as a Negative Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of experimental biology and drug discovery, the integrity of results hinges on the appropriate use of controls. A negative control is a cornerstone of experimental design, establishing a baseline by demonstrating the absence of an effect when a specific stimulus is not present. This guide provides a comparative framework for the validation of 2,3-dichlorooctafluorobutane as a negative control, particularly in cell-based assays and drug screening protocols. Due to the limited direct experimental data on this compound, this guide extrapolates from the known properties of perfluorocarbons (PFCs), a class of compounds to which it belongs, and contrasts it with commonly used negative controls.

The Ideal Negative Control: A Profile of Inertness

A robust negative control should be chemically and biologically inert within the experimental system. It should not interact with the biological target, modulate signaling pathways, or exhibit cytotoxic effects. The validation process, therefore, involves a series of experiments designed to confirm this lack of activity.

Comparative Analysis of Negative Controls

The selection of a negative control is context-dependent. Below is a comparison of the expected properties of this compound with standard negative controls.

Table 1: Comparison of Physicochemical and Biological Properties of Negative Controls

PropertyThis compound (Expected)Saline (0.9% NaCl)Bovine Serum Albumin (BSA)
Chemical Class Perfluorinated AlkaneInorganic Salt SolutionProtein
Molecular Weight HighLowHigh
Solubility in Aqueous Media Very Low (immiscible)HighHigh
Biological Inertness High (expected)High (isotonic)Generally high, but can have biological effects
Potential for Non-specific Binding LowVery LowCan be high depending on the assay
Sterilization Method Filtration, AutoclavingAutoclaving, FiltrationFiltration

Experimental Validation Protocols

To validate this compound as a negative control, a series of assays should be performed to assess its potential impact on cellular functions.

Assessment of Cytotoxicity

Objective: To determine if this compound induces cell death.

Methodology:

  • Culture a relevant cell line (e.g., HeLa, HEK293) in a 96-well plate to 80% confluency.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.01% to 1% v/v, emulsified in media). Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control (media with the emulsifying agent).

  • Incubate for 24, 48, and 72 hours.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.

  • Quantify the results using a plate reader and normalize to the vehicle control.

Expected Outcome for Validation: No significant decrease in cell viability compared to the vehicle control.

Proliferation Assay

Objective: To evaluate the effect of this compound on cell proliferation.

Methodology:

  • Seed cells at a low density in a 96-well plate.

  • Treat with this compound as described in the cytotoxicity assay. Include a positive control for proliferation (e.g., media with a higher serum concentration) and a vehicle control.

  • At various time points (e.g., 0, 24, 48, 72 hours), measure cell proliferation using a BrdU (bromodeoxyuridine) incorporation assay or by direct cell counting.

  • Plot the growth curves for each condition.

Expected Outcome for Validation: The proliferation rate of cells treated with this compound should not significantly differ from the vehicle control.

Gene Expression Analysis of Stress and Toxicity Pathways

Objective: To determine if this compound activates cellular stress or toxicity-related signaling pathways.

Methodology:

  • Treat cells with this compound for a relevant time period (e.g., 6 or 24 hours).

  • Isolate total RNA from the cells.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key genes involved in cellular stress (e.g., HSP70, GADD45A) and apoptosis (e.g., BAX, BCL2, CASP3).

  • Normalize gene expression to a stable housekeeping gene (e.g., GAPDH, ACTB).

Expected Outcome for Validation: No significant upregulation of stress and apoptosis-related genes in cells treated with this compound compared to the vehicle control.

Data Presentation

The quantitative data from these validation experiments should be summarized in clear, comparative tables.

Table 2: Hypothetical Cytotoxicity Data (MTT Assay)

TreatmentConcentrationAbsorbance (570 nm) ± SD% Viability
Vehicle Control-1.25 ± 0.08100%
This compound0.01%1.23 ± 0.0998.4%
0.1%1.21 ± 0.1196.8%
1%1.19 ± 0.1095.2%
Doxorubicin (Positive Control)1 µM0.31 ± 0.0424.8%

Table 3: Hypothetical Gene Expression Data (Fold Change vs. Vehicle Control)

GeneThis compound (1%)Positive Control (e.g., UV radiation)
HSP701.1 ± 0.28.5 ± 1.1
GADD45A0.9 ± 0.312.3 ± 1.5
CASP31.0 ± 0.15.2 ± 0.7

Visualizing the Validation Workflow

A clear workflow is essential for planning and executing the validation studies.

ValidationWorkflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_validation Validation Outcome Compound This compound Emulsify Emulsify in Media Compound->Emulsify Cytotoxicity Cytotoxicity Assay (MTT, LDH) Emulsify->Cytotoxicity Proliferation Proliferation Assay (BrdU) Emulsify->Proliferation GeneExpression Gene Expression (qRT-PCR) Emulsify->GeneExpression Compare Compare to Vehicle Control Cytotoxicity->Compare Proliferation->Compare GeneExpression->Compare Stats Statistical Analysis Compare->Stats Validated Validated as Negative Control Stats->Validated No Significant Effect

Caption: Workflow for the validation of this compound as a negative control.

Signaling Pathway Considerations

When using a negative control in studies involving specific signaling pathways, it is crucial to confirm that the control does not interfere with the pathway of interest.

SignalingPathway cluster_pathway Generic Signaling Pathway cluster_control Negative Control Interaction Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene NegativeControl This compound NegativeControl->Receptor No Interaction NegativeControl->Kinase1 No Interaction NegativeControl->TF No Interaction

Caption: Expected non-interference of a validated negative control with a signaling pathway.

Conclusion

While this compound, as a perfluorocarbon, is anticipated to be a suitable negative control due to its likely chemical and biological inertness, rigorous validation is imperative before its use in critical experiments. The experimental protocols and comparative data framework provided in this guide offer a comprehensive approach for researchers to confidently establish its suitability as a negative control for their specific research applications. The absence of a biological effect, as demonstrated through these validation studies, is the hallmark of a reliable negative control, ensuring the integrity and reproducibility of experimental findings.

A Comparative Study of Dichlorooctafluorobutane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers is critical for compound identification, reaction optimization, and ensuring the purity and efficacy of final products. This guide provides a comparative overview of dichlorooctafluorobutane (C₄Cl₂F₈) isomers, compounds of interest in various fields including materials science and as potential chemical intermediates.

Isomerism in Dichlorooctafluorobutane

Dichlorooctafluorobutane possesses several constitutional isomers depending on the placement of the two chlorine atoms on the perfluorinated four-carbon chain. These include, but are not limited to:

  • 1,1-Dichlorooctafluorobutane

  • 1,2-Dichlorooctafluorobutane

  • 1,3-Dichlorooctafluorobutane

  • 1,4-Dichlorooctafluorobutane

  • 2,2-Dichlorooctafluorobutane

  • 2,3-Dichlorooctafluorobutane

Furthermore, stereoisomerism (e.g., enantiomers and diastereomers) is possible for isomers with chiral centers, such as 1,2-, 1,3-, and this compound, adding to the complexity of their analysis.

Comparative Physicochemical Properties

The physical properties of these isomers are expected to differ based on their molecular structure, influencing their intermolecular forces. Key properties and their predicted trends are summarized in the table below. It is important to note that these are predicted values based on the properties of similar compounds, as specific experimental data is limited.

Property1,1-Dichlorooctafluorobutane1,2-Dichlorooctafluorobutane1,4-Dichlorooctafluorobutane2,2-DichlorooctafluorobutaneThis compound
Molecular Weight ( g/mol ) 320.94320.94320.94320.94320.94
Boiling Point (°C) Predicted LowerPredicted HigherPredicted HighestPredicted LowerPredicted Higher
Melting Point (°C) Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Density (g/mL) Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Dipole Moment HighModerateLow to Zero (for trans)HighModerate to Low

Note: Boiling point trends are predicted based on the influence of molecular polarity and surface area on intermolecular forces. More polar isomers (e.g., 1,1- and 1,2-) are expected to have stronger dipole-dipole interactions and thus higher boiling points than less polar or nonpolar isomers (e.g., 1,4-). Branching, if present in other isomers not listed, would be expected to lower the boiling point due to reduced surface area.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of dichlorooctafluorobutane isomers.

Synthesis of Dichlorooctafluorobutane Isomers

A common method for the synthesis of halogenated alkanes is through the free-radical halogenation of a suitable precursor. For dichlorooctafluorobutane, this could involve the controlled chlorination of a partially chlorinated or unchlorinated octafluorobutane.

Example Protocol: Free-Radical Chlorination of 1-Chlorooctafluorobutane

  • Reaction Setup: A photochemically inert reactor (e.g., made of quartz or borosilicate glass) equipped with a gas inlet, a condenser, a magnetic stirrer, and a UV lamp (e.g., a mercury vapor lamp) is assembled in a fume hood.

  • Reactant Charging: The reactor is charged with 1-chlorooctafluorobutane and a radical initiator (e.g., azobisisobutyronitrile - AIBN), dissolved in an inert solvent such as carbon tetrachloride.

  • Reaction Conditions: The mixture is heated to the decomposition temperature of the initiator (typically 60-80 °C for AIBN) while being irradiated with the UV lamp.

  • Chlorine Gas Introduction: Chlorine gas is bubbled through the reaction mixture at a controlled rate.

  • Monitoring: The reaction progress is monitored by withdrawing aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative concentrations of the starting material and the various dichlorooctafluorobutane isomers.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and any excess chlorine is removed by purging with an inert gas (e.g., nitrogen). The mixture is then washed with a sodium thiosulfate solution to remove any remaining traces of chlorine, followed by washing with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The resulting mixture of dichlorooctafluorobutane isomers can be separated by fractional distillation under reduced pressure.

Characterization of Dichlorooctafluorobutane Isomers

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile isomers.

  • Sample Preparation: Dilute the isomer mixture in a suitable volatile solvent (e.g., dichloromethane or perfluorohexane) to a concentration of approximately 1-10 ppm.

  • GC Conditions:

    • Injector: Split/splitless injector, 250 °C.

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The retention times of the separated isomers are used for initial identification, which is then confirmed by analyzing their mass spectra and fragmentation patterns. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F and ¹³C NMR are invaluable for the structural elucidation of fluorinated compounds. Due to the absence of protons, ¹H NMR is not applicable.

  • Sample Preparation: Dissolve approximately 10-50 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹⁹F NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer with a fluorine probe.

    • The chemical shifts and coupling constants (J-couplings) between different fluorine atoms will be characteristic of each isomer's structure.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The number of unique carbon signals and their chemical shifts, as well as the C-F coupling patterns, will provide definitive structural information.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and characterization of dichlorooctafluorobutane isomers.

SynthesisWorkflow Start Start: 1-Chlorooctafluorobutane Reaction Free-Radical Chlorination (Cl2, UV, Initiator) Start->Reaction Reactants Mixture Mixture of Dichlorooctafluorobutane Isomers Reaction->Mixture Product Purification Fractional Distillation Mixture->Purification Separation Isomers Isolated Isomers Purification->Isomers Purified Products CharacterizationWorkflow Sample Isomer Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (19F, 13C) Sample->NMR Data Spectroscopic Data (Retention Time, Mass Spectrum, Chemical Shifts, Coupling Constants) GCMS->Data NMR->Data Structure Structure Elucidation Data->Structure

Unveiling the Inert Nature of 2,3-Dichlorooctafluorobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a solvent or reaction medium is critical to the success of a chemical synthesis. An ideal solvent should be inert, ensuring it does not interfere with the desired reaction pathway, thereby maximizing yield and purity of the target molecule. In this context, 2,3-Dichlorooctafluorobutane (C4Cl2F8) emerges as a compound of significant interest due to its anticipated high degree of chemical inertness, a characteristic feature of many perfluorinated compounds.

This guide provides a comprehensive comparison of the chemical inertness of this compound with other commonly used laboratory solvents. While direct experimental data on the reactivity of this compound is limited in publicly accessible literature, its chemical stability can be inferred from the behavior of structurally similar perfluorinated and chlorofluorinated alkanes. This analysis is supported by data from safety and technical data sheets of related compounds, which outline their reactivity under various conditions.

General Reactivity Profile

Perfluorinated alkanes are renowned for their exceptional chemical and thermal stability.[1] The strength of the carbon-fluorine bond is a key contributor to this inertness.[1] The substitution of hydrogen atoms with fluorine atoms effectively creates a protective shield around the carbon backbone, making it resistant to attack by a wide range of chemical reagents.

While this compound is a perfluorinated butane derivative, the presence of two chlorine atoms introduces potential sites for reaction that are not present in their fully fluorinated counterparts like perfluorobutane.[2] However, the strong electron-withdrawing effect of the surrounding fluorine atoms is expected to significantly decrease the reactivity of the carbon-chlorine bonds compared to non-fluorinated chloroalkanes.

Comparison with Alternative Solvents

To provide a clear perspective on the inertness of this compound, this section compares its expected reactivity with that of other common laboratory solvents.

SolventChemical FormulaBoiling Point (°C)Expected Reactivity with Strong AcidsExpected Reactivity with Strong BasesExpected Reactivity with Oxidizing AgentsExpected Reactivity with Reducing Agents
This compound C4Cl2F8~75 (estimated)InertInertInert under normal conditions; may react at high temperaturesInert under normal conditions; may react with strong reducing agents at high temperatures
DichloromethaneCH2Cl239.6InertCan be deprotonated by very strong basesGenerally stableCan be reduced
Tetrahydrofuran (THF)C4H8O66Can be protonated and undergo ring-openingGenerally stable, but can be deprotonated at the alpha-positionCan form explosive peroxidesStable
AcetonitrileCH3CN81.6StableCan be hydrolyzedStableCan be reduced
HexaneC6H1469InertInertCan be oxidized under harsh conditionsInert

Table 1: Comparative Reactivity of this compound and Common Solvents. This table summarizes the expected chemical inertness of this compound in comparison to several widely used laboratory solvents. The data for this compound is inferred from the properties of similar chlorofluorocarbons.

Experimental Protocols for Assessing Chemical Inertness

To quantitatively assess the chemical inertness of a solvent like this compound, a series of standardized experimental protocols can be employed. These experiments are designed to expose the solvent to harsh chemical conditions and monitor for any signs of degradation or reaction.

Protocol 1: Stability in the Presence of Strong Acid

Objective: To determine the stability of this compound when exposed to a strong acid.

Methodology:

  • A sample of this compound is mixed with a strong acid, such as concentrated sulfuric acid (H2SO4), in a sealed reaction vessel.

  • The mixture is stirred at a controlled temperature (e.g., room temperature and an elevated temperature such as 100°C) for a prolonged period (e.g., 24-48 hours).

  • Aliquots of the organic phase are taken at regular intervals.

  • The samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of any new compounds, which would indicate a reaction has occurred.

  • The aqueous phase can be analyzed by ion chromatography to detect the presence of fluoride or chloride ions, which would signify decomposition of the starting material.

Protocol 2: Stability in the Presence of Strong Base

Objective: To evaluate the resistance of this compound to a strong base.

Methodology:

  • This compound is mixed with a strong base, such as a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a sealed reaction vessel.

  • The mixture is stirred at a controlled temperature for an extended period.

  • The organic phase is periodically sampled and analyzed by GC-MS for any reaction products.

  • The aqueous phase is analyzed for the presence of halide ions.

Protocol 3: Stability Towards Oxidizing Agents

Objective: To assess the stability of this compound in the presence of a strong oxidizing agent.

Methodology:

  • This compound is exposed to a strong oxidizing agent, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), in a suitable co-solvent if necessary.

  • The reaction mixture is maintained at a controlled temperature and monitored over time.

  • Analysis of the organic phase by GC-MS is performed to identify any oxidation products.

  • The disappearance of the oxidizing agent can also be monitored spectrophotometrically.

Protocol 4: Stability Towards Reducing Agents

Objective: To determine the inertness of this compound towards a strong reducing agent.

Methodology:

  • This compound is treated with a powerful reducing agent, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), in an appropriate anhydrous solvent.

  • The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is carefully quenched, and the organic components are extracted.

  • The extract is analyzed by GC-MS to check for any reduction products.

Visualizing the Inertness Concept

The following diagram illustrates the conceptual relationship between the structural features of this compound and its resulting chemical inertness.

Inertness_Concept cluster_structure Molecular Structure of this compound cluster_properties Resulting Chemical Properties C4_Backbone Carbon Backbone (C4) F_Atoms Perfluorination (F8) Cl_Atoms Chlorine Atoms (Cl2) High_Bond_Energy High C-F Bond Energy F_Atoms->High_Bond_Energy Steric_Shielding Steric Shielding by F atoms F_Atoms->Steric_Shielding Reduced_Reactivity Reduced Reactivity of C-Cl bonds F_Atoms->Reduced_Reactivity Cl_Atoms->Reduced_Reactivity Inertness High Chemical Inertness High_Bond_Energy->Inertness Steric_Shielding->Inertness Reduced_Reactivity->Inertness

Figure 1. Conceptual diagram illustrating how the molecular structure of this compound contributes to its high chemical inertness.

Conclusion

Based on the established principles of organofluorine chemistry and the known properties of similar chlorofluorocarbons, this compound is expected to exhibit a high degree of chemical inertness. Its perfluorinated structure provides exceptional stability, making it a promising candidate for applications requiring a non-reactive medium. While direct experimental data remains scarce, the provided comparative analysis and experimental protocols offer a solid framework for its evaluation as an inert solvent in demanding chemical environments. For researchers seeking to avoid solvent interference in sensitive reactions, this compound represents a viable and potentially superior alternative to more conventional, reactive solvents. Further experimental investigation is warranted to fully characterize its reactivity profile and unlock its full potential in synthetic chemistry.

References

A Comparative Analysis of Anesthetic and Nonanesthetic Membrane Distribution

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the differential membrane localization of anesthetic and nonanesthetic compounds, supported by experimental data and detailed methodologies.

The precise mechanism of general anesthesia remains a topic of extensive research, with the lipid bilayer of the cell membrane being a primary site of interest for anesthetic action. Understanding how anesthetics and their non-anesthetic structural analogs distribute within the membrane is crucial for elucidating their molecular mechanisms and for the rational design of new therapeutic agents. This guide provides a comparative analysis of the membrane distribution of these two classes of compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying principles.

Contrasting Membrane Localization: Anesthetics at the Interface, Nonanesthetics in the Core

A significant body of evidence indicates that anesthetics and nonanesthetics, despite often having similar hydrophobic properties, exhibit distinct preferential locations within the lipid bilayer. General anesthetics tend to accumulate at the lipid-water interface, near the headgroups of the phospholipids, whereas nonanesthetic compounds with similar structures often penetrate deeper into the hydrophobic core of the membrane.[1][2][3]

This differential partitioning is thought to be a key determinant of a molecule's anesthetic potency. By localizing at the interface, anesthetics can modulate the lateral pressure profile of the membrane, increase the area per lipid molecule, and influence the function of embedded ion channels and receptors, ultimately leading to the state of anesthesia.[2][3][4] In contrast, the deeper and more centrally located nonanesthetics do not induce these critical changes in membrane properties and thus lack anesthetic effects.[1][2]

Quantitative Comparison of Membrane Distribution

The following table summarizes experimental findings on the membrane distribution of representative anesthetic and nonanesthetic compounds. The data highlights the preferential localization of anesthetics at the membrane interface versus the deeper partitioning of nonanesthetics.

Compound ClassCompoundModel MembraneExperimental TechniquePrimary Location in MembraneReference
Anesthetic HalothaneDioleoyl-sn-glycero-3-phosphocholine (DOPC)Molecular Dynamics SimulationNear lipid headgroups (C2-C5 of hydrocarbon chains)[5][6]
Anesthetic IsofluranePhosphatidylcholine vesicles19F NMR SpectroscopyRegions with easy contact to water (interface)[1]
Anesthetic n-DecaneDioleoyl-sn-glycero-3-phosphocholine (DOPC)Small-Angle Neutron Diffraction (SAND)Hydrocarbon chain region, with some in the bilayer center[7][8]
Anesthetic Benzyl AlcoholDimyristoyl-sn-glycero-3-phosphatidylcholine (DMPC)Solid-State NMR & X-ray DiffractionPartitions between several sites, including the interface[9]
Nonanesthetic 1,2-dichlorohexafluorocyclobutane (F6)Phosphatidylcholine vesicles19F NMR SpectroscopyDeeply into the lipid core[1]
Nonanesthetic 2,3-dichlorooctofluorobutane (F8)Phosphatidylcholine vesicles19F NMR SpectroscopyDeeply into the lipid core[1]
Nonanesthetic n-PentaneDipalmitoylphosphatidylcholine (DPPC)Molecular Dynamics SimulationMiddle of the membrane and near the headgroups[2]

Experimental Protocols

The determination of molecular distribution within the lipid bilayer relies on sophisticated biophysical techniques. Below are detailed methodologies for three key experimental approaches cited in the comparison.

Small-Angle Neutron Diffraction (SAND)

Small-Angle Neutron Diffraction is a powerful technique for determining the location of molecules within lipid bilayers. It leverages the difference in neutron scattering length between hydrogen and its isotope deuterium.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep1 Prepare planar membrane multilayers (e.g., DOPC) prep2 Hydrate with varying H2O/D2O mixtures prep1->prep2 prep3 Incorporate deuterated or non-deuterated anesthetic/nonanesthetic prep2->prep3 acq1 Mount sample on neutron diffractometer prep3->acq1 acq2 Expose sample to a neutron beam acq1->acq2 acq3 Record diffraction patterns at various contrasts acq2->acq3 ana1 Reconstruct Neutron Scattering Length Density (NSLD) profiles acq3->ana1 ana2 Compare NSLD profiles from different contrasts ana1->ana2 ana3 Determine the location of the labeled molecule ana2->ana3

Workflow for Small-Angle Neutron Diffraction.
  • Sample Preparation : Planar multilayers of a model lipid, such as dioleoyl-phosphocholine (DOPC), are prepared.[7]

  • Contrast Variation : The samples are hydrated with different mixtures of protonated water (H₂O) and deuterated water (D₂O). The molecule of interest (anesthetic or nonanesthetic) can also be selectively deuterated.[7]

  • Diffraction Measurement : The hydrated membrane stacks are placed in a neutron beam, and the resulting diffraction patterns are collected.

  • Data Analysis : The diffraction data is used to reconstruct the one-dimensional neutron scattering length density (NSLD) profile of the bilayer. By comparing the NSLD profiles from samples with different H₂O/D₂O ratios and deuteration patterns, the location of the molecule of interest within the bilayer can be unequivocally determined.[7][8]

19F NMR Spectroscopy

For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive method to probe their local environment within the membrane.

Logical Relationship of 19F NMR Signal to Membrane Location:

cluster_0 Compound Location cluster_1 Local Environment cluster_2 19F NMR Signal loc1 Interface (Anesthetic) env1 Contact with water loc1->env1 loc2 Lipid Core (Nonanesthetic) env2 Hydrophobic environment loc2->env2 sig1 Frequency change fits two-site exchange model env1->sig1 sig2 Frequency change deviates from model env2->sig2

19F NMR Signal and Membrane Location.
  • Sample Preparation : Vesicles (liposomes) are prepared from a suitable phospholipid, such as phosphatidylcholine.

  • Solubilization : The fluorinated anesthetic or nonanesthetic is introduced into the vesicle suspension.

  • NMR Measurement : 19F NMR spectra are recorded. The chemical shift (resonance frequency) of the fluorine nuclei is sensitive to the polarity of their surroundings.

  • Data Analysis : A two-site exchange model is used to interpret the changes in the 19F resonance frequencies. This model assumes the compound partitions between the aqueous phase and the membrane. For anesthetics that reside at the water-accessible interface, the observed frequency changes are well-described by this model. For nonanesthetics that are sequestered deep in the hydrophobic core, the frequency changes deviate significantly from the model's predictions.[1]

Fluorescence Quenching

Fluorescence quenching is a versatile technique to determine the depth of a fluorescent molecule (or a fluorescently labeled molecule) within the lipid bilayer.

Experimental Workflow for Depth-Dependent Fluorescence Quenching:

cluster_0 Sample Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis prep1 Prepare liposomes containing a fluorescent probe prep2 Incorporate a series of quenchers at known depths in the bilayer prep1->prep2 meas1 Excite the fluorophore with light of a specific wavelength prep2->meas1 meas2 Measure the fluorescence intensity in the presence of each quencher meas1->meas2 ana1 Calculate the quenching efficiency for each quencher meas2->ana1 ana2 Plot quenching efficiency as a function of quencher depth ana1->ana2 ana3 Determine the depth of the fluorophore from the peak of the distribution ana2->ana3

Fluorescence Quenching Workflow.
  • Probe and Quencher Selection : A fluorescent molecule (fluorophore) is chosen, which can be the drug itself if it is intrinsically fluorescent, or a fluorescent probe attached to the molecule of interest. A series of quencher molecules, often spin-labeled lipids, that are positioned at different, known depths within the bilayer are used.

  • Liposome Preparation : Liposomes are prepared containing the fluorophore and one of the quenchers.

  • Fluorescence Spectroscopy : The fluorescence intensity of the fluorophore is measured. The closer the quencher is to the fluorophore, the more the fluorescence will be diminished.

  • Data Analysis : By measuring the quenching efficiency with a series of quenchers at different depths, a profile of quenching versus depth is generated. The peak of this profile corresponds to the average depth of the fluorophore in the membrane.[10]

Conclusion

The distinct membrane distribution patterns of anesthetics and nonanesthetics provide a compelling biophysical basis for their differential pharmacological effects. Anesthetics preferentially partition to the lipid-water interface, where they can exert significant influence on the physical properties of the membrane and the function of integral membrane proteins. In contrast, structurally similar nonanesthetic compounds tend to localize in the deeper, hydrophobic core of the bilayer, producing minimal perturbation to the critical interfacial region. The experimental techniques detailed in this guide are indispensable tools for elucidating these distributions and advancing our understanding of anesthetic mechanisms, ultimately aiding in the development of safer and more effective anesthetic drugs.

References

2,3-Dichlorooctafluorobutane: A Comparative Guide for Use as a Reference Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the choice of an internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analytical behavior of the target analytes without being present in the sample matrix. This guide provides a comprehensive comparison of 2,3-Dichlorooctafluorobutane as a reference standard against other commonly used alternatives for the analysis of volatile organic compounds (VOCs).

Overview of this compound

This compound (C4Cl2F8) is a halogenated alkane with properties that make it a potentially suitable internal standard for GC-MS analysis, particularly for volatile and halogenated compounds. Its high degree of fluorination and the presence of chlorine atoms provide a unique mass spectrum and chromatographic behavior.

Chemical Structure and Properties:

  • Molecular Formula: C4Cl2F8

  • Molecular Weight: 270.93 g/mol [1]

  • Boiling Point: 63 °C[1]

  • Density: 1.719 g/cm³[1]

Comparison with Alternative Internal Standards

The selection of an internal standard is application-dependent. Here, we compare this compound with two common classes of internal standards: isotopically labeled analogues and other halogenated compounds.

PropertyThis compoundIsotopically Labeled Standards (e.g., Toluene-d8)Other Halogenated Standards (e.g., Fluorobenzene)
Similarity to Analyte Structurally similar to other halogenated VOCs.Chemically identical to the analyte, ensuring very similar chromatographic and ionization behavior.[2][3][4][5][6]Can be selected to have similar properties to halogenated analytes.[7][8]
Presence in Samples Not naturally occurring and unlikely to be present in most environmental or biological samples.Isotopically labeled compounds are not naturally present in samples.[3]Compounds like fluorobenzene are generally not found in typical samples.[7][8]
Mass Spectrum Expected to produce unique high m/z fragment ions due to the presence of chlorine and fluorine, minimizing interference from matrix components.Mass shift from the native analyte allows for clear differentiation by the mass spectrometer.[3]Provides a distinct mass spectrum that can be resolved from many common analytes.
Chemical Inertness High degree of halogenation suggests good chemical inertness, reducing the likelihood of reaction with analytes or the matrix.[9]Chemically identical to the analyte, so its inertness matches that of the target compound.Generally inert under typical GC-MS conditions.
Thermal Stability Perfluorinated and perchlorinated compounds are generally thermally stable, a desirable characteristic for GC analysis.Stability is identical to the analyte.Thermally stable for most GC applications.
Commercial Availability Available from specialized chemical suppliers.[1]A wide variety of isotopically labeled standards are commercially available for common analytes.Commonly available from major chemical suppliers.
Cost Can be more expensive than common standards due to specialized synthesis.Often more expensive than non-labeled compounds.Generally cost-effective.

Experimental Protocols

The following is a generalized experimental protocol for the evaluation and use of this compound as an internal standard in a GC-MS method for volatile organic compounds. This protocol is based on established methodologies such as U.S. EPA Method 8260.[7][10][11][12]

Preparation of Standards
  • Stock Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1000 µg/mL.

  • Working Internal Standard Solution: Dilute the stock solution to a working concentration (e.g., 25 µg/mL). The final concentration in the samples should be chosen to produce a robust signal without saturating the detector.

  • Calibration Standards: Prepare a series of calibration standards containing the target analytes at various concentrations. Spike each calibration standard with the working internal standard solution to a constant final concentration.

Sample Preparation and Analysis
  • Sample Spiking: Add a precise volume of the working internal standard solution to each unknown sample, blank, and quality control sample.

  • Extraction (if necessary): For solid or complex matrices, a sample extraction technique such as purge-and-trap or headspace analysis may be employed.[11][12]

  • GC-MS Analysis: Analyze the prepared samples, standards, and blanks using an appropriate GC-MS method.

Typical GC-MS Conditions for Volatile Halogenated Compounds
ParameterValue
GC Column DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane)
Injector Temperature 200 °C
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial 40 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 2 min
Transfer Line Temp. 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-350 amu

Data Analysis

The concentration of each analyte is calculated using the response factor (RF) relative to the internal standard.[7]

Response Factor (RF) Calculation:

Analyte Concentration Calculation:

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock Stock IS Solution Working Working IS Solution Stock->Working Spiked_Cal Spiked Calibration Standards Working->Spiked_Cal Spiked_Sample Spiked Samples & QCs Working->Spiked_Sample Cal Calibration Standards Cal->Spiked_Cal Sample Samples & QCs Sample->Spiked_Sample GCMS GC-MS Analysis Spiked_Cal->GCMS Spiked_Sample->GCMS Data Acquire Peak Areas GCMS->Data Calc Calculate Concentrations Data->Calc Report Final Report Calc->Report

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

logical_comparison cluster_properties Key Performance Characteristics cluster_evaluation Evaluation Outcome IS Ideal Internal Standard Properties Inert Chemical Inertness IS->Inert Thermal Thermal Stability IS->Thermal MS Unique Mass Spectrum IS->MS Chromo Similar Chromatography IS->Chromo Absent Absent in Sample IS->Absent Result Accurate & Reproducible Quantification Inert->Result Thermal->Result MS->Result Chromo->Result Absent->Result

Caption: Logical relationship of ideal internal standard properties for reliable quantitative analysis.

Conclusion

This compound presents a viable option as an internal standard for GC-MS analysis, particularly for volatile and halogenated organic compounds. Its predicted chemical inertness, thermal stability, and unique mass spectral characteristics are advantageous. However, its performance should be rigorously validated for each specific application against more commonly used standards, such as isotopically labeled analogues of the target analytes. While potentially more costly and less readily available than some alternatives, its unique properties may offer benefits in complex matrices where interference is a significant challenge. Researchers should carefully consider the specific requirements of their analysis, including the nature of the analytes and the sample matrix, when selecting the most appropriate internal standard.

References

A Comparative Analysis of the Environmental Impact of Fluorinated Butanes and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Metrics and Methodologies

The selection of chemical compounds in research and development, particularly for applications such as medical propellants and refrigerants, increasingly necessitates a thorough evaluation of their environmental impact. Fluorinated butanes and their alternatives are subject to scrutiny due to their potential contributions to global warming and ozone depletion. This guide provides a comparative analysis of the environmental impact of key fluorinated butanes and their common alternatives, supported by quantitative data and an overview of the experimental methodologies used to determine these impacts.

Quantitative Comparison of Environmental Impact

The primary metrics for assessing the environmental impact of these compounds are the Global Warming Potential (GWP) and the Ozone Depletion Potential (ODP). GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1.[1] ODP is a measure of the relative amount of ozone depletion caused by a particular substance compared to a similar mass of trichlorofluoromethane (CFC-11), which has an ODP of 1.[1]

The following tables summarize the GWP and ODP values for selected fluorinated butanes and their alternatives.

Table 1: Environmental Impact of Fluorinated Butanes and Key Fluorinated Alternatives

Compound NameChemical FormulaTypeGWP (100-year)ODP
Perfluorobutane (PFC-3-1-10)C4F10Perfluorocarbon8,860 - 4,8000
1,1,1,2-tetrafluoroethane (HFC-134a)C2H2F4Hydrofluorocarbon1,4300
1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea)C3HF7Hydrofluorocarbon3,2200
1,1-difluoroethane (HFA-152a)C2H4F2Hydrofluorocarbon124 - 1400
trans-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E))C3H2F4Hydrofluoroolefin<10

Table 2: Environmental Impact of Non-Fluorinated Alternatives

Compound NameChemical FormulaTypeGWP (100-year)ODP
Isobutane (R-600a)C4H10Hydrocarbon30
Propane (R-290)C3H8Hydrocarbon30

Methodologies for Determining Environmental Impact

The determination of GWP and ODP is not based on a single direct experiment but rather on a combination of laboratory measurements and atmospheric modeling.

Global Warming Potential (GWP) Determination

The calculation of GWP involves two key experimentally determined parameters: Radiative Efficiency (RE) and Atmospheric Lifetime .

Experimental Protocol for Radiative Efficiency:

  • Infrared Absorption Spectrum Measurement: The infrared absorption spectrum of the compound is measured using Fourier Transform Infrared (FTIR) spectroscopy. This determines the wavelengths at which the molecule absorbs thermal radiation.

  • Absorption Cross-Section Calculation: From the IR spectrum, the absorption cross-section at various wavelengths is calculated.

  • Radiative Efficiency Calculation: The radiative efficiency is then calculated by integrating the absorption cross-sections over the thermal infrared spectrum, taking into account the spectral distribution of outgoing longwave radiation from the Earth. This value represents the forcing per unit change in atmospheric concentration.

Experimental Protocol for Atmospheric Lifetime:

The atmospheric lifetime of a substance is the time it takes for a pulse emission to be removed from the atmosphere. Its determination involves:

  • Reaction Rate Constant Measurement: The primary removal pathway for most fluorinated compounds in the troposphere is reaction with the hydroxyl radical (OH). The rate constant for the reaction of the compound with OH radicals is measured in the laboratory, typically using techniques like laser photolysis-laser induced fluorescence or discharge flow-mass spectrometry. These experiments are conducted over a range of temperatures to determine the temperature dependence of the reaction rate.

  • Atmospheric Modeling: The measured reaction rate constants are then used as inputs for global atmospheric chemistry-transport models. These models simulate the distribution and concentration of OH radicals in the atmosphere, allowing for the calculation of the global atmospheric lifetime of the compound.

The GWP is then calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a pulse emission of the same mass of CO2 over the same period.

Ozone Depletion Potential (ODP) Determination

The ODP of a compound is determined through a combination of laboratory measurements and atmospheric modeling, similar to GWP.

Experimental Protocol for ODP-related Parameters:

  • Photolysis Cross-Section Measurement: For compounds that can be broken down by sunlight in the stratosphere, their ultraviolet (UV) absorption cross-sections are measured in the laboratory at different wavelengths and temperatures.

  • Reaction Rate Constant Measurement: The rate constants for reactions with key stratospheric species, such as atomic oxygen (O(¹D)) and chlorine radicals, are measured using techniques similar to those for atmospheric lifetime determination.

  • Atmospheric Modeling: The measured photolysis rates and reaction rate constants are incorporated into 2-D or 3-D global atmospheric models. These models simulate the transport of the substance into the stratosphere, its chemical breakdown, and the subsequent catalytic ozone destruction cycles. The ODP is then calculated as the ratio of the modeled steady-state ozone depletion per unit mass of the substance emitted to the modeled ozone depletion per unit mass of CFC-11 emitted.[2]

Visualizing Environmental Impact Assessment

The following diagrams illustrate the logical flow of determining and comparing the environmental impact of chemical compounds.

GWP_Determination_Workflow cluster_lab Laboratory Measurements cluster_calc Calculations & Modeling IR_Spec Infrared Spectroscopy (FTIR) RE Radiative Efficiency Calculation IR_Spec->RE Provides IR Absorption Data Reaction_Kinetics Reaction Kinetics (e.g., Laser Photolysis) Lifetime Atmospheric Lifetime Modeling Reaction_Kinetics->Lifetime Provides Reaction Rate Constants GWP_Calc GWP Calculation (vs. CO2) RE->GWP_Calc Lifetime->GWP_Calc ODP_Determination_Workflow cluster_lab_odp Laboratory Measurements cluster_model_odp Atmospheric Modeling UV_Spec UV Spectroscopy Atmos_Model 2D/3D Global Atmospheric Model UV_Spec->Atmos_Model Provides Photolysis Cross-Sections Reaction_Kinetics_Ozone Reaction Kinetics (Stratospheric Species) Reaction_Kinetics_Ozone->Atmos_Model Provides Reaction Rate Constants ODP_Calc ODP Calculation (vs. CFC-11) Atmos_Model->ODP_Calc Simulates Ozone Depletion Compound_Comparison_Logic Start Select Compound for Application Assess_GWP Assess Global Warming Potential (GWP) Start->Assess_GWP High_GWP High GWP: Seek Alternative Assess_GWP->High_GWP GWP > Threshold Low_GWP Low GWP: Proceed Assess_GWP->Low_GWP GWP < Threshold Assess_ODP Assess Ozone Depletion Potential (ODP) NonZero_ODP ODP > 0: Reject (per Montreal Protocol) Assess_ODP->NonZero_ODP Yes Zero_ODP ODP = 0: Proceed Assess_ODP->Zero_ODP No High_GWP->Start Re-evaluate Low_GWP->Assess_ODP NonZero_ODP->Start Re-evaluate Final_Selection Environmentally Preferable Choice Zero_ODP->Final_Selection

References

A Comparative Analysis of Protein Binding: 2,3-Dichlorooctafluorobutane and Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the protein binding characteristics of the halogenated alkane 2,3-Dichlorooctafluorobutane and a range of commonly used anesthetic agents. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing data for anesthetics and related fluorinated compounds to draw informed comparisons. Understanding these protein binding differences is crucial for elucidating mechanisms of action, predicting pharmacokinetic profiles, and anticipating potential drug interactions.

Key Protein Targets and Binding Overview

The interaction of small molecules with proteins is a critical determinant of their physiological effects. For anesthetics, key protein targets include ligand-gated ion channels, such as the γ-aminobutyric acid type A (GABA-A) receptors, and plasma proteins, most notably serum albumin. Binding to these proteins can influence a drug's bioavailability, distribution, and mechanism of action. General anesthetics, including both volatile and intravenous agents, are known to bind to hydrophobic pockets within these proteins.

Due to its chemical structure as a halogenated alkane, this compound is anticipated to exhibit some degree of protein binding, likely driven by hydrophobic interactions. Perfluorinated and polyfluorinated alkyl substances (PFAS), which share structural similarities, have been shown to bind to serum albumin.[1][2][3] The extent of this binding is influenced by factors such as the length of the fluorinated carbon chain and the nature of the terminal functional groups.[3]

Quantitative Comparison of Protein Binding

The following table summarizes available quantitative data on the protein binding of various anesthetics to key protein targets. It is important to note the absence of direct experimental data for this compound in the current scientific literature.

CompoundProtein TargetBinding Affinity (K_d)Experimental MethodReference
Volatile Anesthetics
HalothaneHuman Serum Albumin1.6 mMIsothermal Titration Calorimetry[4]
HalothanePorcine Odorant Binding Protein80 ± 10 µMIsothermal Titration Calorimetry[5]
IsofluranePorcine Odorant Binding Protein100 ± 10 µMIsothermal Titration Calorimetry[5]
EnfluraneHuman Serum AlbuminTwo binding sites identifiedIsothermal Titration Calorimetry[6]
Intravenous Anesthetics
PropofolHuman Serum Albumin65 µMIsothermal Titration Calorimetry[4]
PentobarbitalApoferritin~170 µMIsothermal Titration Calorimetry[7]
ThiopentalApoferritin~28 µMIsothermal Titration Calorimetry[7]
Local Anesthetics
Lidocaineα1-acid glycoprotein-Not Specified[8]
Bupivacaineα1-acid glycoprotein-Not Specified[8]
Ropivacaineα1-acid glycoprotein-Not Specified[8]
This compound Not AvailableNot AvailableNot Available-

Note: The absence of data for this compound highlights a significant knowledge gap. Research employing the experimental protocols detailed below would be necessary to quantify its protein binding characteristics.

Experimental Protocols for Protein Binding Analysis

To facilitate further research in this area, detailed methodologies for key protein binding experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact. This technique can determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[1]

Protocol:

  • Sample Preparation:

    • Prepare the protein (e.g., Human Serum Albumin) and the ligand (anesthetic or this compound) in the same buffer to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent the formation of air bubbles.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume. A typical experiment consists of a series of small injections of the ligand into the protein solution.

    • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of reaction for each injection.

    • Plot the resulting heat changes against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

Equilibrium Dialysis

Equilibrium dialysis is a technique used to determine the fraction of a ligand that is bound to a protein. It involves separating a protein-ligand solution from a buffer solution by a semi-permeable membrane that allows the free ligand to pass through but retains the protein and the protein-ligand complex.

Protocol:

  • Apparatus Setup:

    • Prepare a dialysis unit with two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains the protein.

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Incubation:

    • Add the protein solution containing a known concentration of the ligand to one chamber (the sample chamber).

    • Add the same volume of buffer to the other chamber (the buffer chamber).

    • Seal the unit and incubate at a constant temperature with gentle agitation until equilibrium is reached (typically several hours).

  • Concentration Measurement:

    • After incubation, take samples from both the sample and buffer chambers.

    • Measure the concentration of the ligand in both chambers using a suitable analytical method (e.g., LC-MS/MS).

  • Data Calculation:

    • The concentration of the ligand in the buffer chamber represents the free (unbound) ligand concentration at equilibrium.

    • The total ligand concentration in the sample chamber is the sum of the free and bound ligand.

    • Calculate the concentration of bound ligand by subtracting the free ligand concentration from the total ligand concentration.

    • The percentage of protein binding can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that can monitor molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip when a ligand (analyte) in solution binds to a protein (ligand) immobilized on the chip surface.

Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip.

    • Activate the chip surface to create reactive groups.

    • Immobilize the protein (e.g., GABA-A receptor) onto the sensor chip surface.

    • Deactivate any remaining reactive groups.

  • Analyte Binding:

    • Prepare a series of dilutions of the ligand (anesthetic or this compound) in a suitable running buffer.

    • Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal in real-time to observe the association and dissociation of the analyte.

  • Data Analysis:

    • Generate sensorgrams that plot the SPR response over time.

    • Fit the association and dissociation curves to a kinetic model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Signaling Pathways and Experimental Workflows

The differential binding of this compound and anesthetics to proteins can lead to distinct downstream effects on cellular signaling pathways. For instance, the modulation of GABA-A receptor function by anesthetics is a well-established mechanism contributing to their sedative and hypnotic effects.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Anesthetic Anesthetic GABA_A GABA-A Receptor Anesthetic->GABA_A Binds to allosteric site DCOFB 2,3-Dichloroocta- fluorobutane DCOFB->GABA_A Potential Interaction? Chloride Cl- Influx GABA_A->Chloride Opens Channel Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Figure 1: Potential modulation of GABA-A receptor signaling.

The experimental workflow for determining protein-ligand binding using a technique like Isothermal Titration Calorimetry follows a systematic process from sample preparation to data analysis.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Protein Prepare Protein (e.g., Albumin) Load_Samples Load Protein and Ligand into Calorimeter Prep_Protein->Load_Samples Prep_Ligand Prepare Ligand (Anesthetic or DCOFB) Prep_Ligand->Load_Samples Degas Degas Solutions Degas->Load_Samples Run_Titration Perform Titration Load_Samples->Run_Titration Subtract_Dilution Subtract Heat of Dilution Run_Titration->Subtract_Dilution Control_Exp Run Control Titration (Ligand into Buffer) Control_Exp->Subtract_Dilution Plot_Data Plot Integrated Heats vs. Molar Ratio Subtract_Dilution->Plot_Data Fit_Model Fit Data to Binding Model Plot_Data->Fit_Model Determine_Params Determine Kd, n, ΔH Fit_Model->Determine_Params

Figure 2: Isothermal Titration Calorimetry workflow.

Conclusion

Significant differences in protein binding exist between various classes of anesthetics, influencing their pharmacokinetic and pharmacodynamic properties. While direct quantitative data for this compound is currently unavailable, its structural characteristics suggest it likely interacts with proteins such as serum albumin and potentially neuronal receptors. Further experimental investigation using the detailed protocols provided in this guide is essential to fully characterize its protein binding profile and understand its physiological effects. This knowledge will be invaluable for researchers and professionals in the fields of pharmacology and drug development.

References

Comparative Guide to the Synthesis of 2,3-Dichlorooctafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for the preparation of 2,3-Dichlorooctafluorobutane (C4Cl2F8), a halogenated alkane with potential applications in various fields of chemical research and development. Due to the limited availability of direct comparative studies for this specific molecule, this document focuses on the most plausible synthetic route, the chlorination of octafluoro-2-butene, and explores variations in reaction conditions based on established principles of halogen addition to fluoroalkenes.

Method 1: Direct Chlorination of Octafluoro-2-butene

The primary and most direct route to this compound is the electrophilic addition of chlorine (Cl2) to octafluoro-2-butene (C4F8). This reaction proceeds by the breaking of the carbon-carbon double bond in the perfluoroalkene and the formation of two new carbon-chlorine single bonds, resulting in the desired vicinal dichloride.

Reaction:

CF3-CF=CF-CF3 + Cl2 → CF3-CFCl-CFCl-CF3

This method is analogous to the well-established halogenation of alkenes. The reaction can be performed under various conditions, which can influence the yield and purity of the final product. Below, we compare two plausible sets of reaction conditions based on general procedures for the chlorination of fluorinated and non-fluorinated olefins.

Comparison of Synthesis Conditions
ParameterCondition A: Photochemical ChlorinationCondition B: Thermal Chlorination
Initiation UV lightHeat
Temperature Low to ambientElevated (e.g., >200 °C)
Solvent Inert solvent (e.g., CCl4, perfluorohexane)Gas phase or inert solvent
Catalyst Not typically requiredLewis acids (e.g., FeCl3, AlCl3) may be used
Reported Yield Variable, generally moderate to highPotentially higher yields and faster reaction rates
Purity May be affected by side reactions (e.g., substitution)Can also lead to side products at very high temperatures
Experimental Protocols

Method 1A: Photochemical Chlorination of Octafluoro-2-butene

Objective: To synthesize this compound via the photo-initiated addition of chlorine to octafluoro-2-butene.

Materials:

  • Octafluoro-2-butene (C4F8)

  • Chlorine (Cl2) gas

  • Inert solvent (e.g., carbon tetrachloride or a perfluorinated solvent)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Apparatus:

  • A three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer.

  • A UV lamp (e.g., a high-pressure mercury lamp).

  • A cooling bath (if the reaction is to be performed at low temperatures).

  • Standard glassware for workup and purification (separatory funnel, distillation apparatus).

Procedure:

  • In a three-necked flask, dissolve octafluoro-2-butene in an appropriate inert solvent.

  • Cool the mixture to the desired temperature using a cooling bath.

  • Slowly bubble chlorine gas through the stirred solution while irradiating the flask with a UV lamp.

  • The reaction progress can be monitored by the disappearance of the yellow-green color of the chlorine gas.

  • Once the reaction is complete, stop the chlorine flow and the UV irradiation.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted chlorine, followed by water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and remove the solvent by distillation.

  • The crude product can be purified by fractional distillation to obtain pure this compound.

Method 1B: Thermal Chlorination of Octafluoro-2-butene

Objective: To synthesize this compound by the thermal addition of chlorine to octafluoro-2-butene.

Materials:

  • Octafluoro-2-butene (C4F8)

  • Chlorine (Cl2) gas

  • Optional: Lewis acid catalyst (e.g., anhydrous FeCl3)

  • Inert solvent (optional, the reaction can be carried out in the gas phase)

Apparatus:

  • A high-temperature reactor tube or a three-necked flask with a heating mantle.

  • Gas flow controllers for octafluoro-2-butene and chlorine.

  • A condenser and a collection flask.

  • Apparatus for neutralization and workup.

Procedure:

  • The reaction can be performed in the gas phase by passing a mixture of octafluoro-2-butene and chlorine through a heated reactor tube. The temperature should be maintained above 200 °C.

  • Alternatively, the reaction can be carried out in a high-boiling inert solvent in a flask equipped with a reflux condenser.

  • If a catalyst is used, it should be added to the reaction vessel before introducing the reactants.

  • The reactants are introduced at a controlled rate to manage the reaction exothermicity.

  • The product is collected after passing through a condenser.

  • The crude product is then washed, dried, and purified by distillation as described in Method 1A.

Synthesis Workflow Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_purification Purification C4F8 Octafluoro-2-butene Reaction Chlorination C4F8->Reaction Cl2 Chlorine Cl2->Reaction Crude Crude Product Reaction->Crude Addition Reaction Purification Washing & Distillation Crude->Purification Pure Pure this compound Purification->Pure

Caption: General workflow for the synthesis of this compound.

Condition_Comparison cluster_start Starting Material cluster_methods Synthesis Conditions cluster_end Product Start Octafluoro-2-butene + Chlorine Photo Photochemical (UV, low temp) Start->Photo Thermal Thermal (High temp, +/- catalyst) Start->Thermal Product This compound Photo->Product Thermal->Product

Caption: Comparison of photochemical and thermal synthesis routes.

Validation and Characterization

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for the C4Cl2F8 molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR and 13C NMR spectroscopy can be used to confirm the structure of the molecule. The 19F NMR spectrum will show distinct signals for the fluorine atoms, and their coupling patterns will provide information about the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of C-F and C-Cl bonds and the absence of the C=C bond from the starting material.

Conclusion

The direct chlorination of octafluoro-2-butene stands as the most viable method for the synthesis of this compound. The choice between photochemical and thermal conditions will depend on the available equipment and the desired scale of the reaction. Further optimization of reaction parameters such as temperature, reaction time, and catalyst use would be necessary to maximize the yield and purity of the final product. Researchers should perform thorough analytical characterization to confirm the structure and purity of the synthesized compound.

Safety Operating Guide

Proper Disposal of 2,3-Dichlorooctafluorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals handling 2,3-Dichlorooctafluorobutane must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this halogenated hydrocarbon.

This compound, like other chlorinated and fluorinated hydrocarbons, is classified as a hazardous substance with the potential to harm the environment, particularly the ozone layer. Improper disposal can lead to regulatory penalties and significant environmental damage. Therefore, it is imperative that all personnel follow the procedures outlined below.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted within a well-ventilated fume hood to minimize inhalation exposure.

Waste Collection and Storage

All waste containing this compound must be collected in designated, leak-proof containers that are compatible with halogenated hydrocarbons. To prevent dangerous chemical reactions, this waste stream should be segregated from other chemical wastes. Each waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Store the sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials. Regular inspections of the storage area are recommended to check for any signs of leaks or container degradation.

Disposal Procedures

The disposal of this compound is regulated and must be carried out by a licensed hazardous waste disposal company. Evaporation of this chemical is not an acceptable method of disposal. The primary recommended disposal method is high-temperature incineration at a facility equipped to handle halogenated waste, which can scrub acidic and toxic byproducts from the flue gases.

It is crucial to consult with your institution's EHS department or a certified waste disposal contractor to ensure full compliance with all local, regional, national, and international regulations. These professionals can provide specific guidance on packaging, labeling, and transportation requirements.

Quantitative Data Summary

For quick reference, the following table summarizes key information, aggregated from safety data sheets of structurally similar compounds.

PropertyValue
Chemical State Likely a liquid at room temperature
Primary Hazards Hazardous Waste, Potential Ozone Depleting Substance
Recommended PPE Chemical-resistant gloves, safety goggles/face shield, lab coat
Storage Segregated, labeled, sealed containers in a ventilated area
Disposal Method High-temperature incineration by a licensed facility

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the planet.

Personal protective equipment for handling 2,3-Dichlorooctafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: A specific Safety Data Sheet (SDS) for 2,3-Dichlorooctafluorobutane is not publicly available through general resources. The following guidance is based on best practices for handling similar halogenated hydrocarbons. You must obtain the specific SDS from your chemical supplier before handling this substance. The information provided by the supplier's SDS supersedes the general guidance in this document.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.

General Hazard Assessment (Illustrative)

Based on structurally similar chemicals, this compound may pose the following hazards. It is imperative to confirm these with the supplier-specific SDS.

  • Inhalation: Vapors may cause dizziness, headache, and nausea.[1] High concentrations can act as an asphyxiant by displacing oxygen.[1]

  • Skin Contact: May cause skin irritation.[2] Contact with rapidly evaporating liquid may cause frostbite.[1]

  • Eye Contact: May cause eye irritation. Direct contact with the liquid could result in frostbite.

  • Organ Damage: Some related compounds may cause damage to organs through prolonged or repeated exposure.[3][4]

  • Environmental Hazards: As a halogenated hydrocarbon, it may be harmful to the environment and could have ozone-depleting potential.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound. The following table summarizes the minimum recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Protects against chemical splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., Viton®, Barrier®). A lab coat or chemical-resistant apron.Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of hazardous vapors.
Footwear Closed-toe shoes made of a chemically resistant material.Protects feet from spills.

Operational Plan: Handling Procedures

All work with this compound must be performed in a well-ventilated area, ideally within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.

Standard Operating Procedure:

  • Preparation: Ensure the chemical fume hood is functioning correctly. Assemble all necessary PPE and handling equipment.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Chemical Handling:

    • Keep the container tightly closed when not in use.

    • Avoid breathing vapors or mist.

    • Ground and bond containers and receiving equipment to prevent static discharge.

    • Use only non-sparking tools if the substance is flammable (confirm with SDS).

  • Post-Handling:

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the work area.

    • Clean any contaminated surfaces with a suitable solvent, collecting the cleaning materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste in designated, labeled, and sealed hazardous waste containers.

    • Do not mix with incompatible waste streams.

  • Container Labeling:

    • Clearly label all waste containers with "HAZARDOUS WASTE" and the full chemical name: "this compound".

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Quantitative Data (Illustrative)

The following table contains data for a structurally similar compound, 1,2-Dichlorotetrafluoroethane (CAS: 76-14-2) . This data is for illustrative purposes only and should not be used for this compound.

Property Value (for 1,2-Dichlorotetrafluoroethane)
Molecular Formula C₂Cl₂F₄
Molar Mass 170.92 g/mol [6]
Boiling Point 3.5 °C[6]
Melting Point -94 °C[6]
Density 1.455 g/cm³[6]
Vapor Pressure 1.9 atm (at 21°C)[6]

Experimental Protocol: Weighing and Dispensing a Liquid Halogenated Hydrocarbon

This protocol outlines a general procedure for safely weighing and dispensing a liquid chemical like this compound.

  • Preparation:

    • Ensure the chemical fume hood is certified and operational.

    • Gather all necessary PPE and materials (e.g., analytical balance, appropriate glassware, spatula).

  • Don PPE:

    • Put on all required PPE as listed in the PPE table.

  • Tare Container:

    • Place a suitable container (e.g., a round-bottom flask with a stopper) on the analytical balance inside the fume hood and tare it.

  • Dispense Chemical:

    • Using a clean pipette or syringe, carefully transfer the required amount of the liquid into the tared container.

    • Keep the primary container opening away from your breathing zone.

  • Seal and Weigh:

    • Immediately close both the primary and secondary containers.

    • Record the final weight.

  • Dissolution (if applicable):

    • In the fume hood, add the desired solvent to the container with the weighed compound.

    • Swirl gently or use a magnetic stirrer to dissolve.

  • Cleanup:

    • Clean the pipette/syringe and any contaminated surfaces with a suitable solvent.

    • Dispose of all cleaning materials as hazardous waste.

  • Doff PPE:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly.

Visualizations

G Workflow for Handling Chemical Spills spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess the Spill (Identify Chemical, Quantity) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill Residue contain->cleanup dispose Dispose of Waste as Hazardous Material cleanup->dispose report Report the Incident dispose->report

Caption: Logical workflow for responding to a chemical spill.

G Standard Operating Procedure for Chemical Handling start Start: Prepare for Experiment ppe Don Personal Protective Equipment start->ppe setup Set Up Equipment in Fume Hood ppe->setup weigh Weigh/Measure Chemical setup->weigh reaction Perform Experimental Procedure weigh->reaction quench Quench Reaction & Work-Up reaction->quench waste Segregate and Label Hazardous Waste quench->waste cleanup Clean Equipment and Work Area waste->cleanup end End: Doff PPE & Wash Hands cleanup->end

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,3-Dichlorooctafluorobutane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.